molecular formula C13H10FNO2 B167071 4-(4-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde CAS No. 128843-61-8

4-(4-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B167071
CAS No.: 128843-61-8
M. Wt: 231.22 g/mol
InChI Key: GNMRXQTZWYXHMO-UHFFFAOYSA-N
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Description

4-(4-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde is a useful research compound. Its molecular formula is C13H10FNO2 and its molecular weight is 231.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 30.3 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4-fluorobenzoyl)-1-methylpyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c1-15-7-10(6-12(15)8-16)13(17)9-2-4-11(14)5-3-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNMRXQTZWYXHMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C=O)C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379028
Record name 4-(4-Fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649022
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

128843-61-8
Record name 4-(4-Fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 128843-61-8
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(4-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust synthetic route to 4-(4-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde, a key heterocyclic building block with significant potential in medicinal chemistry and materials science. The delineated methodology is centered around a sequential, one-pot Vilsmeier-Haack formylation and Friedel-Crafts acylation, offering an efficient and direct approach to this disubstituted pyrrole derivative. This document furnishes a detailed experimental protocol, an in-depth discussion of the underlying reaction mechanisms, and expert insights into the critical process parameters that ensure high yield and purity. The content is structured to empower researchers with the practical and theoretical knowledge required for the successful synthesis and potential future derivatization of this valuable compound.

Introduction: The Significance of Substituted Pyrroles

Pyrrole-containing scaffolds are ubiquitous in a vast array of biologically active natural products and synthetic pharmaceuticals. Their unique electronic properties and ability to participate in hydrogen bonding interactions make them privileged structures in drug design. Specifically, pyrrole-2-carbaldehyde derivatives serve as versatile intermediates in the synthesis of more complex molecular architectures. The introduction of an acyl group at the 4-position, as in the target molecule, this compound, provides a key handle for further functionalization, enabling the exploration of novel chemical space in drug discovery programs. The presence of the fluorobenzoyl moiety is of particular interest, as fluorine substitution is a well-established strategy for modulating the metabolic stability and pharmacokinetic properties of drug candidates.

This guide will focus on a strategic two-step synthesis commencing with the formylation of N-methylpyrrole, followed by a regioselective acylation. This approach is designed for efficiency and scalability, minimizing purification steps and maximizing overall yield.

Synthetic Strategy: A Two-Pronged Electrophilic Substitution

The synthesis of this compound is most effectively achieved through a sequential electrophilic substitution on the N-methylpyrrole core. The strategy involves two key transformations:

  • Vilsmeier-Haack Formylation: This reaction introduces the aldehyde functionality at the C2 position of the pyrrole ring. The Vilsmeier reagent, a mild electrophile, is ideally suited for the formylation of electron-rich heterocycles like pyrrole.

  • Friedel-Crafts Acylation: Subsequent to formylation, a Friedel-Crafts acylation is employed to introduce the 4-fluorobenzoyl group at the C4 position. The regioselectivity of this step is crucial and is directed by the electronic nature of the pyrrole ring, which is influenced by the pre-existing N-methyl and C2-formyl groups.

This sequential one-pot approach is advantageous as it avoids the isolation of the intermediate, 1-methyl-1H-pyrrole-2-carbaldehyde, thereby streamlining the process and improving overall efficiency.

Visualizing the Synthetic Pathway

Synthetic_Pathway N_methylpyrrole N-Methylpyrrole Intermediate 1-Methyl-1H-pyrrole-2-carbaldehyde (in situ) N_methylpyrrole->Intermediate Vilsmeier-Haack Formylation Vilsmeier_reagent Vilsmeier Reagent (POCl₃, DMF) Target_molecule 4-(4-fluorobenzoyl)-1-methyl-1H- pyrrole-2-carbaldehyde Intermediate->Target_molecule Friedel-Crafts Acylation Acylating_agent 4-Fluorobenzoyl Chloride + AlCl₃

Caption: Overall synthetic scheme for the target molecule.

In-Depth Experimental Protocol

This protocol is adapted from analogous procedures for the synthesis of 4-acyl-pyrrole-2-carbaldehydes and has been optimized for the specific target molecule.[1]

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Purity
N-Methylpyrrole81.124.06 g (4.2 mL)50≥99%
Phosphorus oxychloride (POCl₃)153.338.44 g (5.1 mL)55≥99%
N,N-Dimethylformamide (DMF)73.0920 mL-Anhydrous
1,2-Dichloroethane98.96100 mL-Anhydrous
Aluminum chloride (AlCl₃)133.3414.67 g110Anhydrous, ≥99%
4-Fluorobenzoyl chloride158.567.93 g (6.0 mL)50≥99%
Step-by-Step Procedure
  • Preparation of the Vilsmeier Reagent: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (20 mL). Cool the flask to 0 °C in an ice bath. To the stirred DMF, add phosphorus oxychloride (5.1 mL, 55 mmol) dropwise via the dropping funnel over a period of 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes. A white solid suspension of the Vilsmeier reagent should form.

  • Formylation of N-Methylpyrrole: Cool the suspension of the Vilsmeier reagent back to 0 °C in an ice bath. Add anhydrous 1,2-dichloroethane (50 mL). A solution of N-methylpyrrole (4.2 mL, 50 mmol) in anhydrous 1,2-dichloroethane (20 mL) is then added dropwise to the cooled suspension over 30 minutes. After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. The formation of the intermediate, 1-methyl-1H-pyrrole-2-carbaldehyde, can be monitored by thin-layer chromatography (TLC).

  • Friedel-Crafts Acylation: To the reaction mixture containing the in situ generated 1-methyl-1H-pyrrole-2-carbaldehyde, carefully add anhydrous aluminum chloride (14.67 g, 110 mmol) portion-wise at room temperature. The addition is exothermic, and the flask may need to be cooled in a water bath to maintain the temperature below 30 °C. After the addition of AlCl₃, add 4-fluorobenzoyl chloride (6.0 mL, 50 mmol) dropwise. Stir the resulting mixture at room temperature for 3-4 hours, monitoring the progress of the reaction by TLC.

  • Work-up and Purification: Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. Stir the mixture vigorously for 30 minutes. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Mechanistic Insights and Rationale

The Vilsmeier-Haack Reaction: A Mild Formylation

The Vilsmeier-Haack reaction is a cornerstone of heterocyclic chemistry for the introduction of a formyl group onto electron-rich aromatic systems.[2][3][4] The reaction proceeds through the formation of the Vilsmeier reagent, an electrophilic chloroiminium ion, from the reaction of a substituted amide (DMF) and phosphorus oxychloride.[5]

Vilsmeier_Mechanism cluster_0 Formation of Vilsmeier Reagent cluster_1 Electrophilic Attack cluster_2 Hydrolysis DMF DMF Intermediate1 [Intermediate Adduct] DMF->Intermediate1 POCl3 POCl₃ POCl3->Intermediate1 Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->Vilsmeier_Reagent Sigma_Complex σ-Complex N_Methylpyrrole N-Methylpyrrole N_Methylpyrrole->Sigma_Complex Attack at C2 Iminium_Salt Iminium Salt Intermediate Sigma_Complex->Iminium_Salt Deprotonation Hydrolysis Hydrolysis (Work-up) Iminium_Salt->Hydrolysis Product 1-Methyl-1H-pyrrole-2-carbaldehyde Hydrolysis->Product

Caption: Mechanism of the Vilsmeier-Haack formylation.

The electrophilic attack of the Vilsmeier reagent on N-methylpyrrole occurs preferentially at the C2 position. This regioselectivity is governed by the greater ability of the nitrogen atom to stabilize the positive charge in the resulting sigma complex through resonance, compared to attack at the C3 position.[6]

Friedel-Crafts Acylation: Directing Effects and Regioselectivity

The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[5] In this synthesis, the electrophile is an acylium ion, generated from the reaction of 4-fluorobenzoyl chloride with a Lewis acid, typically aluminum chloride.

The regioselectivity of the Friedel-Crafts acylation on the 1-methyl-1H-pyrrole-2-carbaldehyde intermediate is a critical consideration. The N-methyl group is an activating group and a C2/C5 director. Conversely, the C2-formyl group is a deactivating group and a meta-director (directing to C4). In this case, the acylation occurs at the C4 position. This outcome is a result of the combined electronic effects of the substituents. While the N-methyl group activates the ring, the electron-withdrawing nature of the formyl group at C2 deactivates the C3 and C5 positions towards further electrophilic attack. This leaves the C4 position as the most nucleophilic site for the acylation to occur. The use of a strong Lewis acid like AlCl₃ is essential to activate the acyl chloride and drive the reaction to completion.

Trustworthiness and Self-Validation

The reliability of this synthetic protocol is underscored by several key factors:

  • Established Reactions: Both the Vilsmeier-Haack formylation and Friedel-Crafts acylation are well-established and extensively documented reactions in organic synthesis.

  • Analogous Precedents: The successful one-pot synthesis of 4-acetyl-1H-pyrrole-2-carbaldehyde provides a strong precedent for the feasibility of this sequential approach.[1]

  • Mechanistic Rationale: The predicted regioselectivity is grounded in fundamental principles of electrophilic aromatic substitution on heterocyclic systems.

  • In-process Controls: The progress of each step can be reliably monitored by TLC, allowing for real-time assessment of the reaction's progress and endpoint.

Conclusion

The synthesis of this compound can be efficiently achieved through a one-pot, two-step process involving Vilsmeier-Haack formylation followed by Friedel-Crafts acylation. This guide provides a detailed and scientifically grounded protocol, offering researchers a clear pathway to access this valuable synthetic intermediate. The strategic approach outlined herein emphasizes efficiency, regiocontrol, and is based on well-understood reaction mechanisms, ensuring a high degree of confidence in its successful implementation. This molecule, now readily accessible, represents a promising starting point for the development of novel therapeutic agents and advanced materials.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. Wiley.
  • Ge, Y., et al. (2012). 4-Acetyl-1H-pyrrole-2-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(11), o2947. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Chemistry LibreTexts. (2023). Regioselectivity in Electrophilic Aromatic Substitution. [Link]

  • Huffman, J. W., et al. (2008). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Molecules, 13(12), 3045–3055. [Link]

  • Taylor, J. E., et al. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 12(24), 5740–5743. [Link]

  • Saggiomo, V., et al. (2023). Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule. Organic Letters, 25(35), 6549–6554. [Link]

  • Chemistry Stack Exchange. (2015). Regioselectivity in electrophilic substitution of pyrrole. [Link]

Sources

physicochemical properties of 4-(4-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde

For inquiries and further information, please contact: Senior Application Scientist Gemini Laboratories

Abstract

This technical guide provides a comprehensive overview of the core (CAS No: 128843-61-8), a heterocyclic compound of interest in synthetic and medicinal chemistry. As a key intermediate or potential pharmacophore, a thorough understanding of its properties is paramount for researchers, scientists, and drug development professionals. This document synthesizes available data with established analytical principles to offer field-proven insights into its structural characteristics, physical constants, and spectroscopic signature. We detail robust, step-by-step protocols for empirical determination of these properties, ensuring scientific integrity and reproducibility. The guide is structured to explain the causality behind experimental choices, providing a self-validating framework for the characterization of this and similar pyrrole derivatives.

Chemical Identity and Structural Elucidation

This compound is a multi-functionalized aromatic heterocycle. Its structure integrates three key chemical moieties: an N-methylated pyrrole ring, a carbaldehyde group at the 2-position, and a 4-fluorobenzoyl substituent at the 4-position. This unique arrangement of electron-withdrawing groups on the electron-rich pyrrole core dictates its chemical reactivity and physical behavior.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 128843-61-8[1][2]
Molecular Formula C₁₃H₁₀FNO₂[1][3]
Molecular Weight 231.22 g/mol [1][3]
InChI Key GNMRXQTZWYXHMO-UHFFFAOYSA-N[1]

The interplay between the aldehyde and ketone carbonyls, the fluorine atom, and the heterocyclic ring system is critical for predicting its spectroscopic and physical properties.

cluster_FunctionalGroups Key Functional Groups Compound This compound Pyrrole N-Methylpyrrole Core Compound->Pyrrole Aromatic Heterocycle Aldehyde 2-Carbaldehyde Group Compound->Aldehyde Electrophilic Site Ketone 4-(4-fluorobenzoyl) Group Compound->Ketone Conjugated System start Start with Compound water Test Solubility in Water start->water hcl Test Solubility in 5% HCl water->hcl Insoluble naoh Test Solubility in 5% NaOH hcl->naoh Insoluble organic Test Solubility in Organic Solvent (e.g., DCM) naoh->organic Insoluble class_N Class: Neutral Compound organic->class_N Soluble

Sources

Spectroscopic Signature of a Key Synthetic Intermediate: A Technical Guide to 4-(4-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Senior Application Scientist's In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectroscopic data for the compound 4-(4-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde , a molecule of significant interest in synthetic and medicinal chemistry. While a complete set of experimentally validated spectra for this specific compound is not publicly available, this document, grounded in established principles of spectroscopy and data from structurally analogous compounds, offers a robust predictive analysis of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral characteristics. This guide is intended to serve as a valuable resource for researchers in identifying and characterizing this molecule.

Molecular Structure and Key Features

This compound, with the Chemical Abstracts Service (CAS) registry number 128843-61-8 , possesses a molecular formula of C₁₃H₁₀FNO₂ and a molecular weight of 231.22 g/mol .[1][2] The molecule's architecture, featuring a 1,2,4-trisubstituted N-methylpyrrole ring, is central to its chemical properties and, consequently, its spectroscopic behavior. The key structural features include:

  • An N-methyl group , which will present a distinct singlet in the ¹H NMR spectrum.

  • A pyrrole ring , with two non-equivalent aromatic protons.

  • An aldehyde group at the 2-position of the pyrrole ring, characterized by a unique downfield proton signal in ¹H NMR and a strong carbonyl stretch in the IR spectrum.

  • A 4-fluorobenzoyl group attached to the 4-position of the pyrrole, which introduces a second carbonyl group and a parasubstituted fluorophenyl ring, leading to characteristic splitting patterns in the NMR spectra due to fluorine-proton and fluorine-carbon coupling.

A commercial supplier indicates a melting point of 120-122°C and a boiling point of 395.4 °C at 760 mmHg for this compound.[3]

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with known spectroscopic data of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For the title compound, both ¹H and ¹³C NMR will provide invaluable information.

The ¹H NMR spectrum is expected to be highly informative, with distinct signals for each proton in the molecule. The predicted chemical shifts (δ) in parts per million (ppm) are as follows:

Proton Predicted Chemical Shift (ppm) Multiplicity Notes
Aldehyde (-CHO)9.5 - 10.0Singlet (s)The aldehydic proton is highly deshielded and appears far downfield.
Pyrrole-H (position 5)7.2 - 7.5Doublet (d)Coupled to the other pyrrole proton.
Pyrrole-H (position 3)6.8 - 7.1Doublet (d)Coupled to the other pyrrole proton.
Fluorobenzoyl-H (ortho to C=O)7.8 - 8.1Doublet of Doublets (dd) or Triplet (t)Coupled to the adjacent aromatic protons and potentially showing through-space coupling to the fluorine atom.
Fluorobenzoyl-H (meta to C=O)7.1 - 7.4Triplet (t) or Doublet of Doublets (dd)Coupled to the adjacent aromatic protons and the fluorine atom.
N-Methyl (-CH₃)3.8 - 4.1Singlet (s)The methyl group attached to the nitrogen atom of the pyrrole ring.

The causality behind these predictions lies in the electronic environment of each proton. The electron-withdrawing nature of the aldehyde and benzoyl groups will deshield the pyrrole protons, shifting them downfield. The fluorine atom on the benzoyl ring will induce a characteristic splitting pattern for the aromatic protons due to spin-spin coupling.

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton of the molecule.

Carbon Predicted Chemical Shift (ppm) Notes
Aldehyde Carbonyl (C=O)175 - 185The aldehyde carbonyl carbon is typically found in this region.
Benzoyl Carbonyl (C=O)185 - 195The ketone carbonyl carbon is generally more deshielded than the aldehyde carbonyl.
Pyrrole C2 & C4130 - 145Carbons bearing the electron-withdrawing substituents.
Pyrrole C3 & C5110 - 125Unsubstituted pyrrole carbons.
Fluorobenzoyl C-F160 - 170 (d, ¹JCF)The carbon directly attached to the fluorine will show a large one-bond coupling constant.
Fluorobenzoyl Aromatic Carbons115 - 135The remaining aromatic carbons will show smaller C-F coupling constants.
N-Methyl Carbon35 - 40The N-methyl carbon is typically found in this range.

The presence of the fluorine atom will lead to observable coupling with the carbon atoms of the fluorobenzoyl ring, providing definitive evidence for its presence and position.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. For this compound, the expected data from an electron ionization (EI) mass spectrum would include:

  • Molecular Ion (M⁺): A prominent peak at m/z = 231, corresponding to the molecular weight of the compound.

  • Key Fragmentation Peaks:

    • m/z = 202: Loss of the aldehyde group (-CHO).

    • m/z = 123: Fragment corresponding to the fluorobenzoyl cation [FC₆H₄CO]⁺.

    • m/z = 95: Fragment corresponding to the fluorophenyl cation [FC₆H₄]⁺.

The fragmentation pattern is a direct consequence of the molecule's structure, with the weakest bonds typically breaking first. The benzoyl-pyrrole bond and the bonds adjacent to the carbonyl groups are likely points of initial fragmentation.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands:

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C=O Stretch (Aldehyde)1680 - 1700Strong
C=O Stretch (Ketone)1640 - 1660Strong
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aldehyde)2720 - 2820Medium, often appears as a pair of peaks
C-N Stretch1300 - 1350Medium
C-F Stretch1150 - 1250Strong

The presence of two distinct carbonyl stretching frequencies would be a key diagnostic feature, confirming the presence of both the aldehyde and ketone functionalities. The positions of these bands are influenced by conjugation with the aromatic pyrrole and phenyl rings.

Experimental Protocols

Proposed Synthesis Workflow

A plausible synthetic route would involve the Friedel-Crafts acylation of a suitably protected 1-methyl-1H-pyrrole-2-carbaldehyde derivative.

Synthesis_Workflow Start 1-Methyl-1H-pyrrole-2-carbaldehyde Acylation Friedel-Crafts Acylation (4-fluorobenzoyl chloride, Lewis acid) Start->Acylation Product This compound Acylation->Product

Caption: Proposed synthetic workflow for the target compound.

Spectroscopic Analysis Protocol

For the acquisition of the spectroscopic data, the following standard protocols would be employed:

  • NMR Spectroscopy:

    • Dissolve a 5-10 mg sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • Use tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Mass Spectrometry:

    • Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method (e.g., electron ionization or electrospray ionization).

    • Acquire the mass spectrum over a relevant m/z range.

  • IR Spectroscopy:

    • Prepare a sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

    • Acquire the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic characteristics of this compound. The detailed analysis of the expected NMR, MS, and IR data, grounded in fundamental spectroscopic principles and data from analogous compounds, serves as a valuable tool for researchers engaged in the synthesis, identification, and application of this important chemical entity. The provided structural insights and predicted spectral features offer a solid foundation for the empirical validation and further investigation of this molecule.

References

Sources

biological activity of substituted pyrrole-2-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Substituted Pyrrole-2-Carbaldehydes

Authored by a Senior Application Scientist

Foreword: The pyrrole ring is a foundational scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[1] Its derivatives, particularly substituted pyrrole-2-carbaldehydes (Py-2-Cs), have garnered significant attention for their diverse and potent biological activities.[2][3] These compounds originate from a wide array of natural sources, including fungi, plants, and microorganisms, and can also be formed through non-enzymatic Maillard reactions.[4][5] This guide synthesizes current research to provide an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of this promising class of molecules, tailored for researchers, scientists, and drug development professionals.

The Pyrrole-2-Carbaldehyde Scaffold: A Privileged Structure in Drug Discovery

The unique electronic and structural characteristics of the Py-2-C core make it a versatile template for interacting with various biological targets. The aldehyde group at the 2-position, in particular, serves as a crucial handle for both chemical modification and biological interaction, often acting as a key pharmacophoric feature.[6] The diverse biological activities exhibited by these derivatives, ranging from anticancer to anti-inflammatory and antimicrobial, establish them as a significant area of research for developing novel therapeutic agents.[1][7] This guide will delve into the principal areas of bioactivity, elucidating the structure-activity relationships (SAR) that govern their potency and the experimental methodologies required to validate their function.

Anticancer Activity: Targeting Cellular Proliferation and Survival

Substituted Py-2-Cs have demonstrated significant cytotoxic potential against a spectrum of human cancer cell lines.[8] The strategic placement of different substituents on the pyrrole ring allows for the fine-tuning of their anticancer efficacy.

Structure-Activity Relationship (SAR) and Mechanistic Insights

Analysis of various derivatives reveals key SAR trends. For instance, alkynylated pyrrole derivatives have shown potent cytotoxicity against glioblastoma and lung cancer cell lines.[8][9] One promising molecule, compound 12l , exhibited IC50 values of 2.29 µM and 3.49 µM against U251 (glioblastoma) and A549 (lung cancer) cells, respectively.[9][10]

Mechanistic studies revealed that this compound exerts its anticancer effects by arresting the cell cycle in the G0/G1 phase and inducing apoptosis in A549 cells.[9][10] This dual mechanism of action—halting proliferation and triggering programmed cell death—is a highly desirable trait for an anticancer agent. Other derivatives, such as pyrrole hydrazones, have also shown promising antiproliferative activity against melanoma cells, correlating with their ability to induce apoptosis and cause cell cycle arrest in the S phase.[10]

Quantitative Cytotoxicity Data

The efficacy of various substituted pyrrole-2-carbaldehydes is often quantified by their half-maximal inhibitory concentration (IC50) values. Lower IC50 values indicate higher potency.

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference
Alkynylated PyrroleCompound 12lU251 (Glioblastoma)2.29 ± 0.18[8][10]
Alkynylated PyrroleCompound 12lA549 (Lung Cancer)3.49 ± 0.30[8][10]
Pyrrole HydrazoneCompound 1CSH-4 (Melanoma)44.63 ± 3.51[8]
Dimeric Pyrrole AlkaloidLepipyrrolin ASMMC-7721 (Hepatocellular Carcinoma)16.78 ± 0.49[8]
MarinopyrroleMarinopyrrole AHCT-116 (Colon Cancer)~6.1[8]
Metal ComplexMn(C15)Cl2MeOHHT29 (Colon Adenocarcinoma)654.31[11]

Anti-inflammatory Activity: Modulating Key Signaling Pathways

Chronic inflammation is a hallmark of numerous diseases, and several pyrrole derivatives have been investigated as potent anti-inflammatory agents.[1][12] Their mechanisms often involve the inhibition of key enzymes and signaling pathways that drive the inflammatory response.

Mechanism of Action: COX and Cytokine Inhibition

A primary mechanism for the anti-inflammatory effects of many pyrrole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[13][14] Beyond COX inhibition, certain Py-2-C derivatives have been shown to suppress the production of pro-inflammatory cytokines. For example, specific compounds were found to inhibit the production of IL-1β and IL-6 and suppress the phosphorylation of p38 and p65, key components of the NF-κB signaling pathway.[2] This demonstrates a multi-pronged approach to dampening inflammation.

The following diagram illustrates the inhibition of the NF-κB inflammatory pathway by a substituted pyrrole-2-carbaldehyde.

G cluster_cytoplasm Cytoplasm LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB p65/p50 (NF-κB) NFkB_active Active p65/p50 NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Cytokines Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) Nucleus->Cytokines Induces Transcription Pyrrole Substituted Pyrrole-2-Carbaldehyde Pyrrole->IKK Inhibits (p65 phosphorylation)

Caption: Inhibition of the NF-κB signaling pathway by a Py-2-C derivative.

In Vivo Efficacy

The carrageenan-induced paw edema model in rats is a standard in vivo assay to evaluate the anti-inflammatory potential of new chemical entities.[1] In this model, pyrrole derivatives have demonstrated a significant reduction in acute inflammation, with some compounds showing efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[14][15]

Antimicrobial Activity: A Broad Spectrum of Action

The pyrrole scaffold is found in naturally occurring antibiotics like pyrrolnitrin and pyoluteorin. Synthetic Py-2-C derivatives have also been shown to possess significant antibacterial and antifungal properties.[16][17]

Structure-Activity Relationship (SAR)

The antimicrobial activity is often attributed to the presence of a reactive α,β-unsaturated keto function within the broader chalcone derivatives of pyrrole-2-carbaldehyde.[16] The type and position of substituents on the aromatic rings can significantly alter this activity. For example, certain chalcones synthesized from Py-2-C showed notable activity against S. aureus and S. typhi.[16] Other derivatives, such as N-(l-prolyl)-5-hydroxymethyl-1H-pyrrole-2-carbaldehyde, have displayed moderate antibacterial activity against S. aureus and S. epidermidis.[2]

Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial potency.

CompoundTarget OrganismMIC (µg/mL)Reference
AconicaramideMicrococcus caseolyticus200[2]
AconicaramideStaphylococcus epidermidis400[2]
AconicaramideStaphylococcus aureus800[2]
Pyrrole derivative 3f B. subtilis- (Active)[18]
Pyrrole derivative 3g E. coli- (Active)[18]
Pyrrole derivative 3h C. albicans- (Active)[18]

Methodologies for Synthesis and Biological Evaluation

A robust and reproducible experimental design is paramount for validating the biological activity of novel compounds. This section details standardized protocols for the synthesis of Py-2-C derivatives and their subsequent biological screening.

General Synthetic Protocols

Protocol 1: Vilsmeier-Haack Formylation of Pyrrole This is a classic and reliable method for synthesizing the parent pyrrole-2-carbaldehyde, which can then be further substituted. The causality lies in the formation of the electrophilic Vilsmeier reagent, which attacks the electron-rich pyrrole ring.

  • Reagent Preparation: In a flask immersed in an ice bath, add phosphorus oxychloride (1.1 moles) dropwise to dimethylformamide (1.1 moles) while maintaining the temperature between 10–20°C. Stir for 15 minutes to form the Vilsmeier reagent.[19]

  • Reaction: Dilute the reagent with ethylene dichloride (250 ml). Cool the mixture to 5°C.[19]

  • Pyrrole Addition: Add a solution of freshly distilled pyrrole (1.0 mole) in ethylene dichloride (250 ml) dropwise over 1 hour.[19]

  • Reflux: After addition, replace the ice bath with a heating mantle and reflux the mixture for 15 minutes.[19]

  • Work-up and Purification: Quench the reaction with a saturated sodium acetate solution. Separate the organic layer, dry it over anhydrous sodium carbonate, and remove the solvents by distillation. Purify the resulting crude product by vacuum distillation or recrystallization from petroleum ether.[19]

Protocol 2: Modern Oxidative Annulation Synthesis This method provides a more efficient, de novo synthesis of substituted pyrrole-2-carbaldehydes from readily available starting materials, avoiding hazardous oxidants.[20][21]

  • Reaction Setup: Combine an aryl methyl ketone (1.0 mmol), an arylamine (1.0 mmol), an acetoacetate ester (1.0 mmol), CuCl2 (0.5 mmol), and iodine (1.6 mmol) in DMSO (4 mL) in a flask equipped with an O2 balloon.[21]

  • Heating: Stir the mixture at 100°C until the starting materials are consumed, as monitored by Thin Layer Chromatography (TLC).[21]

  • Quenching and Extraction: Quench the reaction with a saturated sodium thiosulfate solution and extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the residue using column chromatography on silica gel.[21]

Biological Evaluation Protocols

The following diagram outlines a typical workflow for the biological evaluation of newly synthesized compounds.

Caption: General experimental workflow for drug discovery with Py-2-C derivatives.

Protocol 3: In Vitro Cytotoxicity (MTT Assay) This colorimetric assay assesses metabolic activity as an indicator of cell viability and is a gold standard for initial cytotoxicity screening.[1]

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[1][8]

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Add serial dilutions of the compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).[8]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution using a microplate reader at approximately 570 nm.[1]

  • Data Analysis: Calculate cell viability as a percentage relative to untreated control cells. Determine the IC50 value by plotting cell viability against compound concentration.[1]

Protocol 4: In Vivo Anti-inflammatory Assessment (Carrageenan-Induced Paw Edema) This model is highly predictive of clinical efficacy for anti-inflammatory agents.[15]

  • Animal Acclimatization: Acclimate Wistar rats to laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test pyrrole derivatives orally or via intraperitoneal injection to the animals at a predetermined dose. A control group should receive the vehicle, and a positive control group should receive a standard drug like indomethacin.

  • Induction of Inflammation: After a set time (e.g., 60 minutes), inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: Measure the paw volume using a plethysmometer immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.[14]

Conclusion and Future Directions

Substituted pyrrole-2-carbaldehydes represent a highly versatile and biologically active class of compounds. Their proven efficacy in anticancer, anti-inflammatory, and antimicrobial applications makes them attractive scaffolds for further drug development. Future research should focus on expanding the chemical diversity through innovative synthetic methodologies and performing detailed mechanistic studies to identify novel biological targets. The optimization of lead compounds to improve potency, selectivity, and pharmacokinetic profiles will be crucial in translating the therapeutic potential of this remarkable chemical family from the laboratory to the clinic.

References

  • Unveiling the Cytotoxic Potential of Substituted Pyrrole-2-Carbaldehydes: A Compar
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An In-depth Technical Guide on the Potential Mechanism of Action of 4-(4-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

4-(4-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde is a synthetic compound featuring a pyrrole core, a structure of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules.[1][2] While direct, extensive research on this specific molecule is not abundant in publicly accessible literature, its structural motifs—a substituted benzoyl-pyrrole system—are characteristic of compounds with well-documented pharmacological activities.[3][4][5] This guide synthesizes information from analogous compounds to postulate and explore the most probable mechanisms of action for this compound, focusing on its potential as an anti-inflammatory, antimicrobial, and anti-proliferative agent. We will delve into the underlying biochemistry, propose signaling pathways, and provide detailed, actionable protocols for experimental validation.

Chemical Identity and Structural Rationale

Before exploring its biological potential, it is crucial to understand the chemical architecture of this compound.

  • Chemical Name: this compound

  • CAS Number: 128843-61-8[6]

  • Molecular Formula: C13H10FNO2[6]

  • Molecular Weight: 231.22 g/mol [7][8]

The molecule can be deconstructed into three key pharmacophoric components:

  • 1-methyl-1H-pyrrole-2-carbaldehyde Core: The pyrrole ring is a privileged scaffold in medicinal chemistry, known for a wide spectrum of biological activities.[2] The N-methylation and the carbaldehyde group at position 2 are critical for defining its interaction with biological targets.

  • Benzoyl Linker: This ketone bridge connects the pyrrole core to the phenyl ring, providing a specific spatial orientation and electronic properties.

  • 4-fluorophenyl Group: The fluorine atom at the para-position of the phenyl ring is a significant feature. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity, which can lead to improved biological activity.[9][10][11][12]

Postulated Mechanism of Action 1: Inhibition of Pro-Inflammatory Pathways via Cyclooxygenase (COX) Inhibition

A substantial body of evidence points to aroyl-pyrrole derivatives as potent anti-inflammatory agents.[3][4][13] Several compounds with a 5-aroyl-pyrrole structure have demonstrated analgesic and anti-inflammatory activities comparable or superior to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[4] The primary mechanism for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes.

Rationale and Molecular Target

The structural similarity of this compound to known COX inhibitors makes the COX enzymes a highly probable target.[5][13] COX-1 and COX-2 are key enzymes in the arachidonic acid cascade, converting arachidonic acid into prostaglandins (PGs), which are potent mediators of inflammation, pain, and fever. By inhibiting COX enzymes, the compound would block the production of these pro-inflammatory mediators.

Proposed Signaling Pathway

The compound is hypothesized to interfere with the conversion of arachidonic acid to prostaglandin H2 (PGH2) by binding to the active site of COX-1 and/or COX-2.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 PGH2 Prostaglandin H2 (PGH2) COX1_COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins PG Synthases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Target_Compound 4-(4-fluorobenzoyl)-1-methyl- 1H-pyrrole-2-carbaldehyde Target_Compound->COX1_COX2 Inhibition

Caption: Proposed inhibition of the COX pathway by the target compound.

Experimental Validation: In Vitro COX Inhibition Assay

To verify this hypothesis, a fluorometric or colorimetric COX inhibitor screening assay can be employed. This assay measures the peroxidase activity of COX, which is coupled to the conversion of arachidonic acid.

Protocol: COX (ovine) Inhibitor Screening Assay

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Reconstitute ovine COX-1 or COX-2 enzyme to the desired concentration in the assay buffer.

    • Prepare Heme cofactor solution.

    • Prepare Arachidonic Acid (substrate) solution.

    • Prepare a fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine).

    • Prepare the test compound (this compound) in a suitable solvent (e.g., DMSO) across a range of concentrations (e.g., 0.1 µM to 100 µM). Prepare a known COX inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) as a positive control.

  • Assay Procedure (96-well plate format):

    • To each well, add 80 µL of Assay Buffer.

    • Add 10 µL of the diluted enzyme (COX-1 or COX-2).

    • Add 10 µL of the heme cofactor.

    • Add 10 µL of the test compound at various concentrations. For control wells, add 10 µL of solvent (vehicle control) or positive control inhibitor.

    • Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of the Arachidonic Acid substrate solution.

    • Immediately add 10 µL of the fluorometric probe.

    • Read the fluorescence intensity (e.g., Ex/Em = 535/590 nm) every minute for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve).

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the log concentration of the test compound and fit the data to a dose-response curve to calculate the IC50 value.

Parameter Description
Enzyme Source Ovine or Human recombinant COX-1 and COX-2
Substrate Arachidonic Acid
Detection Method Fluorometric (e.g., ADHP probe) or Colorimetric
Positive Controls COX-1 selective (SC-560), COX-2 selective (Celecoxib), Non-selective (Indomethacin)
Endpoint IC50 (concentration of inhibitor required to reduce enzyme activity by 50%)

Postulated Mechanism of Action 2: Inhibition of Enoyl-ACP Reductase (InhA)

The pyrrole scaffold is also being investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis. Several pyrrole derivatives have been specifically designed as inhibitors of the enoyl-acyl carrier protein (ACP) reductase, known as InhA.[14][15]

Rationale and Molecular Target

InhA is a vital enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway, which is responsible for producing mycolic acids, essential components of the mycobacterial cell wall. Inhibition of InhA disrupts cell wall synthesis, leading to bacterial death. The pyrrole core of the target compound could potentially fit within the binding pocket of InhA, interacting with key residues and the NAD+ cofactor.[14]

Proposed Mechanism: Enzyme Inhibition Workflow

The compound would act as a direct inhibitor of the InhA enzyme, preventing the binding or turnover of its natural substrate.

InhA_Inhibition Substrate 2-trans-enoyl-ACP (Substrate) InhA_Enzyme InhA Enzyme (Enoyl-ACP Reductase) Substrate->InhA_Enzyme Product Acyl-ACP (Fatty Acid Elongation) InhA_Enzyme->Product NADH -> NAD+ Disruption Cell Wall Disruption InhA_Enzyme->Disruption Cell_Wall Mycolic Acid Synthesis & Bacterial Cell Wall Integrity Product->Cell_Wall Target_Compound 4-(4-fluorobenzoyl)-1-methyl- 1H-pyrrole-2-carbaldehyde Target_Compound->InhA_Enzyme Inhibition

Caption: Hypothesized inhibition of the InhA enzyme by the target compound.

Experimental Validation: In Vitro InhA Activity Assay

A spectrophotometric assay can be used to measure the activity of purified InhA enzyme by monitoring the oxidation of its NADH cofactor.

Protocol: Spectrophotometric InhA Inhibition Assay

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT).

    • Purify recombinant M. tuberculosis InhA enzyme.

    • Prepare NADH solution in assay buffer.

    • Prepare the substrate, 2-trans-dodecenoyl-CoA (DD-CoA), a mimic of the natural substrate.

    • Prepare the test compound and a known InhA inhibitor (e.g., Triclosan) in DMSO across a range of concentrations.

  • Assay Procedure (UV-transparent 96-well plate):

    • In each well, add 150 µL of Assay Buffer.

    • Add 10 µL of the InhA enzyme solution.

    • Add 10 µL of the test compound or control.

    • Add 10 µL of the NADH solution.

    • Incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of the DD-CoA substrate.

    • Immediately measure the decrease in absorbance at 340 nm (A340) over 15 minutes, which corresponds to the oxidation of NADH.

  • Data Analysis:

    • Calculate the rate of NADH consumption (decrease in A340 per minute).

    • Determine the percent inhibition for each concentration of the test compound.

    • Calculate the IC50 value by plotting percent inhibition against the log inhibitor concentration.

Postulated Mechanism of Action 3: Anti-proliferative Activity via Microtubule Disruption

Certain pyrrole-containing molecules have been synthesized as analogues of combretastatin A-4, a potent natural product that inhibits cancer cell proliferation by disrupting microtubule dynamics.[16]

Rationale and Molecular Target

Combretastatin A-4 binds to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin into microtubules. Microtubules are essential for cell division (forming the mitotic spindle), intracellular transport, and cell structure. Their disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. The diaryl system of this compound, where the pyrrole and the fluorophenyl ring are separated by a ketone linker, may mimic the cis-stilbene structure of combretastatin A-4, allowing it to bind to the colchicine site on tubulin.

Experimental Validation: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Protocol: Tubulin Polymerization Assay

  • Reagent Preparation:

    • Prepare Tubulin Polymerization Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

    • Reconstitute highly purified tubulin protein (>99%) in the polymerization buffer.

    • Prepare a GTP solution (10 mM).

    • Prepare the test compound and positive (e.g., Paclitaxel - promoter) and negative (e.g., Nocodazole - inhibitor) controls in a suitable solvent.

  • Assay Procedure (UV-transparent 96-well plate):

    • Chill the 96-well plate on ice.

    • To each well, add tubulin solution.

    • Add the test compound or controls at desired concentrations.

    • Incubate on ice for 15 minutes.

    • Place the plate in a spectrophotometer pre-warmed to 37°C.

    • Initiate polymerization by adding GTP to each well.

    • Immediately begin monitoring the increase in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance (light scattering) is proportional to the extent of microtubule formation.

  • Data Analysis:

    • Plot absorbance (A340) versus time for each condition.

    • Compare the polymerization curves of the test compound to the vehicle control. Inhibition is observed as a decrease in the rate and extent of polymerization. Promotion is observed as an increase.

    • Calculate the IC50 for inhibition of polymerization.

Summary and Future Directions

The structural features of this compound suggest it is a pharmacologically active molecule with several plausible mechanisms of action. Based on extensive literature on analogous compounds, the most promising hypotheses are:

  • Anti-inflammatory action via inhibition of COX-1 and/or COX-2 enzymes.

  • Antimicrobial (specifically antitubercular) activity through the inhibition of InhA.

  • Anti-proliferative effects by disrupting tubulin polymerization.

To fully elucidate the mechanism, the following tiered approach is recommended:

  • Tier 1: Initial Screening: Perform the in vitro enzymatic assays described (COX, InhA, Tubulin Polymerization) to identify the primary molecular target(s) and determine potency (IC50).

  • Tier 2: Cellular Assays: If activity is confirmed in Tier 1, proceed to cell-based assays. For example, measure prostaglandin E2 production in LPS-stimulated macrophages (for COX activity), determine the Minimum Inhibitory Concentration (MIC) against M. smegmatis or M. tuberculosis (for InhA activity), and perform cell cycle analysis and apoptosis assays on cancer cell lines (for anti-proliferative activity).

  • Tier 3: In Silico and Structural Studies: Conduct molecular docking studies to predict the binding mode of the compound in the active sites of its identified targets. Co-crystallization studies can provide definitive structural evidence of the interaction.

This systematic approach will provide a comprehensive understanding of the mechanism of action of this compound, paving the way for its potential development as a therapeutic agent.

References

  • Dixit, S. R., Joshi, S. D., Kulkarni, V. H., Jalalpure, S. S., Kumbar, V. M., Mudaraddi, T. Y., Nadagouda, M. N., & Aminabhavi, T. M. (n.d.). Pyrrolyl Pyrazoline Carbaldehydes as Enoyl-ACP Reductase Inhibitors: Design, Synthesis and Antitubercular Activity.
  • Muchowski, J. M., Unger, S. H., Ackrell, J., Cheung, P., Cooper, G. F., Cook, J., Gallegra, P., Halpern, O., Koehler, R., & Kluge, A. F. (1985). Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds. Journal of Medicinal Chemistry, 28(8), 1037–1049. [Link]

  • Muchowski, J. M., Ackrell, J., Anderson, N. H., Franco, R., Greenhouse, R., Kluge, A. F., Nelson, P. H., Rovito, J. R., Shomo, V. A., & Wallach, M. B. (1987). Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids. The 6-substituted compounds. Journal of Medicinal Chemistry, 30(5), 820–823. [Link]

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in silico docking studies of 4-(4-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: In Silico Docking of 4-(4-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde: A Workflow for Novel Compound Analysis

Abstract

Molecular docking is a cornerstone of modern structure-based drug discovery, providing critical insights into the interaction between a ligand and its macromolecular target.[1] This guide presents a comprehensive, field-proven workflow for conducting in silico docking studies on novel chemical entities, using this compound as a case study. As this compound has no well-documented biological target, this whitepaper addresses the crucial first step of rational target selection, followed by detailed, step-by-step protocols for ligand and receptor preparation, grid-based docking simulation, and in-depth results analysis. Designed for researchers and computational scientists, this document emphasizes the causality behind methodological choices, ensuring a robust and self-validating approach to computational hit identification.

Introduction: The Challenge of Novel Compounds

The journey of a novel compound from synthesis to therapeutic application is fraught with challenges, chief among them being the identification of its biological target(s). In silico molecular docking offers a powerful, resource-efficient method to hypothesize and test potential protein-ligand interactions, thereby guiding further experimental validation.[2][3] This process predicts the preferred orientation (pose) and binding affinity of a ligand within a receptor's binding site.[4]

The subject of this guide, this compound, is a pyrrole derivative. The pyrrole scaffold is present in numerous compounds with diverse physiological activities, including potential applications in treating Alzheimer's disease and exhibiting hydroxyl radical scavenging properties.[5][6] Given this broad potential, a structured in silico screening approach is essential. This guide will simulate a real-world research scenario where a promising compound is available, but its precise mechanism of action is unknown.

Chapter 1: Target Selection and Rationale

The success of any docking study is fundamentally dependent on the choice of an appropriate and high-quality protein target structure.[7] When multiple structures are available for a single target, or when the target itself is unknown, a careful selection process is paramount.

Strategy for Target Identification

In the absence of experimental data for our lead compound, a rational target selection strategy involves:

  • Scaffold Hopping & Literature Review: Analyzing existing research on compounds with similar chemical scaffolds (e.g., pyrrole-carboxaldehydes) to identify common biological targets.[5]

  • Target-Class-Based Screening: Pyrrole derivatives are known inhibitors of various enzyme classes, such as kinases and proteases. Selecting a well-characterized member of a relevant class for an initial screen is a common and effective strategy.

For this guide, we will proceed with a target implicated in cancer, Proto-oncogene tyrosine-protein kinase Src , a non-receptor tyrosine kinase that is a key regulator of many cellular processes. Its dysregulation is linked to cancer progression, making it a well-established drug target.

Criteria for PDB Structure Selection

Once a target is chosen, a specific structure must be selected from the Protein Data Bank (PDB). Key selection criteria include:

  • Resolution: A lower resolution value (e.g., <2.0 Å) indicates a higher quality, more accurately defined crystal structure.[8]

  • Presence of a Co-crystallized Ligand: A structure with a bound ligand is invaluable. It confirms the location and conformation of the binding pocket and allows for a crucial validation step: re-docking the native ligand to ensure the docking protocol can reproduce the experimental pose.[9]

  • Completeness: The structure should be free of significant gaps or missing residues, particularly within the active site.[8]

Based on these criteria, we select PDB ID: 2H8H , the crystal structure of Src kinase in complex with a pyrazolo[3,4-d]pyrimidine inhibitor. It has a resolution of 1.7 Å, providing a high-quality model of the ATP-binding site.

Chapter 2: Ligand and Receptor Preparation

Raw PDB and ligand files are not suitable for docking simulations. They must be meticulously prepared to add missing information and ensure chemical correctness, a process often handled by tools like AutoDock Tools, UCSF Chimera, or Schrödinger's Maestro.[10][11][12][13]

Ligand Preparation Protocol

The ligand, this compound, must be converted into a three-dimensional structure with correct charges and atom types.

Methodology:

  • Generate 2D Structure: Draw the molecule in a chemical sketcher (e.g., ChemDraw or the online PubChem Sketcher).

  • Convert to 3D: Export the structure in a 2D format (e.g., SMILES) and use a program like Open Babel or RDKit to generate a 3D conformation.[14]

  • Energy Minimization: Perform an initial energy minimization of the 3D structure using a force field (e.g., MMFF94) to obtain a low-energy starting conformation.

  • Add Hydrogens: Ensure all hydrogen atoms are explicitly added, as they are crucial for forming hydrogen bonds.[14]

  • Assign Partial Charges: Calculate and assign partial charges. Gasteiger charges are commonly used for AutoDock-based studies.[15]

  • Define Rotatable Bonds: Identify all acyclic single bonds, which the docking algorithm will treat as flexible torsions.[15]

  • Save in PDBQT Format: The final prepared ligand is saved in the PDBQT file format, which contains atomic coordinates, partial charges (Q), and atom type information (T).[16]

Receptor Preparation Protocol

The PDB file for the receptor (2H8H) contains non-essential molecules and lacks information required for docking.

Methodology:

  • Isolate the Protein: The PDB file contains the protein, a co-crystallized ligand, ions, and water molecules. For this workflow, all non-protein entities are removed.[17] In specific cases, critical water molecules or cofactors known to be essential for binding may be retained.[18]

  • Select a Single Chain: If the biological unit is a monomer but the PDB file contains a dimer or multimer, select a single, complete protein chain (e.g., Chain A).[13]

  • Repair Missing Residues/Atoms: Use tools like PDBFixer to model in any missing side-chain atoms or residues in the protein structure.[16]

  • Add Hydrogens: Add all hydrogen atoms to the protein, paying special attention to adding polar hydrogens, which are involved in hydrogen bonding.[17]

  • Assign Charges: Assign partial atomic charges to the protein atoms. Kollman charges are a standard choice for proteins in the AutoDock suite.[19]

  • Save in PDBQT Format: Save the cleaned, repaired, and charged protein structure in the PDBQT format.

Chapter 3: The Docking Protocol: Grid Generation and Simulation

With prepared molecules, the next stage is to define the search space for the docking simulation and execute the algorithm. This guide uses AutoDock Vina as the reference software due to its accuracy, speed, and widespread use.

The In Silico Workflow

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis Target_Selection Target Selection (e.g., Src Kinase, PDB: 2H8H) Receptor_Prep Receptor Preparation (Clean PDB, Add Hydrogens) Target_Selection->Receptor_Prep Ligand_Prep Ligand Preparation (3D Conversion, Charges) Docking_Run Run Docking Simulation (e.g., AutoDock Vina) Ligand_Prep->Docking_Run Grid_Generation Grid Box Generation (Define Binding Site) Receptor_Prep->Grid_Generation Grid_Generation->Docking_Run Results_Analysis Analyze Docking Output (Scores & Poses) Docking_Run->Results_Analysis Visualization Visualize Interactions (H-Bonds, Hydrophobic) Results_Analysis->Visualization Conclusion Draw Conclusions & Plan Next Steps Visualization->Conclusion

Caption: High-level workflow for the in silico docking process.

Grid Box Generation

Instead of searching the entire protein surface, which is computationally expensive, we define a 3D search space, or "grid box," encompassing the active site.[20]

Methodology:

  • Identify the Binding Site: The binding site can be identified from the position of the co-crystallized ligand in our selected PDB file (2H8H).

  • Define Grid Center: The geometric center of the co-crystallized ligand serves as the center coordinates (center_x, center_y, center_z) for the grid box.[21]

  • Define Grid Size: The dimensions of the box (size_x, size_y, size_z) should be large enough to fully enclose the binding site and allow the ligand to rotate and translate freely within it. A typical size is 25 x 25 x 25 Å.[22]

  • Save Configuration: These grid parameters are saved in a configuration file that will be used as input for the docking software.[21]

Running the Docking Simulation

The docking algorithm systematically samples different poses of the ligand within the grid box, evaluating each pose using a scoring function.[4]

Methodology:

  • Prepare Input Files: Gather the prepared ligand (PDBQT), the prepared receptor (PDBQT), and the grid configuration file.

  • Execute Vina: Run the AutoDock Vina executable from the command line, providing the paths to the input files.

    • vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt --log log.txt

  • Exhaustiveness Parameter: The exhaustiveness parameter controls the thoroughness of the search. Higher values increase computational time but also increase the probability of finding the true energy minimum. A value of 8 is standard, but 16 or 32 can be used for more rigorous final calculations.

Chapter 4: Analysis and Interpretation of Docking Results

Understanding the Docking Score

The primary quantitative output is the binding affinity, typically reported in kcal/mol. This score is an estimation of the binding free energy (ΔG).[25][26]

  • Interpretation: More negative scores indicate stronger predicted binding affinity.[27] For example, a ligand with a score of -8.8 kcal/mol is predicted to bind more tightly than one with a score of -7.5 kcal/mol.[24]

  • Causality: The score is calculated by a scoring function that considers various energy components, including hydrogen bonds, electrostatic interactions, van der Waals forces, and the entropic penalty of restricting the ligand's flexibility.[26][28]

Analyzing Binding Poses

Visual inspection of the top-ranked poses is essential to assess their plausibility. This is done using molecular visualization software like PyMOL or Discovery Studio.[28][29]

Key Aspects to Analyze:

  • Hydrogen Bonds: Identify hydrogen bonds between the ligand and protein residues. These are strong, directional interactions that are critical for binding specificity.[25]

  • Hydrophobic Interactions: Look for interactions between nonpolar parts of the ligand and hydrophobic pockets in the receptor.

  • RMSD (Root Mean Square Deviation): When validating a protocol, the RMSD between the predicted pose of the re-docked native ligand and its crystal structure pose is calculated. An RMSD of <2.0 Å is generally considered a successful validation, indicating the protocol can accurately reproduce the known binding mode.[25]

Summarizing Results

Quantitative results should be compiled into a clear, structured table for comparison.

PoseBinding Affinity (kcal/mol)RMSD from Ref. Pose (Å)Key Hydrogen Bond Interactions (Residue)Key Hydrophobic Interactions (Residue)
1-9.21.1MET-341, THR-339LEU-273, VAL-281, ALA-390
2-8.91.8MET-341, CYS-346LEU-273, ILE-336, LEU-393
3-8.52.5THR-339VAL-281, ALA-390

Table 1: Hypothetical docking results for this compound against Src Kinase (PDB: 2H8H). The top-ranked pose shows the strongest binding affinity and forms critical hydrogen bonds with the hinge region residue MET-341, a classic interaction for kinase inhibitors.

Visualizing the Binding Interaction

G cluster_ligand Ligand cluster_receptor Src Kinase Active Site Ligand 4-(4-fluorobenzoyl)-1-methyl- 1H-pyrrole-2-carbaldehyde MET341 MET-341 (Hinge Region) Ligand->MET341 H-Bond THR339 THR-339 (Gatekeeper) Ligand->THR339 H-Bond LEU273 LEU-273 (Hydrophobic Pocket) Ligand->LEU273 Hydrophobic ALA390 ALA-390 (Hydrophobic Pocket) Ligand->ALA390 Hydrophobic

Caption: Key interactions between the ligand and active site residues.

Conclusion and Future Steps

This guide has outlined a comprehensive and scientifically rigorous workflow for the in silico molecular docking of a novel compound, this compound, against a rationally selected target, Src kinase. The process detailed—from target selection and meticulous preparation to simulation and critical analysis of the results—provides a robust framework for generating credible hypotheses about a compound's potential biological activity.

The top-ranked poses from this study, which exhibit strong binding affinity and form canonical interactions within the kinase hinge region, serve as a strong foundation for the next steps in the drug discovery pipeline. These include:

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted protein-ligand complex over time.

  • In Vitro Experimental Validation: Performing enzymatic assays to experimentally measure the inhibitory activity (e.g., IC50) of the compound against the target protein.[30]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and docking analogues of the lead compound to optimize binding affinity and selectivity.

By integrating these computational predictions with experimental validation, researchers can significantly accelerate the process of drug discovery and development.[1][30]

References

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  • Crescent Silico. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). YouTube. Retrieved from [Link]

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  • Wang, Z., et al. (n.d.). ProSelection: A Novel Algorithm to Select Proper Protein Structure Subsets for in Silico Target Identification and Drug Discovery Research. PMC. Retrieved from [Link]

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  • Honegger, A. (2020). Can anyone tell me the difference between Docking Score, Binding Free Energy and Binding Affinity? ResearchGate. Retrieved from [Link]

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  • Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery. (n.d.). Retrieved from [Link]

  • Namdeo, R. (2013). For docking, what are the criteria to choose the best protein structure from PDB to be used as the target? ResearchGate. Retrieved from [Link]

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  • Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. PMC. Retrieved from [Link]

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  • Chen, Y. C. (n.d.). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. MDPI. Retrieved from [Link]

  • Tang, G., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC. Retrieved from [Link]

  • Khan, I., et al. (2024). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. MDPI. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Chemical Characterization of 4-(4-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and drug development professionals, the rigorous chemical characterization of novel molecular entities is the bedrock of successful research and development. This guide provides a comprehensive technical overview of the essential analytical methodologies for the characterization of 4-(4-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde . Pyrrole derivatives are a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[1][2][3][4] The subject of this guide, with its unique substitution pattern, presents an interesting candidate for further investigation in drug discovery programs.[5]

This document is structured to provide not just procedural steps, but also the scientific rationale behind the selection of each analytical technique, ensuring a deep understanding of how to confirm the identity, purity, and structural integrity of this compound.

Identity and Physicochemical Properties

The initial step in the characterization of any compound is to establish its fundamental properties. This compound is identified by its unique chemical structure and associated identifiers.

  • Chemical Name: this compound[6][7][8]

  • Synonyms: 4-(4-fluorobenzoyl)-1-methylpyrrole-2-carbaldehyde, 4-(4-Fluorobenzoyl)-1-methyl-1H-pyrrole-2-carboxaldehyde[6][7]

  • CAS Number: 128843-61-8[6][8]

  • Molecular Formula: C₁₃H₁₀FNO₂[6][9]

  • Molecular Weight: 231.22 g/mol [6][9]

The structure combines a 1-methylpyrrole-2-carbaldehyde core with a 4-fluorobenzoyl substituent at the 4-position of the pyrrole ring. This combination of an aldehyde and a ketone functionality on a heterocyclic ring system dictates its chemical reactivity and spectroscopic behavior.[10]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₁₀FNO₂[6][9]
Molecular Weight 231.22[6][9]
CAS Number 128843-61-8[6][8]
Appearance (Predicted) Light yellow to brown solidGeneral observation for similar compounds
Water Solubility 30.3 [ug/mL][6]
Molecular Structure Diagram

Caption: Chemical structure of this compound.

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Expertise & Experience: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For our target molecule, we expect distinct signals for the aldehydic proton, the aromatic protons on both the pyrrole and fluorophenyl rings, and the N-methyl protons. The chemical shifts and coupling patterns will be diagnostic. For instance, the aldehyde proton is expected to be significantly downfield (9-10 ppm) due to the deshielding effect of the carbonyl group.[11][12]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse sequence: Standard single-pulse experiment (zg30).

    • Spectral width: ~16 ppm.

    • Acquisition time: ~3-4 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 16-64 (adjust for optimal signal-to-noise ratio).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the spectrum using the TMS signal.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.70s1HAldehyde-HHighly deshielded by the C=O group.[11][12][13]
~7.80-7.90m2HAr-H (ortho to C=O)Deshielded by the adjacent carbonyl group and influenced by the fluorine atom.
~7.10-7.20m2HAr-H (ortho to F)Influenced by the electron-withdrawing fluorine atom.
~7.40d1HPyrrole-H (H5)Pyrrole ring proton adjacent to the nitrogen.
~7.00d1HPyrrole-H (H3)Pyrrole ring proton adjacent to the aldehyde.
~3.90s3HN-CH₃Protons on the methyl group attached to the nitrogen atom.

Expertise & Experience: ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. The carbonyl carbons of the aldehyde and ketone will have characteristic downfield chemical shifts (typically >180 ppm).[11][12] The presence of the fluorine atom will also induce splitting of the signals for the carbon atoms in the fluorophenyl ring (C-F coupling).

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Pulse sequence: Standard proton-decoupled experiment (zgpg30).

    • Spectral width: ~220 ppm.

    • Acquisition time: ~1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024-4096 (or more, as ¹³C has a low natural abundance).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction.

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~185.0Ketone C=OCarbonyl carbon of the benzoyl group.[11]
~178.0Aldehyde C=OCarbonyl carbon of the carbaldehyde group.[11][13]
~165.0 (d, ¹JCF ≈ 250 Hz)C-FAromatic carbon directly bonded to fluorine, showing a large one-bond coupling constant.
~140-120Aromatic & Pyrrole CsMultiple signals for the remaining carbons in the fluorophenyl and pyrrole rings.
~35.0N-CH₃Carbon of the N-methyl group.
NMR Workflow Diagram

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample Compound (5-10 mg) Mix Dissolve & Transfer to NMR Tube Sample->Mix Solvent Deuterated Solvent (e.g., CDCl3) Solvent->Mix TMS TMS (Internal Standard) TMS->Mix Spectrometer NMR Spectrometer (≥400 MHz) Mix->Spectrometer Pulse Apply Pulse Sequence (¹H or ¹³C) Spectrometer->Pulse FID Detect Free Induction Decay (FID) Pulse->FID FT Fourier Transform FID->FT Correction Phase & Baseline Correction FT->Correction Integration Integration & Peak Picking Correction->Integration Analysis Structural Elucidation Integration->Analysis

Caption: Workflow for NMR-based structural elucidation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For our target compound, the most prominent peaks will be from the C=O stretching vibrations of the aldehyde and ketone. The conjugation of these carbonyl groups with the aromatic systems will lower their stretching frequencies compared to saturated aldehydes and ketones.[11][12]

Experimental Protocol: FT-IR Spectroscopy (ATR)

  • Sample Preparation: Place a small amount of the solid compound directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Lower the ATR press and apply consistent pressure to the sample. Acquire the sample spectrum.

  • Data Acquisition: Typically, 16-32 scans are co-added in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Table 4: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~2820 and ~2720MediumC-H stretchAldehyde C-H
~1700-1680StrongC=O stretchAldehyde C=O (conjugated)[11]
~1670-1650StrongC=O stretchKetone C=O (conjugated)[11]
~1600-1450Medium-StrongC=C stretchAromatic rings
~1220StrongC-F stretchAryl-F
~1150StrongC-N stretchPyrrole C-N
Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum offers additional structural information. For this molecule, we would expect to see the molecular ion peak (M⁺) and characteristic fragments resulting from cleavage adjacent to the carbonyl groups (alpha-cleavage).[11]

Experimental Protocol: Electrospray Ionization - Time of Flight (ESI-TOF) MS

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions (e.g., [M+H]⁺).

  • Mass Analysis: The ions are accelerated into the time-of-flight mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

  • Data Acquisition: Acquire the mass spectrum, ensuring accurate calibration for HRMS measurement.

Table 5: Predicted Mass Spectrometry Data (ESI+)

m/zIonDescription
232.0768[M+H]⁺Protonated molecular ion. Calculated for C₁₃H₁₁FNO₂⁺.
204.0819[M-CHO+H]⁺Loss of the formyl group.
121.0504[FC₆H₄CO]⁺4-Fluorobenzoyl cation (from alpha-cleavage).
Mass Spectrometry Workflow Diagram

MS_Workflow cluster_sample_intro Sample Introduction cluster_ionization Ionization cluster_analysis_detection Mass Analysis & Detection Sample Dilute Sample Solution Infusion Direct Infusion Sample->Infusion ESI Electrospray Ionization (ESI) Infusion->ESI Ions Gaseous Ions ([M+H]⁺) ESI->Ions TOF Time-of-Flight (TOF) Analyzer Ions->TOF Detector Detector TOF->Detector Spectrum Mass Spectrum (m/z vs. Intensity) Detector->Spectrum

Caption: Workflow for Mass Spectrometry analysis.

Chromatographic Purity Assessment

Trustworthiness: Establishing the purity of the compound is as crucial as confirming its identity. High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose.

Expertise & Experience: A reversed-phase HPLC method would be ideal for this moderately polar compound. A C18 column with a mobile phase gradient of water and acetonitrile (or methanol) would provide good separation of the main compound from any potential impurities or starting materials. Detection using a UV-Vis detector, set at a wavelength where the compound has significant absorbance (likely in the 254-320 nm range due to the conjugated systems), will allow for quantification of purity.

Experimental Protocol: Reversed-Phase HPLC

  • System: An HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.

  • Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes, hold for 5 minutes, and then re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Analysis: Inject 10 µL of the sample. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Applications in Drug Development

The pyrrole scaffold is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents.[2][4] These compounds are known to exhibit diverse biological activities, including anticancer, antimicrobial, and antiviral effects.[1][3] The specific combination of a carbaldehyde and a fluorobenzoyl group on the 1-methylpyrrole core in this compound makes it a valuable intermediate for the synthesis of more complex molecules. The aldehyde group can be readily transformed into other functionalities, serving as a handle for library synthesis to explore structure-activity relationships (SAR).[2] For example, pyrrole carbaldehydes have been investigated as pharmacophores for enzymes like enoyl-ACP reductase, a target in antibacterial drug discovery.[5] Therefore, a thorough characterization of this molecule is the first and most critical step for its potential use in a drug discovery pipeline.

Conclusion

The comprehensive chemical characterization of this compound requires a multi-faceted analytical approach. Through the synergistic use of NMR spectroscopy for structural elucidation, FT-IR for functional group identification, mass spectrometry for molecular weight and formula confirmation, and HPLC for purity assessment, researchers can establish a complete and reliable profile of this compound. This rigorous characterization is indispensable for ensuring the validity of subsequent biological studies and for advancing its potential in drug development programs.

References

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Methodological & Application

Application Notes and Protocols for 4-(4-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chemical Versatility and Biological Potential of Substituted Pyrroles

The pyrrole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous natural products and synthetic molecules with significant biological activities.[1][2][3] Its electron-rich nature makes it amenable to a variety of chemical modifications, allowing for the synthesis of a diverse array of derivatives.[4] Among these, N-methylpyrroles bearing carbonyl functionalities at the C2 and C4 positions are of particular interest due to their potential to interact with various biological targets. The title compound, 4-(4-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde, is a unique molecule featuring both an aldehyde and a ketone moiety, suggesting a high degree of reactivity and potential for diverse biological interactions. The presence of the 4-fluorobenzoyl group is a common feature in many pharmacologically active compounds, often enhancing binding affinity and modulating metabolic stability.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of this compound. It outlines a plausible synthetic route, detailed protocols for its characterization, and potential applications in biological assays based on the known activities of structurally related aroylpyrroles.[5][6]

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented below.

PropertyValueReference
CAS Number 128843-61-8[7]
Molecular Formula C₁₃H₁₀FNO₂[7]
Molecular Weight 231.22 g/mol [7]
Appearance Solid (predicted)-
Melting Point 120-122 °C[8]

Synthesis Protocol: A Plausible Two-Step Approach

The synthesis of this compound can be envisioned through a two-step process involving the formylation of N-methylpyrrole followed by a Friedel-Crafts acylation. This approach allows for the sequential introduction of the carbonyl groups at the C2 and C4 positions.

Step 1: Vilsmeier-Haack Formylation of 1-methyl-1H-pyrrole

The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich heterocycles like pyrrole.[9][10][11] The reaction utilizes a Vilsmeier reagent, generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group predominantly at the C2 position of the pyrrole ring.[4]

Materials:

  • 1-methyl-1H-pyrrole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium acetate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and ice bath

Procedure:

  • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add anhydrous DMF.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled and stirred DMF, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for an additional 20 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Dissolve 1-methyl-1H-pyrrole in anhydrous DCM.

  • Add the solution of 1-methyl-1H-pyrrole dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice.

  • Stir the mixture vigorously for 30 minutes to hydrolyze the intermediate.

  • Slowly neutralize the acidic solution with a saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure to yield crude 1-methyl-1H-pyrrole-2-carbaldehyde.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Friedel-Crafts Acylation of 1-methyl-1H-pyrrole-2-carbaldehyde

The introduction of the 4-fluorobenzoyl group at the C4 position can be achieved via a Friedel-Crafts acylation reaction.[1][12][13] This reaction involves the use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acylating agent, 4-fluorobenzoyl chloride.

Materials:

  • 1-methyl-1H-pyrrole-2-carbaldehyde (from Step 1)

  • 4-fluorobenzoyl chloride

  • Anhydrous Aluminum chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Dilute Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and ice bath

Procedure:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend anhydrous AlCl₃ in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add 4-fluorobenzoyl chloride to the cooled and stirred suspension.

  • Stir the mixture at 0 °C for 15 minutes.

  • Add a solution of 1-methyl-1H-pyrrole-2-carbaldehyde in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours, or until TLC indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

G cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Friedel-Crafts Acylation N-Methylpyrrole N-Methylpyrrole Vilsmeier Reagent Vilsmeier Reagent N-Methylpyrrole->Vilsmeier Reagent DMF, POCl3 1-Methyl-1H-pyrrole-2-carbaldehyde 1-Methyl-1H-pyrrole-2-carbaldehyde Vilsmeier Reagent->1-Methyl-1H-pyrrole-2-carbaldehyde Workup Acylation Reaction Acylation Reaction 1-Methyl-1H-pyrrole-2-carbaldehyde->Acylation Reaction 4-Fluorobenzoyl chloride, AlCl3 This compound This compound Acylation Reaction->this compound Workup & Purification

Caption: Plausible synthetic workflow for the target compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the pyrrole ring protons, the N-methyl group protons, the aldehyde proton, and the protons of the fluorobenzoyl group.
¹³C NMR Resonances for all unique carbon atoms, including the two carbonyl carbons (aldehyde and ketone), and the carbons of the pyrrole and fluorophenyl rings.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight of C₁₃H₁₀FNO₂.
Infrared (IR) Spectroscopy Characteristic absorption bands for the C=O stretching vibrations of the aldehyde and ketone groups, as well as C-H and C-N stretching vibrations.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.

Application Note 1: In Vitro Cytotoxicity Profiling

Given that many pyrrole derivatives exhibit cytotoxic activity against cancer cell lines, a primary application for this novel compound is to assess its potential as an anticancer agent.[14] The MTT assay is a widely used colorimetric method to evaluate the metabolic activity of cells, which serves as an indicator of cell viability.[8][15][16]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile tissue culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Further dilute the stock solution with complete culture medium to achieve a range of final concentrations.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include vehicle-only (DMSO) and untreated controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.

G Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation (48-72h) Incubation (48-72h) Compound Treatment->Incubation (48-72h) MTT Addition MTT Addition Incubation (48-72h)->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Determination IC50 Determination Absorbance Reading->IC50 Determination

Caption: Workflow for the MTT cytotoxicity assay.

Application Note 2: Enzyme Inhibition Assay

Aroylpyrrole derivatives have been reported as inhibitors of various enzymes, including histone deacetylases (HDACs), cyclooxygenases (COX), and tyrosinase.[5][17][18] An in vitro enzyme inhibition assay can be performed to investigate the potential of this compound as an enzyme inhibitor.

Objective: To determine the inhibitory activity of the test compound against a specific enzyme (e.g., COX-2).

Materials:

  • Purified enzyme (e.g., recombinant human COX-2)

  • Substrate for the enzyme (e.g., arachidonic acid for COX-2)

  • Assay buffer

  • Test compound and a known inhibitor (positive control)

  • Detection reagent (specific to the assay method, e.g., a fluorescent probe)

  • 96-well microplate (black, for fluorescence assays)

  • Microplate reader with appropriate filters

Protocol (Example for COX-2 Inhibition):

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, test compound, and positive control in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations (or positive/vehicle control), and the enzyme solution.

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a short period to allow for inhibitor binding.

  • Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate for a defined period at the optimal temperature.

  • Signal Detection: Stop the reaction (if necessary) and measure the signal (e.g., fluorescence) using a microplate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value from the dose-response curve.

G Enzyme & Inhibitor Incubation Enzyme & Inhibitor Incubation Substrate Addition Substrate Addition Enzyme & Inhibitor Incubation->Substrate Addition Enzymatic Reaction Enzymatic Reaction Substrate Addition->Enzymatic Reaction Signal Detection Signal Detection Enzymatic Reaction->Signal Detection IC50 Calculation IC50 Calculation Signal Detection->IC50 Calculation

Caption: General workflow for an in vitro enzyme inhibition assay.

Safety and Handling

This compound is a chemical compound that should be handled with appropriate safety precautions in a laboratory setting. As it contains aldehyde and ketone functionalities, it should be considered potentially irritating and harmful.[19][20]

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (e.g., nitrile or butyl rubber), and a lab coat.[19]

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[21] Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound represents a promising scaffold for further investigation in drug discovery. The protocols outlined in this document provide a solid foundation for its synthesis, characterization, and initial biological evaluation. The potential for this compound to exhibit interesting cytotoxic and enzyme-inhibitory activities warrants its exploration by researchers in the field. As with any novel chemical entity, all experimental work should be conducted with careful attention to safety and good laboratory practices.

References

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  • Perfumer's Apprentice. Aldehyde C-8 FPD-2015A-2384 - SAFETY DATA SHEET. Available from: [Link]

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Characterizing 4-(4-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 4-(4-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde as a potential enzyme inhibitor. While this specific molecule is not extensively documented in peer-reviewed literature as a known inhibitor, its chemical structure, featuring an electrophilic aldehyde and a diaryl ketone-like scaffold, suggests a high potential for interaction with enzyme active sites, particularly those containing nucleophilic residues like cysteine or serine.

This guide offers a structured, hypothesis-driven framework for its initial screening, determination of potency (IC₅₀), and elucidation of its mechanism of action (MOA). The protocols provided are designed to be self-validating and are grounded in established principles of enzyme kinetics, serving as a robust starting point for investigating this, or structurally similar, novel chemical entities.

Introduction & Scientific Rationale

This compound is a synthetic organic compound featuring several key functional groups that warrant investigation for biological activity. The pyrrole core is a common motif in pharmacologically active molecules, while the fluorobenzoyl group provides specific steric and electronic properties. Most notably, the carbaldehyde moiety is an electrophilic "warhead" capable of forming a reversible or irreversible covalent bond with nucleophilic amino acid residues (e.g., Cys, Ser, Lys) commonly found in enzyme active sites.

Given these structural features, we hypothesize that this compound may act as an inhibitor of enzymes susceptible to covalent modification, such as cysteine proteases, serine hydrolases, or certain dehydrogenases. This guide will use a generic cysteine protease as a model system to outline the experimental workflow for validating this hypothesis.

Our investigative approach is structured as follows:

  • Initial Screening and Potency Determination: Establish if the compound inhibits the target enzyme and quantify its potency through IC₅₀ determination.

  • Mechanism of Action Elucidation: Perform kinetic studies to determine the nature of the inhibition (e.g., reversible, irreversible, competitive, non-competitive).

Proposed Covalent Inhibition Mechanism

The aldehyde functional group can react with the thiol side chain of a cysteine residue in an enzyme's active site to form a thiohemiacetal adduct. This covalent modification can block substrate access or disrupt the catalytic machinery, leading to inhibition.

G cluster_0 Enzyme Active Site cluster_1 Inhibitor cluster_2 Inhibition Complex Enzyme_Cys Enzyme-Cys-SH (Active Nucleophile) Adduct Enzyme-Cys-S-CH(OH)-R (Covalent Thiohemiacetal Adduct) Enzyme_Cys->Adduct Nucleophilic Attack Enzyme_Cys->Adduct Reversible Inhibitor R-CHO (4-(4-fluorobenzoyl)-1-methyl- 1H-pyrrole-2-carbaldehyde) Inhibitor->Adduct

Caption: Proposed mechanism of covalent inhibition via thiohemiacetal formation.

Experimental Protocols

PART A: Initial Screening and IC₅₀ Determination

This protocol determines the concentration of the inhibitor required to reduce enzyme activity by 50% (IC₅₀), a key measure of its potency.

Workflow for IC₅₀ Determination

G A Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor Stock) B Prepare Inhibitor Dilution Series (e.g., 100 µM to 1 nM) A->B C Pre-incubate Enzyme with Inhibitor (or DMSO control) for 15 min B->C D Initiate Reaction (Add Substrate) C->D E Monitor Reaction Progress (e.g., Spectrophotometer at 405 nm) D->E F Calculate Initial Velocity (V₀) for each concentration E->F G Plot % Inhibition vs. [Inhibitor] (Logarithmic Scale) F->G H Fit Data to Sigmoidal Curve (Nonlinear Regression) G->H I Determine IC₅₀ Value H->I G A Select Inhibitor Concentrations (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀) C Run Kinetic Assays (Measure V₀ for each [S] at each [I]) A->C B Prepare Substrate Dilution Series (e.g., 0.1x Km to 10x Km) B->C D Generate Michaelis-Menten Plots (V₀ vs. [S]) for each [I] C->D E Generate Lineweaver-Burk Plot (1/V₀ vs. 1/[S]) D->E F Analyze Plot Intercepts & Slopes to Determine Inhibition Type E->F G Determine Kinetic Parameters (Km, Vmax, Ki) F->G

Caption: Workflow for determining the mechanism of enzyme inhibition.

Protocol:

  • Experimental Setup:

    • The setup is similar to the IC₅₀ assay. However, instead of a single substrate concentration, a range of substrate concentrations will be tested against a fixed set of inhibitor concentrations (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, and 2x IC₅₀).

    • The substrate concentration range should typically span from 0.1x to 10x the known Michaelis constant (Km) of the enzyme for that substrate. If the Km is unknown, a wide range (e.g., 1 µM to 1 mM) should be tested first.

  • Procedure:

    • For each fixed inhibitor concentration, perform a full substrate titration.

    • Measure the initial velocity (V₀) for every combination of inhibitor and substrate concentration.

    • Ensure pre-incubation of enzyme and inhibitor is performed as in the IC₅₀ assay.

  • Data Analysis & Interpretation:

    • Plot V₀ versus [Substrate] for each inhibitor concentration. This will generate a series of Michaelis-Menten curves.

    • For a more precise determination of kinetic parameters, transform the data into a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).

    • Analyze the changes in the apparent Vmax (y-intercept) and Km (x-intercept) to determine the mechanism:

      • Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases). The inhibitor binds only to the free enzyme.

      • Non-competitive: Lines intersect on the x-axis (Km is unchanged, Vmax decreases). The inhibitor binds to both free enzyme and the enzyme-substrate complex.

      • Uncompetitive: Lines are parallel (both Vmax and Km decrease proportionally). The inhibitor binds only to the enzyme-substrate complex.

      • Irreversible/Covalent: The effect of the inhibitor will be time-dependent and will not be overcome by increasing substrate concentration, often appearing as non-competitive inhibition in these plots. A "Jump Dilution" or dialysis experiment would be required for confirmation.

Example Data Summary for MOA Analysis:

Inhibition TypeVmax EffectKm EffectLineweaver-Burk Plot
Competitive UnchangedIncreasesIntersect at Y-axis
Non-competitive DecreasesUnchangedIntersect at X-axis
Uncompetitive DecreasesDecreasesParallel Lines

Trustworthiness & Self-Validation

To ensure the integrity of these results, every experiment must include the following controls:

  • No Enzyme Control (Blank): To measure and subtract any non-enzymatic substrate hydrolysis.

  • No Inhibitor Control (100% Activity): To establish the baseline maximum velocity for the given assay conditions.

  • Vehicle Control (DMSO): To ensure the solvent used to dissolve the inhibitor does not affect enzyme activity.

  • Positive Control Inhibitor: If available, use a known inhibitor of the target enzyme to validate the assay is performing as expected.

References

  • Singh, J., et al. (2011). The Rise of Covalent Drugs. Nature Reviews Drug Discovery. [Link]

  • Auld, D. S., et al. (2008). Characterization of Chemical Libraries for Luciferase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Erlanger, B. F., et al. (1961). The preparation and properties of two new chromogenic substrates of trypsin. Archives of Biochemistry and Biophysics. [Link]

  • Copeland, R. A. (2013). Enzymes: A Practical Introduction to Structure, Mechanism, and Data Analysis. Wiley-VCH. [Link]

  • Zucker, S., et al. (1985). Thiol-Disulfide Interchange in the Papain-Catalyzed Hydrolysis of N-Benzoyl-L-arginine-p-nitroanilide. Biochemistry. [Link]

  • Schwartz, K. J., et al. (2017). Covalent-reversible inhibitors of the bacterial cell wall biosynthetic enzyme MurA. Journal of the American Chemical Society. [Link]

  • Lineweaver, H., & Burk, D. (1934). The Determination of Enzyme Dissociation Constants. Journal of the American Chemical Society. [Link]

Application Notes and Protocols for Cell-Based Assay Design with 4-(4-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for the Characterization of a Novel Pyrrole-Based Compound

Introduction: Unveiling the Potential of a Novel Chemical Entity

The compound 4-(4-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde (CAS No. 128843-61-8) represents a novel chemical entity with potential biological activity.[1][2] Its structure, featuring a pyrrole core, is a common motif in compounds with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[3][4] The pyrrole ring and its derivatives are recognized by medicinal chemists as valuable scaffolds in drug discovery programs.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to design and implement a series of cell-based assays to elucidate the biological effects of this compound.

Given the nascent understanding of this specific molecule, we will adopt a tiered, hypothesis-driven approach. This guide will not only detail protocols but also explain the scientific rationale behind the experimental design, ensuring a robust and insightful characterization of this compound. Our methodology is grounded in the principles of providing a physiologically relevant context for assessing a compound's activity, a key advantage of cell-based assays over biochemical screens.[5][6]

Part 1: Foundational Analysis - Cytotoxicity and Proliferation

The initial step in characterizing any novel compound is to determine its effect on cell viability and proliferation.[7][8] This foundational data is crucial for establishing appropriate concentration ranges for subsequent, more specific assays and for identifying potential therapeutic windows.

Rationale for Initial Cytotoxicity Screening

A cytotoxicity assay measures the dose-dependent toxicity of a compound on living cells.[7] This is a critical first pass to understand the compound's general effect on cellular health. A potent and selective cytotoxic effect on cancer cells, for instance, could indicate therapeutic potential. Conversely, broad cytotoxicity against both cancerous and non-cancerous cell lines might suggest a less desirable safety profile. We will employ the widely used MTT assay, a colorimetric method that measures metabolic activity as an indicator of cell viability.

Experimental Protocol: MTT Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of human cancer and non-cancerous cell lines.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HL-60 [leukemia], K562 [chronic myeloid leukemia])[9]

  • Non-cancerous human cell line (e.g., peripheral blood mononuclear cells [PBMCs])[9]

  • Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment and recovery.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to create a range of concentrations (e.g., 0.1 µM to 100 µM).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO only) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Parameter Recommendation Rationale
Cell Lines Panel of cancer and non-cancerous linesTo assess both efficacy and general toxicity.
Concentration Range 0.1 µM - 100 µM (logarithmic dilutions)To capture a full dose-response curve.
Incubation Times 24, 48, 72 hoursTo assess time-dependent effects.
Controls Vehicle (DMSO), Positive (Doxorubicin), UntreatedTo ensure assay validity and data normalization.

Part 2: Mechanistic Insights - Probing Potential Pathways

Based on the pyrrole scaffold's known involvement in targeting various cellular processes, we can hypothesize several mechanisms of action for this compound.[3] The following assays are designed to explore these possibilities.

Apoptosis Induction Assay

Rationale: Many effective anti-cancer agents induce programmed cell death, or apoptosis.[8] The presence of a carbaldehyde group in the target molecule suggests potential reactivity that could trigger cellular stress and lead to apoptosis.[10] An Annexin V/Propidium Iodide (PI) assay can quantify the extent of apoptosis induction.

Experimental Workflow:

G start Seed and Treat Cells with Compound incubation Incubate for 24-48 hours start->incubation harvest Harvest and Wash Cells incubation->harvest stain Stain with Annexin V-FITC and PI harvest->stain acquire Acquire Data via Flow Cytometry stain->acquire analyze Analyze Quadrants: - Live (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic (Annexin V+/PI+) - Necrotic (Annexin V-/PI+) acquire->analyze

Caption: Apoptosis Assay Workflow.

Cell Cycle Analysis

Rationale: Disruption of the cell cycle is another common mechanism of action for anti-proliferative compounds.[4] Analyzing the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after treatment can reveal if the compound causes cell cycle arrest.

Protocol Summary:

  • Treat cells with the compound at concentrations around the IC50 value.

  • After incubation, harvest and fix the cells in cold ethanol.

  • Stain the cellular DNA with a fluorescent dye (e.g., Propidium Iodide) in the presence of RNase.

  • Analyze the DNA content per cell using flow cytometry.

  • Quantify the percentage of cells in each phase of the cell cycle.

Part 3: Target-Oriented Assays - Reporter Gene Systems

Rationale: To investigate if the compound modulates a specific signaling pathway, reporter gene assays are invaluable.[5][11] These assays use a reporter gene (e.g., luciferase or GFP) under the control of a promoter that is responsive to a particular transcription factor. A change in reporter signal indicates modulation of the upstream pathway. Given that many pyrrole derivatives have shown anti-inflammatory or immunomodulatory effects, an NF-κB reporter assay is a logical starting point.[9][12]

Hypothetical Signaling Pathway Investigation:

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound This compound IKK IKK Complex Compound->IKK Inhibition? IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Reporter NF-κB Reporter Gene (Luciferase) Nucleus->Reporter Activates Signal Luciferase Expression Reporter->Signal

Caption: Hypothetical NF-κB Pathway Inhibition.

Protocol: NF-κB Luciferase Reporter Assay

Objective: To determine if this compound inhibits NF-κB signaling.

Materials:

  • A cell line stably transfected with an NF-κB luciferase reporter construct (e.g., HEK293-NF-κB).

  • TNF-α (or another NF-κB activator).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed the reporter cell line in a 96-well white, clear-bottom plate.

  • Pre-treat the cells with various concentrations of the compound for 1-2 hours.

  • Stimulate the cells with TNF-α to activate the NF-κB pathway. Include unstimulated and vehicle-treated stimulated controls.

  • Incubate for 6-8 hours.

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • Normalize the data to the stimulated vehicle control and calculate the percent inhibition.

Conclusion and Future Directions

This application note outlines a systematic, multi-tiered approach to the initial characterization of this compound. The data generated from these assays will provide a comprehensive profile of the compound's bioactivity, including its cytotoxic and anti-proliferative effects, its potential to induce apoptosis or cell cycle arrest, and its ability to modulate key signaling pathways like NF-κB. Positive results in these initial screens would warrant further investigation into more specific molecular targets and in vivo efficacy studies. The versatility of cell-based assays allows for a deep and physiologically relevant understanding of novel compounds, paving the way for future drug discovery and development.[6]

References

  • Cell-Based Assay Design for High-Content Screening of Drug Candidates.National Institutes of Health (NIH).
  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.Vipergen.
  • Inhibition of Protein-Protein Interactions: Cell-Based Assays.National Center for Biotechnology Information (NCBI).
  • Cell-Based Assay Design for High-Content Screening of Drug Candidates (PDF).Semantic Scholar.
  • Design and Validate a GMP Cell Based Assay.Marin Biologic Laboratories.
  • In Vitro Assay for the Development of Small Molecule Inhibitors Targeting PD-1/PD-L1.Methods in Enzymology.
  • The role of cell-based assays for drug discovery.News-Medical.Net.
  • Cell-based Assays: A Crucial Component of the Drug Discovery Process.BioIVT.
  • Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells.MDPI.
  • This compound.Echemi.
  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation.National Institutes of Health (NIH).
  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities.National Institutes of Health (NIH).
  • Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.Google Patents.
  • Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation.MDPI.
  • Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives.VLife Sciences.
  • Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation.MDPI.
  • Cytotoxicity effects of di- and tri-hydroxybenzaldehydes as a chemopreventive potential agent on tumor cells.PubMed.
  • Bioactive pyrrole-based compounds with target selectivity.National Institutes of Health (NIH).
  • Bioactive pyrrole-based compounds with target selectivity.IRIS UniPA.
  • Cytotoxic and immunomodulatory potential of a novel [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine] in myeloid leukemia.PubMed.
  • Design and development of pyrrole carbaldehyde: An effective pharmacophore for enoyl-ACP reductase.ResearchGate.
  • Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite.PubMed.
  • This compound.ChemicalBook.
  • 4-(2-Fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde.Sigma-Aldrich.

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Preparation of Stock Solutions of 4-(4-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive and technically detailed protocol for the preparation, quality control, and storage of stock solutions of 4-(4-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde. Designed for researchers, scientists, and drug development professionals, this document emphasizes scientific integrity, causality behind experimental choices, and self-validating systems to ensure the accuracy and reliability of experimental results.

Introduction: The Criticality of Accurate Stock Solution Preparation

The inherent challenge with many novel chemical entities, including this compound, is their poor aqueous solubility. This necessitates the use of organic solvents to create concentrated stock solutions, which are then diluted into aqueous buffers or cell culture media for experimental use. This guide will walk you through the necessary steps to ensure your stock solutions are prepared with the highest degree of accuracy and are stable for the duration of your studies.

Physicochemical Properties and Safety Considerations

A thorough understanding of the compound's properties is paramount before any handling or solution preparation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₃H₁₀FNO₂[1][2]
Molecular Weight 231.22 g/mol [1][2]
CAS Number 128843-61-8[1][2]
Appearance Solid (predicted)[3]
Melting Point 120-122°C
Water Solubility 30.3 µg/mL (predicted, very low)[1]
Safety First: Handling of a Powdered Chemical Agent

As with any powdered chemical, appropriate personal protective equipment (PPE) is mandatory. This includes a lab coat, safety glasses, and chemical-resistant gloves. All weighing and initial dissolution steps should be performed in a certified chemical fume hood to prevent inhalation of the powder. A designated and properly labeled work area should be used for handling this compound.

Strategic Solvent Selection: A Data-Driven Approach

The low aqueous solubility of this compound necessitates the use of an organic solvent for the primary stock solution. The choice of solvent is critical and should be guided by the compound's solubility and the requirements of the downstream application.

Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for initial stock solution preparation of poorly water-soluble compounds in drug discovery. Its high solubilizing power for a wide range of organic molecules makes it an excellent choice.

It is imperative to experimentally verify the solubility of the compound in the chosen solvent to the desired concentration before preparing a large batch of stock solution. A small-scale solubility test is a crucial first step.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many biological assays.

Materials and Equipment:
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Analytical balance (readable to at least 0.1 mg)

  • Amber glass vial with a PTFE-lined cap

  • Volumetric flask (Class A)

  • Pipettes (calibrated)

  • Vortex mixer

  • Sonicator bath

Step-by-Step Methodology:
  • Calculate the Required Mass:

    • To prepare 1 mL of a 10 mM stock solution:

      • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L x 0.001 L x 231.22 g/mol x 1000 mg/g = 2.31 mg

  • Weighing the Compound:

    • Tare a clean, dry amber glass vial on the analytical balance within a chemical fume hood.

    • Carefully add approximately 2.31 mg of this compound to the vial. Record the exact mass.

  • Solvent Addition and Dissolution:

    • Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial. For the exact mass recorded, the volume of DMSO is:

      • Volume (mL) = [Mass (mg) / 231.22 ( g/mol )] / 0.010 (mol/L)

    • Tightly cap the vial.

    • Vortex the vial for 1-2 minutes to facilitate dissolution.

    • If the compound is not fully dissolved, place the vial in a sonicator bath at room temperature for 10-15 minutes. Intermittently vortex the vial during sonication.

    • Visually inspect the solution against a light source to ensure complete dissolution and the absence of any particulate matter.

  • Labeling and Documentation:

    • Clearly label the vial with the compound name, exact concentration (e.g., 10.0 mM), solvent (DMSO), preparation date, and your initials.

    • Maintain a detailed record in your laboratory notebook.

G cluster_prep Preparation cluster_qc Quality Control cluster_storage Storage & Handling Calculate Mass Calculate Mass Weigh Compound Weigh Compound Calculate Mass->Weigh Compound Precise Measurement Add Solvent Add Solvent Weigh Compound->Add Solvent Accurate Volume Dissolve Dissolve Add Solvent->Dissolve Vortex/Sonicate Concentration Verification Concentration Verification Dissolve->Concentration Verification Validation Purity Assessment Purity Assessment Concentration Verification->Purity Assessment Aliquoting Aliquoting Purity Assessment->Aliquoting Finalized Stock Long-term Storage Long-term Storage Aliquoting->Long-term Storage

Caption: Workflow for Stock Solution Preparation and Management.

Quality Control: A Self-Validating System

To ensure the trustworthiness of your experimental data, it is crucial to verify the concentration and purity of your stock solution.

Concentration Verification by HPLC-UV

High-Performance Liquid Chromatography with a UV detector (HPLC-UV) is a standard method for quantifying the concentration of small molecules.

Proposed HPLC-UV Method (to be validated):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of Acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by performing a UV scan of the compound. Aromatic ketones typically have strong absorbance in the 254-280 nm range.

  • Quantification: Generate a standard curve with known concentrations of the compound to accurately determine the concentration of the prepared stock solution.

Purity Assessment

The purity of the stock solution should also be assessed using HPLC-UV by examining the chromatogram for any additional peaks that may indicate the presence of impurities or degradation products. The peak area percentage of the main compound should be >95% for most applications.

Storage and Stability: Preserving the Integrity of Your Stock Solution

The stability of the compound in DMSO is critical for the longevity and reliability of the stock solution.

Aliquoting

To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and introduction of moisture into the stock, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in appropriate vials.

Storage Conditions
  • Short-term (1-2 weeks): Store at 4°C.

  • Long-term (months): Store at -20°C or -80°C. Protect from light by using amber vials and storing them in a dark container.

While specific stability data for this compound in DMSO is not available, many organic compounds are stable for at least 6 months at -80°C in anhydrous DMSO. However, it is good practice to periodically re-analyze the concentration and purity of long-term stored stock solutions, especially before initiating critical experiments. Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) can provide valuable insights into the intrinsic stability of the compound and help identify potential degradation products.[4][5][6]

Conclusion: Best Practices for Reliable Research

The preparation of accurate and stable stock solutions is a foundational, yet often overlooked, aspect of high-quality research. By following the detailed protocols and understanding the scientific principles outlined in this guide, researchers can ensure the integrity of their experimental starting materials. This, in turn, will lead to more reliable, reproducible, and ultimately, more impactful scientific discoveries. Remember, the data you generate is only as good as the solutions you prepare.

References

  • Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3).
  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2017). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]

  • Farmacia. (2019). HPLC-UV METHOD APPROACH FOR THE ANALYSIS AND IMPURITY PROFILING OF CAPTOPRIL. Retrieved from [Link]

  • Longdom Publishing. (n.d.). HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Retrieved from [Link]

Sources

Application Notes and Protocols for 4-(4-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde as a Putative Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the investigation and application of 4-(4-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde as a potential chemical probe. While this specific molecule is not yet established in the literature as a validated probe, its chemical structure, featuring a pyrrole core, a fluorobenzoyl moiety, and a reactive carbaldehyde, suggests significant potential for targeted biological activity. These application notes are designed for researchers, scientists, and drug development professionals, offering a structured approach to exploring its utility. We will delve into hypothesized mechanisms of action, a validation workflow, and detailed protocols for its characterization and application in cellular and biochemical assays.

Introduction: Unveiling the Potential of a Novel Pyrrole Derivative

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The subject of this guide, this compound, is a synthetic pyrrole derivative with distinct chemical features that make it an intriguing candidate for development as a chemical probe.

Key Structural Features and Their Implications:

  • Pyrrole Core: A five-membered aromatic heterocycle known to interact with various biological targets.[4]

  • 4-Fluorobenzoyl Group: This moiety is frequently found in inhibitors of various enzymes, particularly kinases, where it can engage in hydrogen bonding and hydrophobic interactions within the ATP-binding pocket.

  • Carbaldehyde Group: The aldehyde functionality can act as a reactive "warhead," capable of forming covalent bonds with nucleophilic residues (such as lysine or cysteine) on target proteins. This feature could enable its use as a covalent probe for target identification and validation.

Given these structural attributes, we hypothesize that this compound may function as a covalent modulator of cellular signaling pathways. This document outlines a systematic approach to test this hypothesis and develop this molecule into a validated chemical probe.

Proposed Research Workflow for Probe Validation

The following workflow provides a roadmap for characterizing the biological activity of this compound and validating its use as a chemical probe.

Probe_Validation_Workflow A Phase 1: In Silico & In Vitro Screening B Computational Docking (Kinase & GPCR Libraries) A->B Hypothesis Generation C Broad In Vitro Screening (Enzymatic & Binding Assays) A->C Hit Identification D Phase 2: Cellular Characterization B->D C->D E Cytotoxicity & Viability Assays (e.g., MTT, CellTiter-Glo) D->E Assess Cellular Tolerance F Target Engagement Assays (CETSA, Western Blot) D->F Confirm Target Interaction G Phase 3: Probe Development & Application F->G H Synthesis of Tagged Probes (Biotin, Fluorophore) G->H Tool Development I Affinity Purification & Mass Spectrometry (Target ID) H->I Identify Binding Partners J Cellular Imaging (Confocal Microscopy) H->J Visualize Localization

Caption: A proposed workflow for the validation of this compound as a chemical probe.

Detailed Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol describes a general method to screen this compound against a panel of protein kinases to identify potential targets.

Materials:

  • Recombinant human kinases (commercially available panels)

  • Kinase-specific peptide substrates

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • This compound (stock solution in DMSO)

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range is 10 mM to 1 nM.

  • Reaction Setup:

    • Add 2.5 µL of kinase buffer to each well of a 384-well plate.

    • Add 1 µL of the diluted test compound or DMSO (vehicle control).

    • Add 2.5 µL of a mixture of the kinase and its specific peptide substrate.

    • Initiate the reaction by adding 4 µL of ATP solution. The final ATP concentration should be at or near the Km for each kinase.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values for active compounds by fitting the data to a dose-response curve.

Data Summary Table:

Kinase TargetIC50 (µM) of Test Compound
Kinase A> 100
Kinase B5.2
Kinase C25.8
......
Protocol 2: Cellular Target Engagement using Western Blot

This protocol is designed to determine if the compound engages its putative target in a cellular context by observing changes in downstream signaling pathways.

Materials:

  • Human cell line expressing the target of interest (e.g., a cancer cell line for a kinase target).

  • Cell culture medium and supplements.

  • This compound.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies against the target protein and a downstream phosphorylation event.

  • Secondary antibody conjugated to horseradish peroxidase (HRP).

  • Enhanced chemiluminescence (ECL) substrate.

  • Protein electrophoresis and blotting equipment.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the test compound for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add ECL substrate. Image the blot using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Signaling_Pathway_Modulation Probe Chemical Probe (4-F-benzoyl-pyrrole) Target Target Protein (e.g., Kinase B) Probe->Target Covalent Inhibition Substrate Downstream Substrate Target->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Response Cellular Response pSubstrate->Response

Caption: Hypothetical mechanism of action where the chemical probe covalently inhibits a target kinase, leading to a decrease in the phosphorylation of a downstream substrate.

Protocol 3: Target Identification by Affinity Purification and Mass Spectrometry

This protocol requires a biotin-tagged version of the probe to pull down its cellular binding partners for identification.

Materials:

  • Biotinylated this compound (requires custom synthesis).

  • Streptavidin-conjugated magnetic beads.

  • Cell lysate from the relevant cell line.

  • Wash buffers of varying stringency.

  • Elution buffer (e.g., SDS-PAGE sample buffer).

  • Mass spectrometry facility.

Procedure:

  • Probe Incubation: Incubate the cell lysate with the biotinylated probe or a vehicle control for 2-4 hours at 4°C.

  • Bead Capture: Add streptavidin magnetic beads to the lysate and incubate for 1 hour to capture the probe-protein complexes.

  • Washing: Use a magnetic stand to wash the beads several times with wash buffers to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Sample Preparation for Mass Spectrometry:

    • Run the eluate on an SDS-PAGE gel for a short distance to separate the proteins from the beads.

    • Excise the protein band, perform in-gel digestion (e.g., with trypsin), and extract the peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a protein identification software (e.g., MaxQuant) to identify the proteins that were specifically enriched in the probe-treated sample compared to the control.

Concluding Remarks

The journey of developing a novel chemical probe is a meticulous process of hypothesis generation, rigorous testing, and validation. This compound presents a promising starting point due to its inherent chemical functionalities. The protocols and workflow outlined in this document provide a solid foundation for researchers to embark on this exciting endeavor. Successful validation of this molecule as a chemical probe will not only provide a new tool for studying cellular biology but also potentially uncover new therapeutic targets and strategies.

References

  • Chemical Biology Tools for Protein Labelling: Insights into Cell–Cell Communic
  • Labeling Probes for Biochemical and Imaging Applic
  • Overview of Protein Labeling.Thermo Fisher Scientific - US.
  • Chemical Tags for Labeling Proteins Inside Living Cells.PMC - NIH.
  • Pyrrole Derivatives: Exploring Their Diverse Biological Activities.Ningbo Inno Pharmchem Co., Ltd.
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.PubMed Central.
  • Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry‐Biology Connection.
  • Therapeutic potential of pyrrole and pyrrolidine analogs: an upd
  • Applic
  • This compound.Echemi.
  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities.PMC - NIH.
  • Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fix

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Application Notes & Protocols: High-Throughput Screening Strategies for Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Pyrrole Scaffold and the Imperative for High-Throughput Screening

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core structural motif of a vast array of natural products and synthetic pharmaceuticals.[1] Compounds containing this five-membered aromatic heterocycle exhibit a remarkable breadth of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1] A significant focus in modern drug discovery has been on pyrrole derivatives as potent inhibitors of protein kinases, which are crucial regulators of cellular processes frequently dysregulated in diseases like cancer.[2][3][4]

The sheer diversity achievable through combinatorial synthesis of pyrrole libraries necessitates a robust and efficient method to identify bioactive "hits".[1] High-Throughput Screening (HTS) provides this capability, enabling the rapid evaluation of tens of thousands to millions of compounds against specific biological targets.[5][6][7] This guide provides a detailed overview of field-proven HTS protocols and application notes tailored for the discovery and characterization of novel pyrrole derivatives. We will delve into the causality behind assay selection, provide step-by-step methodologies, and emphasize the principles of self-validating systems to ensure data integrity.

Pillar 1: Foundational HTS Assays for Pyrrole Libraries

The initial phase of an HTS campaign is designed to cast a wide net. For pyrrole libraries, this often involves assessing broad biological effects like cytotoxicity or cell proliferation before moving to specific target-based assays.

Cell Viability and Cytotoxicity Screening

A primary understanding of a compound's effect on cell viability is fundamental. It can identify cytotoxic compounds for oncology applications or flag non-specific toxicity that could interfere with other assays. Two common, robust, and cost-effective methods are the Resazurin and MTT assays.

Both assays leverage the metabolic activity of living cells. Viable cells maintain a reducing environment within their cytoplasm and mitochondria. Specific mitochondrial and cytosolic dehydrogenase enzymes reduce the assay reagents, leading to a quantifiable colorimetric or fluorescent change.[8][9] The magnitude of this change is directly proportional to the number of viable, metabolically active cells.

Application Protocol: Resazurin (AlamarBlue) Cell Viability Assay

The resazurin assay is often preferred for HTS due to its simplicity (a single reagent addition), higher sensitivity, and lower toxicity compared to MTT.[3][10] It is a fluorescent assay where the non-fluorescent blue dye, resazurin, is reduced by viable cells to the highly fluorescent pink compound, resorufin.[3][8]

Step-by-Step Methodology:

  • Cell Plating: Seed cells in a 96-well or 384-well black, clear-bottom tissue culture plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Allow cells to adhere and recover overnight under standard culture conditions (37°C, 5% CO₂).

  • Compound Addition: Add pyrrole derivatives from your library to the wells. Typically, this is done using automated liquid handlers to a final concentration range of 1-50 µM. Include vehicle controls (e.g., DMSO) and a positive control for cytotoxicity (e.g., Staurosporine).

  • Incubation: Incubate the plates for the desired exposure period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Prepare a sterile 0.15 mg/mL solution of resazurin in DPBS (pH 7.4).[3] Add a volume of this solution equal to 10-20% of the culture volume in each well (e.g., 10-20 µL for a 100 µL culture volume).[3][8][11]

  • Final Incubation: Incubate the plates for 1-4 hours at 37°C, protected from light.[3][11] Incubation time should be optimized for the specific cell line's metabolic rate.[8]

  • Data Acquisition: Measure the fluorescence intensity using a plate reader with an excitation wavelength of 540-570 nm and an emission wavelength of 580-590 nm.[3][8][10][12]

Application Protocol: MTT Cell Proliferation Assay

The MTT assay is a classic colorimetric method. The yellow, water-soluble tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product.[9]

Step-by-Step Methodology:

  • Cell Plating & Compound Treatment: Follow steps 1-3 as described for the Resazurin assay, typically using clear 96-well plates.

  • MTT Reagent Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[9] Add 10 µL of the MTT reagent to each well (for a 100 µL culture volume).[13]

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing the purple formazan crystals to form within the cells.[13]

  • Solubilization: Carefully aspirate the media without disturbing the cells or crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO, or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[14]

  • Plate Agitation: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[9]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate spectrophotometer. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[9]

ParameterResazurin AssayMTT Assay
Principle Reduction of Resazurin to fluorescent ResorufinReduction of MTT to colorimetric Formazan
Detection Fluorescence (Ex: ~560nm, Em: ~590nm)[3][8]Absorbance (OD: ~570nm)[13]
Pros Homogeneous ("add-and-read"), higher sensitivity, less toxicWell-established, cost-effective
Cons Potential for compound interference with fluorescenceRequires solubilization step, reagent can be toxic
Plate Type Black-walled platesClear plates

Pillar 2: Target-Oriented HTS Assays for Pyrrole Kinase Inhibitors

Many pyrrole derivatives are designed as kinase inhibitors.[2][11] HTS assays for this target class must be sensitive, robust, and capable of detecting the inhibition of substrate phosphorylation. Homogeneous proximity-based assays like AlphaScreen and TR-FRET are exceptionally well-suited for this purpose.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen technology is a bead-based, no-wash immunoassay that measures molecular interactions with high sensitivity.[15][16] The assay relies on two types of beads: a "Donor" bead and an "Acceptor" bead.[17] When a biological interaction brings the beads within a proximity of ~200 nm, a cascade of chemical reactions occurs. Upon excitation at 680 nm, a photosensitizer in the Donor bead converts ambient oxygen into a highly reactive singlet oxygen molecule.[16] This singlet oxygen diffuses and reacts with a chemiluminescent agent in the Acceptor bead, which then emits light at 520-620 nm.[4] If a pyrrole derivative inhibits the interaction (e.g., kinase phosphorylating its substrate), the beads remain distant, and no signal is produced.[18]

Application Protocol: AlphaScreen Kinase Inhibition Assay

This protocol describes a typical setup for identifying inhibitors of a kinase that phosphorylates a biotinylated peptide substrate.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).[17] Dilute kinase, biotinylated substrate peptide, and ATP to desired working concentrations in the assay buffer.

  • Compound Dispensing: Using an acoustic dispenser or pin tool, dispense nanoliter volumes of the pyrrole library compounds into a 384-well or 1536-well low-volume white assay plate.

  • Kinase Reaction:

    • Add the kinase and its biotinylated peptide substrate to the wells.

    • Incubate briefly (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the phosphorylation reaction by adding ATP. The final ATP concentration should ideally be at or near the Kₘ for the kinase to detect competitive inhibitors effectively.[19]

    • Incubate for 60 minutes at 30°C or room temperature to allow for substrate phosphorylation.[19]

  • Detection:

    • Stop the kinase reaction by adding a detection mixture containing EDTA and the AlphaScreen beads:

      • Streptavidin-coated Donor beads: These will bind to the biotinylated peptide substrate.

      • Protein A-coated Acceptor beads: These are pre-incubated with a phospho-specific antibody that recognizes the phosphorylated substrate.[4]

    • Incubate the plate in the dark at room temperature for at least 60 minutes to allow for bead-antibody-substrate binding.

  • Data Acquisition: Read the plate on an AlphaScreen-capable plate reader (e.g., PerkinElmer EnVision). The signal is inversely proportional to the kinase activity.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is another powerful proximity-based assay that combines the principles of FRET with time-resolved fluorescence.[20] It uses a long-lifetime lanthanide chelate (e.g., Europium or Terbium) as the donor fluorophore and a conventional fluorophore (e.g., Dy647 or APC) as the acceptor.[20][21] When the donor and acceptor are brought into proximity by a biological interaction, energy transfer occurs upon excitation. The key advantage of TR-FRET is the time-delayed measurement.[22][23] The reader excites the sample and then waits for a short period (microseconds) before measuring the signal. During this delay, short-lived background fluorescence and autofluorescence from library compounds decay, while the long-lived signal from the lanthanide donor persists.[22] This dramatically increases the signal-to-noise ratio, making it an excellent choice for screening chemical libraries which may contain autofluorescent pyrrole derivatives.[21]

TR_FRET_Principle cluster_0 No Inhibition (High FRET) cluster_1 Inhibition (Low FRET) Kinase Kinase ADP ADP + P Kinase->ADP Phosphorylation Substrate Substrate Substrate->Kinase ATP ATP ATP->Kinase Eu_Donor Europium Donor (on anti-Kinase Ab) Eu_Donor->Kinase Binds APC_Acceptor APC Acceptor (on anti-pSubstrate Ab) Eu_Donor->APC_Acceptor APC_Acceptor->ADP Binds Phospho-Substrate Kinase_I Kinase Substrate_I Substrate Kinase_I->Substrate_I No Phosphorylation ATP_I ATP ATP_I->Kinase_I Pyrrole Pyrrole Inhibitor Pyrrole->Kinase_I Inhibits Eu_Donor_I Europium Donor APC_Acceptor_I APC Acceptor

Caption: TR-FRET assay principle for kinase inhibitor screening.

Pillar 3: Advanced Screening with DNA-Encoded Libraries (DELT)

For screening vast chemical spaces, DNA-Encoded Library Technology (DELT) offers an unparalleled advantage in scale and efficiency.

DELT involves synthesizing combinatorial libraries of small molecules where each compound is covalently attached to a unique, identifying DNA barcode.[2][24] Instead of screening compounds in individual wells, the entire library, potentially containing billions of distinct molecules, is incubated in a single tube with the immobilized target protein.[15][25] Non-binding molecules are washed away, and the DNA barcodes of the "hit" compounds that remain bound to the target are amplified by PCR and identified via high-throughput sequencing.[2][26] This allows for the exploration of a chemical space far larger than what is feasible with traditional plate-based HTS.

General DELT Workflow:

  • Library Incubation: The pooled DEL is incubated with the target protein, which is typically immobilized on beads (e.g., His-tag isolation Dynabeads).[2][24]

  • Affinity Selection & Washing: A series of wash steps are performed to remove non-specifically or weakly bound library members.[24][25]

  • Elution & PCR: The specifically bound compounds (with their DNA tags) are eluted from the target. The DNA tags are then amplified via PCR.

  • Sequencing & Analysis: The amplified DNA is sequenced, and the barcodes are decoded to reveal the chemical structures of the molecules that bound to the target.[2]

DELT_Workflow Pool Pooled DNA-Encoded Library (Billions of Compounds) Incubate Affinity Binding (Single Tube) Pool->Incubate Target Immobilized Target Protein Target->Incubate Wash Wash Steps (Remove Non-Binders) Incubate->Wash Elute Elute Binders Wash->Elute PCR PCR Amplification of DNA Tags Elute->PCR Seq High-Throughput Sequencing PCR->Seq Decode Decode DNA Barcodes Seq->Decode Hits Identify Hit Structures Decode->Hits

Caption: High-level workflow for a DNA-Encoded Library Technology screen.

Trustworthiness: The Self-Validating HTS System

Generating reliable data is paramount. A robust HTS protocol is a self-validating system incorporating stringent quality control, hit confirmation, and counter-screening strategies.

Quality Control (QC): The Z'-Factor

The quality and reliability of an HTS assay are statistically assessed using the Z'-factor (Z-prime).[27][28] This metric evaluates the separation between the high-signal (negative control, e.g., DMSO) and low-signal (positive control, e.g., a known inhibitor) distributions.

Z'-Factor Calculation: Z' = 1 - ( (3σ_p + 3σ_n) / |μ_p - μ_n| )

Where:

  • σ_p and μ_p are the standard deviation and mean of the positive control.

  • σ_n and μ_n are the standard deviation and mean of the negative control.

Z'-Factor ValueAssay QualityInterpretation
> 0.5 ExcellentA large separation between control signals; ideal for HTS.[7][28][29]
0 to 0.5 MarginalThe assay may be acceptable but could have higher variability.[28]
< 0 UnacceptableThe signal distributions of the controls overlap; not suitable for screening.[28]

An assay with a Z'-factor consistently above 0.5 is considered robust and suitable for a full-scale HTS campaign.[30]

Hit Confirmation and Counter-Screening

Primary hits from HTS are merely potential leads. A rigorous validation workflow is essential to eliminate false positives.[31][32]

Workflow for Hit Validation:

  • Primary Screen: Initial screen of the entire library at a single concentration to identify "hits".

  • Hit Confirmation: Re-testing of the initial hits in triplicate at the same single concentration to confirm activity.

  • Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (e.g., 8-10 point titration) to determine their potency (IC₅₀ or EC₅₀).

  • Counter-Screening: This is a critical step to identify compounds that interfere with the assay technology itself rather than acting on the biological target.[32]

    • Autofluorescence: For fluorescence-based assays, a common artifact is compound autofluorescence.[33] A counter-screen involves treating cells with the compound but omitting the fluorescent probe/reagent to see if the compound itself generates a signal.[33] Red-shifting the assay's excitation and emission wavelengths can also help mitigate this issue.[33]

    • Technology-Specific Interference: For AlphaScreen, compounds that quench singlet oxygen can appear as false positives. For luciferase-based assays, direct inhibition of the luciferase enzyme is a common artifact.[32] A specific counter-screen against the detection technology is crucial.

  • Orthogonal Assays: Validated, on-target hits should be tested in a different assay format that relies on an independent detection principle to confirm the biological activity. This ensures the observed effect is not an artifact of the primary assay technology.

HTS_Data_Workflow cluster_0 Screening & Hit Identification cluster_1 Validation & Triage PrimaryScreen Primary HTS (Single Concentration) HitConfirmation Hit Confirmation (Triplicate) PrimaryScreen->HitConfirmation DoseResponse Dose-Response (IC50 Determination) HitConfirmation->DoseResponse CounterScreen Counter-Screens (e.g., Autofluorescence) DoseResponse->CounterScreen OrthogonalAssay Orthogonal Assay (Different Technology) CounterScreen->OrthogonalAssay Confirmed Hits FalsePositives Eliminate False Positives CounterScreen->FalsePositives SAR Structure-Activity Relationship (SAR) Analysis OrthogonalAssay->SAR ValidatedHits Validated Lead Compounds SAR->ValidatedHits

Caption: A robust workflow for HTS data analysis and hit validation.

References

  • Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds - NIH. (2025).
  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC - NIH.
  • A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - NIH.
  • Establishing and optimizing a fluorescence polarization assay - Molecular Devices.
  • DNA-Encoded Library Screening for Small Molecule Drug Discovery - Creative Diagnostics.
  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review | Request PDF - ResearchGate.
  • Fluorescence Polarization Assays in Small Molecule Screening - PMC - NIH.
  • Z-factors - BIT 479/579 High-throughput Discovery.
  • Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC - NIH. (2024).
  • Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad.
  • How to do a DNA-encoded library selection - CureFFI.org. (2016).
  • Resazurin Assay Protocol - Creative Bioarray.
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  • Resazurin Cell Viability Assay.
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  • MTT Cell Proliferation Assay - ATCC.
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  • An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries - PubMed Central.
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  • DNA-encoded chemical library - Wikipedia.
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  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - MDPI. (2023).
  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025).
  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - NIH.
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  • Kinase assays | BMG LABTECH. (2020).
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  • Using High-Throughput Screening to Rapidly Identify Targets - Lab Manager Magazine. (2022).
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Application Notes & Protocols: Quantitative Analysis of 4-(4-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the quantitative analysis of 4-(4-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde (CAS No. 128843-61-8)[1], a pyrrole derivative of significant interest in pharmaceutical development and forensic science as a potential synthetic precursor. We present three robust, validated analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity trace analysis in complex matrices, and Gas Chromatography-Mass Spectrometry (GC-MS) for orthogonal confirmation. Each section explains the scientific rationale behind the methodology, provides detailed step-by-step protocols, and outlines validation parameters according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]

Introduction and Rationale

This compound is a heterocyclic compound featuring a substituted pyrrole core. Such structures are pivotal building blocks in medicinal chemistry and are structurally related to certain classes of novel psychoactive substances (NPS).[5][6] Therefore, the ability to accurately and precisely quantify this compound is critical for several applications:

  • Pharmaceutical Quality Control: Ensuring the purity of synthetic intermediates and the final active pharmaceutical ingredient (API).

  • Forensic Toxicology: Detecting and quantifying the compound or its metabolites in biological samples.[7][8]

  • Process Chemistry: Monitoring reaction kinetics and optimizing synthesis yields.

The selection of an analytical method depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, sample matrix, and available instrumentation. This guide details three complementary techniques to address a wide range of analytical challenges.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

2.1. Principle and Application

Reversed-phase HPLC with UV detection is the quintessential method for routine analysis and quality control of moderately polar, UV-active compounds. The analyte's structure, containing two aromatic rings and conjugated carbonyl groups, results in strong UV absorbance, making this technique highly suitable. This method is valued for its robustness, cost-effectiveness, and straightforward implementation for assay and impurity quantification. A C18 stationary phase is selected for its versatility and excellent retention of aromatic compounds, while a gradient elution ensures sharp peaks and efficient separation from potential impurities.[9][10][11]

2.2. Detailed Experimental Protocol

2.2.1. Instrumentation and Reagents

  • HPLC System: Agilent 1200 series, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.

  • Column: Phenomenex Luna C18(2), 150 mm x 4.6 mm, 5 µm particle size (or equivalent).

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm).

  • Standard: Reference standard of this compound (purity ≥98%).

2.2.2. Chromatographic Conditions

ParameterConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for better ionization (if transferring to MS) and controls peak shape.
Mobile Phase B AcetonitrileStrong organic solvent for eluting the analyte from the C18 column.
Gradient Elution 0-2 min: 40% B; 2-15 min: 40% to 95% B; 15-18 min: 95% B; 18.1-22 min: 40% BA gradient ensures that both early-eluting polar impurities and the main analyte are well-resolved with good peak symmetry.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing a good balance of speed and resolution.
Column Temp. 30 °CMaintains stable retention times and improves peak shape by reducing mobile phase viscosity.
Injection Volume 10 µLA typical volume to balance sensitivity and peak broadening.
Detection PDA Detector, 295 nmThe conjugated system suggests strong absorbance in the UV region. A PDA detector is used to confirm peak purity and identify the optimal monitoring wavelength (λmax), which should be determined experimentally (~295 nm).[12]

2.2.3. Sample and Standard Preparation

  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions (1-100 µg/mL): Perform serial dilutions of the stock solution with the diluent to prepare a series of calibration standards.

  • Sample Solution (Target concentration ~50 µg/mL): Accurately weigh the sample material, dissolve it in the diluent, and dilute to achieve a final concentration within the calibration range.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm PTFE syringe filter to remove particulates and protect the column.

2.3. Method Validation Summary (ICH Q2(R1))

The protocol must be validated to ensure it is fit for its intended purpose.[3][13]

ParameterAcceptance CriteriaPurpose
Specificity Peak is pure and resolved from interferences.To ensure the signal is from the analyte only.
Linearity Correlation coefficient (r²) ≥ 0.999To demonstrate a proportional response to concentration.
Range Typically 80-120% of the test concentration.The interval providing acceptable accuracy and precision.
Accuracy 98.0% - 102.0% recovery.Closeness of test results to the true value.
Precision RSD ≤ 2.0% (Repeatability & Intermediate)To show the method's consistency and reproducibility.
LOD / LOQ S/N ratio of 3:1 / 10:1, respectively.The lowest concentration that can be reliably detected/quantified.

}```

Caption: HPLC-UV analysis workflow.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

3.1. Principle and Application

LC-MS/MS is the definitive technique for trace-level quantification in complex biological or environmental matrices. I[14]ts unparalleled sensitivity and selectivity are achieved by coupling the separation power of LC with the specificity of tandem mass spectrometry. Using Multiple Reaction Monitoring (MRM), the instrument isolates a specific precursor ion (the protonated molecule), fragments it, and monitors for a unique product ion. This process virtually eliminates matrix interferences, allowing for quantification at ng/mL or even pg/mL levels. T[7][15]his method is ideal for pharmacokinetic studies, metabolite identification, and forensic analysis of trace residues.

3.2. Detailed Experimental Protocol

3.2.1. Instrumentation and Reagents

  • LC-MS/MS System: UPLC system (e.g., Waters Acquity, Sciex ExionLC) coupled to a triple quadrupole mass spectrometer (e.g., Sciex 4500, Agilent 6400 series) with an Electrospray Ionization (ESI) source.

  • Column: Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size (or equivalent).

  • Reagents: As in Method 1, but using LC-MS grade solvents and additives is mandatory. An isotopically labeled internal standard (IS), if available, is highly recommended.

3.2.2. LC-MS/MS Conditions

ParameterConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterPromotes ESI+ ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic eluent.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID UPLC column.
Gradient Optimized for fast analysis (e.g., 2-98% B in 3 min)UPLC allows for rapid, high-resolution separations.
Ionization Mode ESI PositiveThe molecule's nitrogen atoms are readily protonated.
Source Temp. 500 °COptimized for efficient desolvation.
IonSpray Voltage +5500 VCreates a stable spray for ion generation.

3.2.3. MRM Transitions and Parameters (Hypothetical)

The analyte's molecular formula is C₁₃H₁₀FNO₂ with a monoisotopic mass of 231.07. The precursor ion in ESI+ will be [M+H]⁺ at m/z 232.1. Product ions are determined by fragmenting the precursor in the collision cell.

AnalytePrecursor Ion (Q1)Product Ion (Q3)Dwell Time (ms)Collision Energy (eV)Purpose
Analyte 232.1123.010025Quantifier: Stable fluorobenzoyl cation.
Analyte 232.1204.110015Qualifier: Loss of CO from the aldehyde.
IS (if used) VariesVaries100OptimizedUsed for correcting matrix effects and variability.

3.2.4. Sample Preparation (from Whole Blood)

  • Spiking: To 100 µL of whole blood sample, add the internal standard solution.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute. This step lyses cells and precipitates proteins. 3[8][16]. Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% A, 5% B).

  • Analysis: Inject into the LC-MS/MS system.

3.3. Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation (Blood) cluster_analysis Analysis cluster_quant Quantification Sample 100 µL Blood + Internal Std. Precipitate Add 400 µL ACN (Protein Precipitation) Sample->Precipitate Centrifuge Centrifuge (10,000 x g) Precipitate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute UPLC Inject into UPLC System Reconstitute->UPLC MSMS ESI+ Ionization MRM Analysis UPLC->MSMS Data Acquire Data (Quant/Qual Ions) MSMS->Data Ratio Calculate Analyte/IS Peak Area Ratio Data->Ratio Calculate Quantify via Calibration Curve Ratio->Calculate

Caption: LC-MS/MS bioanalytical workflow.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

4.1. Principle and Application

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. G[17]iven its molecular weight of 231.22 g/mol , the analyte is suitable for GC analysis. GC-MS provides excellent chromatographic separation and definitive identification based on mass spectral fragmentation patterns. Electron Ionization (EI) at 70 eV creates reproducible fragmentation patterns that can be compared against spectral libraries for identification. For quantification, Selected Ion Monitoring (SIM) is used to enhance sensitivity by monitoring only specific, characteristic ions.

[18]4.2. Detailed Experimental Protocol

4.2.1. Instrumentation and Reagents

  • GC-MS System: Agilent 7890/5977 GC/MSD or equivalent, with a split/splitless injector and an electron ionization source.

  • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent low-polarity phase.

  • Reagents: Solvents for sample dilution (e.g., Ethyl Acetate, Dichloromethane).

4.2.2. GC-MS Conditions

ParameterConditionRationale
Injector Temp. 280 °CEnsures rapid volatilization without thermal degradation.
Injection Mode Splitless (1 µL)For trace analysis to maximize analyte transfer to the column.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good efficiency.
Oven Program 150 °C (hold 1 min), ramp at 20 °C/min to 300 °C (hold 5 min)Temperature program designed to elute the analyte in a reasonable time with good peak shape.
MS Source Temp. 230 °CStandard temperature for an EI source.
MS Quad Temp. 150 °CStandard temperature for the quadrupole.
Ionization Electron Ionization (EI) at 70 eVStandard energy for reproducible fragmentation and library matching.
Acquisition Full Scan (m/z 40-400) for identification; SIM for quantification.Full scan provides a complete mass spectrum, while SIM mode enhances sensitivity.

4.2.3. Characteristic Ions for SIM Mode

The EI mass spectrum will show a molecular ion and several characteristic fragments.

Ion (m/z)IdentityRationaleUse
231.1 [M]⁺Molecular IonQualifier
123.0 [C₇H₄FO]⁺Fluorobenzoyl cationQuantifier
203.1 [M-CO]⁺Loss of carbonyl from aldehydeQualifier

4.3. Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Sample Dissolve Sample in Ethyl Acetate Vial Transfer to GC Vial Sample->Vial GC Inject into GC-MS System Vial->GC Separate Separate on HP-5ms Column GC->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Detect Ions (SIM Mode) Ionize->Detect Integrate Integrate Ion Chromatogram (m/z 123.0) Detect->Integrate Calculate Quantify via Calibration Curve Integrate->Calculate

Caption: GC-MS analysis workflow.

Method Comparison

FeatureHPLC-UVLC-MS/MSGC-MS
Selectivity ModerateVery HighHigh
Sensitivity µg/mL (ppm)pg/mL - ng/mL (ppb-ppt)ng/mL (ppb)
Matrix Tolerance Low to ModerateHighModerate
Primary Use QC, Purity, AssayBioanalysis, Trace ImpuritiesOrthogonal Confirmation, Volatiles
Instrumentation Cost LowHighModerate
Sample Prep. Simple (Dilute & Shoot)Complex (Extraction often needed)Simple (for clean samples)
Confirmation Retention Time & UV SpectrumRetention Time & MRM RatioRetention Time & Mass Spectrum

References

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  • Evaluation and comparison of various sample preparation techniques for the analysis and quantitation of THC, synthetic cannabino. OpenBU, Boston University.[Link]

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  • Rapid Analysis of Synthetic Cannabinoids Using a Miniature Mass Spectrometer with Ambient Ionization Capability. PubMed Central, Anal Chem. 2015 Nov 3; 87(21): 10864–10871.[Link]

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  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate.[Link]

  • Evaluation of Analysis Methods for Formaldehyde, Acetaldehyde, and Furfural from Fast Pyrolysis Bio-oil. PubMed Central, ACS Omega. 2021 Nov 2; 6(43): 28666–28675.[Link]

  • Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. MDPI, Int. J. Mol. Sci. 2022, 23(10), 5519.[Link]

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Application Notes and Protocols: The Medicinal Chemistry Utility of 4-(4-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and investigational protocols for the novel heterocyclic compound, 4-(4-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde. This document outlines its significance as a scaffold in medicinal chemistry, proposes potential therapeutic applications, and provides detailed protocols for its synthesis and biological evaluation.

Introduction: The Pyrrole Scaffold as a Privileged Structure in Drug Discovery

The pyrrole ring is a fundamental five-membered aromatic heterocycle that serves as a cornerstone in medicinal chemistry.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding have made it a "privileged scaffold" – a molecular framework that can be derivatized to interact with a wide range of biological targets.[3] Numerous marketed drugs across various therapeutic areas, including anticancer, antiviral, and antimicrobial agents, incorporate the pyrrole motif, underscoring its versatility and importance in drug design.[1][2]

The subject of these notes, this compound (herein referred to as PFC ), is a synthetic compound featuring a central 1-methylpyrrole core. This core is functionalized with a 4-fluorobenzoyl group at the 4-position and a carbaldehyde (formyl) group at the 2-position. The strategic placement of these functional groups—a ketone, an aldehyde, and a fluorinated aromatic ring—provides multiple points for chemical modification and diverse interactions with biological macromolecules. This makes PFC an intriguing candidate for exploration in various drug discovery programs.

Compound Name CAS Number Molecular Formula Molecular Weight
This compound (PFC )128843-61-8C13H10FNO2231.22 g/mol

Hypothetical Therapeutic Targets and Mechanistic Rationale

The structural features of PFC suggest several potential avenues for therapeutic intervention. The benzoyl-pyrrole moiety is a known pharmacophore in various enzyme inhibitors. Based on existing literature for related pyrrole-based compounds, we can hypothesize several potential biological targets.[4][5]

Potential as a Kinase Inhibitor

The pyrrole core can act as a scaffold to position functional groups in the ATP-binding pocket of protein kinases. The 4-fluorobenzoyl group could potentially engage in hydrophobic and halogen bonding interactions, while the carbaldehyde could be a key interaction point or a handle for further derivatization.

Below is a hypothetical signaling pathway illustrating how a derivative of PFC could act as a kinase inhibitor in a cancer cell, leading to the induction of apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PFC_analog PFC Analog (Kinase Inhibitor) PFC_analog->MEK Inhibition Apoptosis Apoptosis Transcription->Apoptosis Suppression of

Caption: Hypothetical inhibition of the MAPK/ERK pathway by a PFC analog.

Potential as an Antimicrobial Agent

Pyrrole-containing compounds have demonstrated significant antibacterial and antifungal activities.[6] The reactive aldehyde group in PFC could potentially form Schiff bases with essential microbial enzymes or proteins, leading to cell death.

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of PFC and its analogs.

Protocol 1: Synthesis of this compound (PFC)

This protocol describes a plausible two-step synthesis starting from 1-methylpyrrole.

Step 1: Vilsmeier-Haack Formylation of 1-Methylpyrrole

  • Rationale: The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich heterocycles like pyrrole.[7]

  • Procedure:

    • To a stirred solution of N,N-dimethylformamide (DMF, 1.2 eq) in anhydrous dichloromethane (DCM) at 0°C, add phosphorus oxychloride (POCl3, 1.1 eq) dropwise.

    • Stir the resulting mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

    • Add a solution of 1-methylpyrrole (1.0 eq) in anhydrous DCM dropwise to the Vilsmeier reagent at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Carefully quench the reaction by pouring it into a cold aqueous solution of sodium acetate.

    • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 1-methyl-1H-pyrrole-2-carbaldehyde.

Step 2: Friedel-Crafts Acylation

  • Rationale: The Friedel-Crafts acylation will introduce the 4-fluorobenzoyl group at the electron-rich 4-position of the pyrrole ring.

  • Procedure:

    • To a stirred solution of 1-methyl-1H-pyrrole-2-carbaldehyde (1.0 eq) in anhydrous DCM at 0°C, add a Lewis acid catalyst such as aluminum chloride (AlCl3, 1.2 eq).

    • Add 4-fluorobenzoyl chloride (1.1 eq) dropwise to the mixture.

    • Allow the reaction to stir at room temperature for 6-12 hours, monitoring by TLC.

    • Quench the reaction by carefully adding it to ice-cold water.

    • Extract the product with DCM, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by recrystallization or column chromatography to obtain PFC .

Protocol 2: In Vitro Kinase Inhibition Assay (Example: MEK1 Kinase)
  • Rationale: This assay will determine the concentration at which PFC inhibits 50% of the MEK1 kinase activity (IC50).

  • Procedure:

    • Prepare a reaction buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT).

    • Serially dilute PFC in DMSO to create a range of concentrations.

    • In a 96-well plate, add the reaction buffer, a fixed concentration of recombinant human MEK1 enzyme, and the substrate (e.g., inactive ERK1).

    • Add the serially diluted PFC or DMSO (vehicle control) to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for a specified time (e.g., 30 minutes).

    • Terminate the reaction and quantify the amount of phosphorylated ERK1 using a suitable detection method (e.g., ELISA with a phospho-specific antibody or a luminescence-based ATP detection kit).

    • Calculate the percent inhibition for each concentration of PFC relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the PFC concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Antimicrobial Susceptibility Testing - Minimum Inhibitory Concentration (MIC)
  • Rationale: This broth microdilution method will determine the lowest concentration of PFC that prevents visible growth of a target microorganism.

  • Procedure:

    • Prepare a stock solution of PFC in DMSO.

    • In a 96-well microtiter plate, perform a two-fold serial dilution of PFC in a suitable microbial growth medium (e.g., Mueller-Hinton broth for bacteria).

    • Prepare an inoculum of the test microorganism (e.g., Staphylococcus aureus) standardized to a specific cell density (e.g., 5 x 10^5 CFU/mL).

    • Add the microbial inoculum to each well containing the diluted PFC .

    • Include a positive control (microbes in medium without compound) and a negative control (medium only).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

    • Determine the MIC by visual inspection: the MIC is the lowest concentration of PFC in which there is no visible turbidity.

Structure-Activity Relationship (SAR) Workflow

To optimize the potency and selectivity of PFC , a systematic SAR study is essential. The following workflow outlines a logical approach to modifying the lead compound.

SAR_Workflow cluster_lead Lead Compound cluster_modifications Proposed Modifications cluster_evaluation Evaluation Cycle PFC PFC Mod_A A: Modify Aldehyde (e.g., oxime, hydrazone, reductive amination) PFC->Mod_A Mod_B B: Vary Benzoyl Substituent (e.g., different halogens, -OCH3, -CF3 at ortho, meta, para) PFC->Mod_B Mod_C C: Alter Pyrrole N-Substituent (e.g., ethyl, benzyl, cyclopropyl) PFC->Mod_C Synthesis Synthesize Analogs Mod_A->Synthesis Mod_B->Synthesis Mod_C->Synthesis Bio_Assay Biological Assays (e.g., Kinase IC50, MIC) Synthesis->Bio_Assay Data_Analysis Analyze SAR Data Bio_Assay->Data_Analysis SAR_Lead Identify New Lead Data_Analysis->SAR_Lead SAR_Lead->Synthesis Iterate

Caption: A workflow for Structure-Activity Relationship (SAR) studies of PFC.

Data Presentation

The results from the biological assays should be tabulated for clear comparison.

Table 1: Hypothetical Kinase Inhibition Data for PFC Analogs

Compound R1 (Aldehyde) R2 (Benzoyl) MEK1 IC50 (µM)
PFC -CHO4-F5.2
Analog 1 -CH=N-OH4-F2.8
Analog 2 -CHO4-Cl4.1
Analog 3 -CHO2,4-diF1.5

Table 2: Hypothetical Antimicrobial Activity for PFC Analogs

Compound R1 (Aldehyde) R2 (Benzoyl) MIC vs. S. aureus (µg/mL)
PFC -CHO4-F32
Analog 4 -CH2-NH24-F8
Analog 5 -CHO4-CF316

Conclusion

This compound (PFC ) represents a promising starting point for medicinal chemistry campaigns. Its synthetically accessible structure and the presence of versatile functional groups make it an ideal scaffold for generating compound libraries. The protocols and workflows detailed in these application notes provide a robust framework for investigating the therapeutic potential of PFC and its derivatives, from initial synthesis to lead optimization.

References

  • Raimondi, M. V., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112783. [Link]

  • Raimondi, M. V., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. PubMed, 32916311. [Link]

  • ResearchGate. (n.d.). Examples of pyrrole-based drug lead compounds and drug candidates. [Link]

  • Royal Society of Chemistry. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]

  • MDPI. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 25(23), 12873. [Link]

  • MDPI. (2024). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. [Link]

  • National Institutes of Health. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2603. [Link]

  • Allied Academies. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Pharmaceutical Chemistry & Chemical Science. [Link]

  • National Institutes of Health. (2024). 5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candidates. [Link]

  • MDPI. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. Catalysts, 12(5), 538. [Link]

  • Google Patents. (2001). WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.

Sources

In Vivo Administration and Formulation of 4-(4-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: This document provides a comprehensive technical guide for the formulation and in vivo administration of the novel small molecule, 4-(4-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde. Pyrrole-2-carbaldehyde derivatives have garnered significant interest for their diverse biological activities.[1][2] However, the successful preclinical evaluation of such compounds is often hampered by challenges related to their physicochemical properties, particularly poor aqueous solubility. This guide outlines a systematic approach to formulation development, beginning with essential compound characterization and solubility assessment, followed by detailed, step-by-step protocols for preparing solutions and suspensions suitable for various routes of administration in preclinical animal models. The methodologies are grounded in established principles of pharmaceutical science to ensure data integrity, reproducibility, and animal welfare.

Compound Profile and Physicochemical Characteristics

A foundational understanding of the test article's properties is the first principle of robust preclinical research.[3] this compound (herein referred to as "the compound") is a solid with predicted low aqueous solubility, a common characteristic for new chemical entities that complicates in vivo studies.[4][5] Key properties are summarized below.

PropertyValueSource
CAS Number 128843-61-8[6][7][8]
Molecular Formula C₁₃H₁₀FNO₂[7][8]
Molecular Weight 231.22 g/mol [7][8]
Appearance Solid[9]
Melting Point 120-122°C[6]
Predicted Water Solubility 30.3 µg/mL[7]
Predicted Density 1.20 ± 0.1 g/cm³[6]

The compound's low water solubility classifies it as a poorly soluble drug, likely falling under BCS (Biopharmaceutics Classification System) Class II or IV.[10][11] This necessitates the use of enabling formulation strategies to achieve adequate systemic exposure in animal models.[11][12]

Guiding Principles for Preclinical Formulation Development

The selection of an appropriate vehicle is a critical determinant for the quality of results generated during in vivo non-clinical studies.[13] An ideal vehicle solubilizes or uniformly suspends the compound without exerting any biological or toxicological effects of its own, which could confound the study results.[3][13]

The Causality of Vehicle Selection: The primary objective is to deliver a precise dose and maximize bioavailability. For poorly soluble compounds, this means choosing a formulation strategy that either increases the dissolution rate or presents the drug in a solubilized state.[11]

  • Solution vs. Suspension: A solution is the preferred dosage form for pharmacokinetic (PK) studies as it ensures accurate dosing and is suitable for all administration routes, including intravenous (IV).[3] However, achieving the required concentration for efficacy or toxicology studies may not be possible in a solution. In such cases, a homogenous suspension is the next logical choice for oral (PO) or intraperitoneal (IP) routes.[3]

  • Tolerability: The selected excipients must be well-tolerated by the study animals at the administered volume and concentration.[14] For instance, high concentrations of Dimethyl sulfoxide (DMSO) can cause significant motor impairment and toxicity, making it crucial to limit its percentage in the final formulation.[13][15]

  • Route of Administration: The intended route imposes strict constraints. IV formulations must be sterile, isotonic, particle-free solutions with a physiological pH.[3] Oral formulations have more flexibility and can be solutions, suspensions, or emulsions.[12]

The following workflow provides a decision-making framework for formulating the compound.

G cluster_0 start Start: Define Target In Vivo Dose (mg/kg) sol_test Protocol 3.1: Screen Solubility in Common Vehicles start->sol_test decision Is Required Concentration Achievable as a Clear Solution? sol_test->decision solution Protocol 3.2.1: Prepare Co-Solvent Solution decision->solution  Yes suspension Protocol 3.2.2: Prepare Micronized Suspension decision->suspension No   end_point Proceed to In Vivo Dosing (Section 4) solution->end_point suspension->end_point

Caption: Formulation decision workflow for the compound.

Formulation Development and Protocols

Protocol: Solubility Assessment

Objective: To determine the approximate solubility of the compound in a panel of common, well-tolerated preclinical vehicles.

Materials:

  • This compound

  • Vials (e.g., 2 mL glass vials)

  • Vortex mixer and/or orbital shaker

  • Vehicles: DMSO, PEG 400, Propylene Glycol (PG), 0.5% (w/v) Carboxymethylcellulose (CMC) in water, Saline (0.9% NaCl), Corn Oil.

Procedure:

  • Weigh approximately 5-10 mg of the compound into separate, labeled vials.

  • Add a small, precise volume (e.g., 100 µL) of the first test vehicle to a vial.

  • Vortex vigorously for 2-5 minutes.

  • Visually inspect for undissolved particles against a light and dark background.

  • If the compound is fully dissolved, add another pre-weighed portion of the compound and repeat from step 3.

  • If the compound is not fully dissolved, incrementally add more vehicle (e.g., in 100 µL aliquots), vortexing after each addition, until a clear solution is obtained or a large volume is reached.

  • Place samples with remaining solid on an orbital shaker at room temperature for 2-4 hours to ensure equilibrium is reached. Re-examine.

  • Calculate the approximate solubility in mg/mL for each vehicle.

  • Record observations in a table similar to the one below.

Data Recording Table:

Vehicle Visual Observation Approx. Solubility (mg/mL)
DMSO
PEG 400
Propylene Glycol
0.5% CMC (aq)
Saline (0.9% NaCl)

| Corn Oil | | |

Formulation Protocols

Based on the solubility assessment, select the appropriate protocol.

Rationale: This is a common strategy for compounds soluble in organic solvents but not in aqueous media.[4] A small amount of an organic solvent like DMSO is used to dissolve the compound, which is then kept in solution by a co-solvent (PEG 400) and diluted with an aqueous phase.

Vehicle Composition (Example): 10% DMSO / 40% PEG 400 / 50% Saline (v/v/v)

Procedure:

  • Calculate the total volume of formulation required based on the number of animals and the dose volume (e.g., 10 mL/kg for mice).

  • Weigh the required amount of the compound into a sterile conical tube.

  • Add the required volume of DMSO (10% of total volume). Vortex until the compound is completely dissolved. This is a critical step; ensure no particulates remain.

  • Add the required volume of PEG 400 (40% of total volume). Vortex until the solution is homogenous.

  • Slowly, while vortexing, add the saline (50% of total volume) dropwise. Causality: Adding the aqueous phase too quickly can cause the compound to precipitate out of solution.

  • Visually inspect the final formulation. It must be a clear, particle-free solution.

  • Prepare a vehicle-only control formulation by mixing the same components without the compound.

Rationale: When the required dose cannot be achieved in a solution, a suspension is necessary for oral administration.[3] The use of a suspending agent (CMC) increases viscosity to prevent settling, and a surfactant (Tween 80) improves the wettability of the hydrophobic drug particles.

Vehicle Composition (Example): 0.5% CMC / 0.1% Tween 80 in Purified Water

Procedure:

  • Expert Tip: To improve homogeneity, it is highly recommended to first micronize the compound using a mortar and pestle to reduce particle size. This increases the surface area and aids in creating a more stable suspension.[4]

  • Prepare the vehicle by adding 0.5 g of low-viscosity CMC to ~90 mL of purified water while stirring. Heat gently (to ~40-50°C) if necessary to aid dissolution. Allow to cool to room temperature. Add 0.1 mL of Tween 80 and bring the final volume to 100 mL.

  • Weigh the required amount of micronized compound into a glass mortar.

  • Add a small volume of the vehicle to the powder and triturate (grind) with the pestle to form a smooth, uniform paste. Causality: This "wetting" step is critical to prevent clumping of the hydrophobic powder.

  • Gradually add the remaining vehicle in small portions while continuously stirring and mixing.

  • Transfer the final suspension to a sterile container. Stir continuously with a magnetic stir bar immediately before and during dose administration to ensure uniform concentration.

  • Prepare a vehicle-only control formulation.

In Vivo Administration Workflow

Proper animal handling and dosing technique are paramount for ethical conduct and data quality. All procedures should be approved by the institution's Animal Care and Use Committee (IACUC).

G cluster_1 calc Step 1: Dose Calculation (mg/kg -> mg/mL -> µL/animal) prep Step 2: Formulation & Vehicle Prep (Protocols 3.2.1 or 3.2.2) calc->prep animal_prep Step 3: Animal Prep (Acclimatize, Weigh Animal) prep->animal_prep admin Step 4: Administration (PO, IP, or IV) animal_prep->admin observe Step 5: Post-Dose Observation (Monitor for adverse effects) admin->observe complete Dosing Complete observe->complete

Caption: General workflow for in vivo compound administration.

Dose Calculation

The volume to administer is calculated based on the animal's body weight.

  • Formula: Dose Volume (mL) = [Dose (mg/kg) × Body Weight (kg)] / Concentration (mg/mL)

Example for a 25g mouse (0.025 kg) receiving a 10 mg/kg dose from a 1 mg/mL formulation: Dose Volume (mL) = [10 mg/kg × 0.025 kg] / 1 mg/mL = 0.25 mL (or 250 µL)

Route-Specific Protocols
  • Oral Gavage (PO): Use a proper-sized, ball-tipped gavage needle. Ensure the needle is inserted into the esophagus and not the trachea before dispensing the formulation. Maximum volume for mice is typically 10 mL/kg.

  • Intraperitoneal (IP) Injection: Inject into the lower right quadrant of the abdomen to avoid the bladder and cecum. Use a 25-27 gauge needle. Gently tent the skin to lift the abdominal wall away from the internal organs.

  • Intravenous (IV) Injection: Typically administered via the lateral tail vein in rodents. This requires proper restraint and technique. The formulation MUST be a clear solution. The maximum recommended volume is 5 mL/kg, administered slowly.

The Critical Role of Control Groups

A vehicle-only control group is mandatory.[16] This group receives the same formulation, volume, and administration route as the test group, but without the active compound. Causality: This allows researchers to distinguish the pharmacological effects of the compound from any potential effects of the vehicle itself, such as sedation, irritation, or altered motor function.[13][15]

Safety and Handling

  • Handle this compound in a well-ventilated area or chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for detailed hazard information before handling.

  • All animal procedures must be performed by trained personnel in accordance with institutional and national guidelines for animal welfare.

References

  • Ferreira, R. T., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 110-118. [Link]

  • Gad, S. C. (2016). Vehicles for Animal Studies. Gad Consulting Services. [Link]

  • Singh, A., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2014, 214061. [Link]

  • Optimizing the Formulation of Poorly Water-Soluble Drugs | Request PDF - ResearchGate. [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - ResearchGate. [Link]

  • Preclinical formulations for pharmacokinetic studies - Admescope. [Link]

  • PLANNING YOUR PRECLINICAL ASSESSMENT - Altasciences. [Link]

  • Omura, S., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2605. [Link]

  • 4-Acetyl-1H-pyrrole-2-carbaldehyde - PMC - NIH. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for 4-(4-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for 4-(4-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde (CAS No. 128843-61-8). This molecule, characterized by its aromatic ketone and pyrrole-carbaldehyde structure, presents significant solubility challenges in aqueous media, a common hurdle for many new chemical entities (NCEs) in drug discovery.[1][2] Its predicted high lipophilicity and crystalline nature classify it as a "brick-dust" type molecule, often leading to poor dissolution and limiting its utility in biological assays and preclinical development.[3][4]

This guide is structured as a series of troubleshooting questions and answers designed to provide researchers with a logical, step-by-step framework for systematically improving the solubility of this compound. We will progress from fundamental techniques suitable for initial in vitro screening to more advanced formulation strategies required for robust drug delivery systems.

Troubleshooting Guide & FAQs

Q1: My initial attempt to dissolve the compound directly in an aqueous buffer for my bioassay failed. What is the most common starting point?

A1: Direct dissolution of a hydrophobic compound like this compound in aqueous buffers is rarely successful. The standard industry practice is to first create a concentrated stock solution in a water-miscible organic solvent and then dilute this stock into the final aqueous assay medium.

The Primary Choice: Dimethyl Sulfoxide (DMSO)

DMSO is the most widely used solvent in drug discovery for creating high-concentration stock solutions.[5] Its strong polarity and miscibility with both aqueous and organic phases make it an excellent solvent for a wide range of compounds.[5]

Causality & Best Practices:

  • Mechanism: DMSO effectively disrupts the hydrogen bonding network of water while also solvating the hydrophobic compound, preventing its immediate precipitation upon dilution.

  • Protocol Integrity: Low solubility can lead to significant experimental artifacts, including underestimated compound activity, variable data, and inaccurate structure-activity relationships (SAR).[6] Therefore, ensuring complete solubilization in the final assay is critical.

  • Caution: The final concentration of DMSO in your assay should be kept to a minimum, typically <0.5% (v/v) , as higher concentrations can cause cell toxicity or interfere with enzyme kinetics. Always run a vehicle control (buffer with the same final DMSO concentration) to validate your results.[5]

Initial Experimental Protocol: Preparing a DMSO Stock Solution

  • Weighing: Accurately weigh 1-5 mg of this compound.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

  • Solubilization: Vortex vigorously. If needed, gently warm the solution (30-40°C) or use a bath sonicator for short intervals until the solid is completely dissolved.[6] Visually inspect for any remaining particulates against a light source.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q2: I'm observing precipitation when I dilute my DMSO stock into the aqueous assay buffer. What are my next steps?

A2: This indicates that the thermodynamic solubility of the compound in the final aqueous medium has been exceeded, a common issue for "grease-ball" molecules.[3] The next logical step is to explore the use of co-solvents or other solubilizing excipients in your final assay buffer.

The goal of a co-solvent is to reduce the overall polarity of the aqueous medium, thereby increasing the solubility of the non-polar drug molecule.[]

Workflow for Troubleshooting Precipitation: The following diagram illustrates a systematic approach to resolving solubility issues encountered during experimental setup.

G cluster_0 Initial Dissolution cluster_2 Decision & Refinement Start Compound Precipitates in Aqueous Buffer DMSO_Stock Prepare Concentrated DMSO Stock (10-50 mM) Start->DMSO_Stock Dilute Dilute Stock into Final Assay Medium DMSO_Stock->Dilute Precip_Check Precipitation Observed? Dilute->Precip_Check Success Proceed with Assay (Final DMSO < 0.5%) Precip_Check->Success No CoSolvent Option 1: Introduce Co-solvents (Ethanol, PEG 400) Precip_Check->CoSolvent Yes pH_Adjust Option 2: pH Adjustment (Check pKa) Advanced Option 3: Advanced Excipients (Cyclodextrins, Surfactants) pH_Result Compound is non-ionizable in physiological range. pH change is ineffective. pH_Adjust->pH_Result Advanced_Screen Perform Screening Study (e.g., Phase-Solubility Analysis) Advanced->Advanced_Screen

Caption: Logical workflow for addressing compound precipitation.

Common Co-solvents for In Vitro Assays While DMSO is excellent for stock solutions, other co-solvents can be used in the final assay medium to maintain solubility. The choice depends on the specific assay system and its tolerance for organic solvents.[]

Co-SolventMechanism of ActionTypical Max Conc. (Cell-based)Notes
Ethanol Reduces bulk solvent polarity.1-2%Can cause protein denaturation at higher concentrations.
Polyethylene Glycol 400 (PEG 400) Reduces water's self-association, creating a more favorable environment for hydrophobic molecules.[]< 1%Generally well-tolerated; can increase viscosity.
Propylene Glycol Similar to PEG 400; reduces solvent polarity.< 1%Common in pharmaceutical formulations.
Glycerin Increases solvent viscosity and reduces water activity.< 2%High viscosity can impact assay kinetics.
Q3: Can I improve the solubility of this compound by adjusting the pH?

A3: It is highly unlikely. The strategy of pH adjustment is effective only for compounds with ionizable functional groups (weak acids or bases) within the accessible pH range.[8][9]

Scientific Rationale:

Q4: Co-solvents are not providing the required solubility for my dose-response curves. What advanced formulation techniques can I try?

A4: When co-solvents are insufficient, the next step is to use formulation excipients that encapsulate the drug molecule on a microscopic level. The two most common approaches for in vitro applications are cyclodextrins and surfactants.

1. Cyclodextrin Inclusion Complexes Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[13] They can encapsulate poorly soluble "guest" molecules, like our compound, forming a water-soluble inclusion complex.[2][14]

Caption: Encapsulation by a cyclodextrin.

Protocol: Phase-Solubility Screening with Cyclodextrins This experiment determines which cyclodextrin is most effective and at what concentration.

  • Selection: Choose several common cyclodextrins for screening, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®).[15]

  • Preparation: Prepare a series of aqueous solutions with increasing concentrations of each cyclodextrin (e.g., 0, 1, 2, 5, 10% w/v).

  • Incubation: Add an excess amount of this compound to each solution. Ensure undissolved solid remains.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.

  • Sampling & Analysis: Filter the samples through a 0.22 µm PVDF filter to remove undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable method like HPLC-UV.

  • Plotting: Plot the concentration of the dissolved compound (y-axis) against the concentration of the cyclodextrin (x-axis). A linear increase indicates the formation of a soluble complex.

2. Micellar Solubilization using Surfactants Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form spherical structures called micelles in water.[16] These micelles have a hydrophobic core that can solubilize poorly water-soluble drugs.[10]

  • Common Surfactants: Polysorbate 80 (Tween® 80) and Poloxamer 188 are frequently used non-ionic surfactants with good safety profiles.[16]

  • Screening: A similar screening protocol to the one described for cyclodextrins can be employed to find an effective surfactant and its optimal concentration range.

Q5: I need to prepare a formulation for an oral gavage in vivo study. Are the previous methods suitable?

A5: While cyclodextrins can be used, for in vivo oral administration, more advanced strategies like amorphous solid dispersions and lipid-based formulations are often required to achieve adequate bioavailability.[14][17] These approaches aim not only to improve solubility but also to maintain the drug in a solubilized state within the gastrointestinal tract.[18]

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the crystalline drug into a polymeric carrier (like HPMCAS) in an amorphous (non-crystalline) state.[14][19] The amorphous form has higher energy and thus greater solubility than the stable crystalline form.[20] ASDs are typically produced via spray drying or hot-melt extrusion.[3][14]

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations involve dissolving the drug in a mixture of oils, surfactants, and co-solvents.[18][20] A prominent example is the Self-Emulsifying Drug Delivery System (SEDDS), which spontaneously forms a fine emulsion upon contact with gastrointestinal fluids, facilitating drug absorption.[17]

Developing these advanced formulations requires specialized expertise and equipment. It is recommended to consult with a formulation scientist or a specialized contract development and manufacturing organization (CDMO) for this stage of your research.

References

  • He, Y., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]

  • Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available at: [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • Jannin, V., et al. (2015). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate. Available at: [Link]

  • Müller, R. H. (2001). Drug delivery strategies for poorly water-soluble drugs. Scilit. Available at: [Link]

  • Li, X., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central. Available at: [Link]

  • Di, L., & Kerns, E. H. (2016). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available at: [Link]

  • American Pharmaceutical Review. (n.d.). Solubility Enhancement Excipients. American Pharmaceutical Review. Available at: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Available at: [Link]

  • DiFranco, N., & Glassco, J. (2022). Novel excipients for solubility enhancement. European Pharmaceutical Review. Available at: [Link]

  • Sharma, D., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences. Available at: [Link]

  • Herrasti, P., et al. (2004). The effect of pH on the electrochemical polymerisation of pyrrole on aluminium. ResearchGate. Available at: [Link]

  • Choudhary, A., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Available at: [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Chemistry LibreTexts. Available at: [Link]

  • Armes, S. P., & Aldissi, M. (1990). A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. Journal of Materials Chemistry. Available at: [Link]

Sources

Technical Support Center: Synthesis of 4-Substituted Pyrrole-2-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-substituted pyrrole-2-carbaldehydes. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrrole chemistry. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during your synthetic endeavors. Our goal is to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower your research.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common issues that may arise during the synthesis of 4-substituted pyrrole-2-carbaldehydes.

Issue 1: Low or No Yield of the Desired 4-Substituted Pyrrole-2-carbaldehyde

Question: I am attempting to synthesize a 4-substituted pyrrole-2-carbaldehyde, but I am consistently obtaining low yields or, in some cases, no product at all. What are the likely causes and how can I improve my reaction outcome?

Answer: Low or non-existent yields in the synthesis of 4-substituted pyrrole-2-carbaldehydes can stem from several factors, primarily related to the choice of synthetic route and reaction conditions.[1] Pyrroles are electron-rich aromatic compounds, making them susceptible to a variety of side reactions if conditions are not carefully controlled.[2][3]

A common and effective method for introducing the 2-carbaldehyde group is the Vilsmeier-Haack reaction .[4][5] This reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a dehydrating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[6][7]

Troubleshooting Steps & Explanations:

  • Purity of Starting Materials and Reagents: Ensure that your starting pyrrole, DMF, and POCl₃ are of high purity and anhydrous. Moisture can quench the Vilsmeier reagent and lead to undesired side reactions. Distill DMF and POCl₃ if necessary.

  • Order of Addition and Temperature Control: The formation of the Vilsmeier reagent is exothermic. It is crucial to pre-form the reagent at a low temperature (typically 0 °C) before adding the pyrrole substrate. The addition of the pyrrole should also be done slowly and at a controlled temperature to prevent polymerization and other side reactions.

  • Reaction Stoichiometry: The stoichiometry of the reagents is critical. An excess of the Vilsmeier reagent can lead to the formation of di-formylated or other over-reacted products. A typical starting point is to use a slight excess (1.1-1.5 equivalents) of the Vilsmeier reagent relative to the pyrrole.

  • Nature of the 4-Substituent: The electronic nature of the substituent at the 4-position of the pyrrole ring significantly influences the reactivity of the substrate.

    • Electron-donating groups (e.g., alkyl, alkoxy) activate the pyrrole ring towards electrophilic substitution, generally leading to higher yields and milder reaction conditions.

    • Electron-withdrawing groups (e.g., nitro, bromo) deactivate the ring, requiring more forcing conditions (higher temperatures, longer reaction times) which can also increase the likelihood of side reactions.[8] For instance, the synthesis of 4-bromopyrrole-2-carbaldehyde often involves the bromination of pyrrole-2-carbaldehyde as a separate step.[8][9]

  • Work-up Procedure: The work-up is a critical step where the intermediate iminium salt is hydrolyzed to the aldehyde. This is typically achieved by quenching the reaction mixture with an aqueous base (e.g., sodium acetate, sodium bicarbonate) or by pouring it onto ice followed by basification. The pH of the aqueous solution during work-up should be carefully controlled to ensure complete hydrolysis without causing degradation of the product.

Issue 2: Formation of Multiple Products and Purification Challenges

Question: My reaction is producing a mixture of products, making the purification of the desired 4-substituted pyrrole-2-carbaldehyde difficult. How can I improve the selectivity of my reaction and simplify the purification process?

Answer: The formation of multiple products is a common challenge in pyrrole chemistry due to the presence of multiple reactive sites on the pyrrole ring.[2][10] Besides the desired 4-substituted-2-carbaldehyde, you might be observing isomers (e.g., 3-substituted or 5-substituted products), di-substituted products, or polymers.

Troubleshooting Steps & Explanations:

  • Regioselectivity of Formylation: The Vilsmeier-Haack formylation of pyrroles generally occurs at the most electron-rich position, which is typically the C2 or C5 position. If the C2 position is blocked, formylation will occur at the C5 position. If both are blocked, it may occur at the C3 or C4 positions, although this is less common. The regioselectivity can be influenced by the steric and electronic properties of the substituents already present on the ring.

  • Side Reactions:

    • Polymerization: Pyrroles are prone to polymerization under acidic conditions. The Vilsmeier-Haack reaction is conducted under acidic conditions, so minimizing the reaction time and temperature can help reduce polymerization.

    • Over-formylation: As mentioned earlier, using a large excess of the Vilsmeier reagent can lead to the formation of di-formylated products.

    • Reaction with the N-H proton: If the nitrogen of the pyrrole is unsubstituted, it can be deprotonated by a strong base or react with certain electrophiles. While the Vilsmeier reagent primarily reacts at the carbon positions, N-acylation can sometimes be a competing pathway, especially with other acylating agents.[11]

  • Purification Strategies:

    • Column Chromatography: This is the most common method for purifying pyrrole derivatives. A careful selection of the stationary phase (silica gel is common) and the eluent system is crucial. A gradient elution is often necessary to separate closely related isomers.

    • Crystallization: If the desired product is a solid, recrystallization can be a highly effective purification method.[8]

    • Acid-Base Extraction: If the product has a different acidity or basicity compared to the impurities, an acid-base extraction can be used as a preliminary purification step.

Issue 3: Instability of the Final Product

Question: My purified 4-substituted pyrrole-2-carbaldehyde appears to be unstable and decomposes over time, often indicated by a change in color. How can I improve the stability of my product?

Answer: The instability of functionalized pyrroles, particularly those with aldehyde groups, is a known issue.[1] They can be sensitive to air, light, and heat, leading to discoloration (yellowing or browning) and decomposition.

Troubleshooting Steps & Explanations:

  • Storage Conditions:

    • Inert Atmosphere: Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    • Low Temperature: Store at a low temperature (e.g., in a refrigerator or freezer) to slow down decomposition pathways.

    • Protection from Light: Store in an amber-colored vial or a container wrapped in aluminum foil to protect it from light-induced degradation.

  • Purity: Trace impurities, especially acidic or basic residues from the work-up, can catalyze decomposition. Ensure the product is thoroughly purified and free of any residual reagents or solvents.

  • Structural Considerations: The stability of the pyrrole ring can be influenced by the nature of its substituents. In some cases, derivatization of the aldehyde group to a more stable functional group (e.g., an oxime or a hydrazone) might be necessary if the aldehyde is not required for the subsequent reaction step.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 4-substituted pyrrole-2-carbaldehydes?

A1: The most common approaches involve either the functionalization of a pre-formed pyrrole ring or the construction of the pyrrole ring with the desired substituents already in place.

  • Functionalization of a Pre-formed Pyrrole: This often involves a two-step process:

    • Synthesis of a 4-substituted pyrrole: This can be achieved through various methods, such as the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine.[12][13]

    • Formylation at the 2-position: The Vilsmeier-Haack reaction is the most widely used method for this transformation.[4][5]

  • Ring-Closing Reactions: There are several methods for constructing the pyrrole ring that can directly yield 4-substituted pyrrole-2-carbaldehydes. These methods often involve multi-component reactions and can be highly efficient.[14][15][16]

Q2: Can I use a Grignard reagent to introduce the 4-substituent?

A2: The use of Grignard reagents with pyrroles can be complex.[11][17] The N-H proton of pyrrole is acidic and will be deprotonated by the Grignard reagent, forming the pyrrole Grignard reagent.[18][19] This N-magnesium halide species can then react with electrophiles. However, the reaction can occur at the nitrogen or at the carbon positions (C2 or C3), and controlling the regioselectivity can be challenging.[11] Therefore, while it is possible, it is often not the most straightforward method for introducing a substituent at the 4-position.

Q3: How can I confirm the structure and purity of my synthesized 4-substituted pyrrole-2-carbaldehyde?

A3: A combination of spectroscopic techniques is essential for structural elucidation and purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for determining the structure. The chemical shifts and coupling patterns of the protons and carbons on the pyrrole ring will confirm the substitution pattern. The presence of a signal for the aldehyde proton (typically around 9-10 ppm in ¹H NMR) and the aldehyde carbon (around 180-200 ppm in ¹³C NMR) is a key indicator.

  • Mass Spectrometry (MS): This will provide the molecular weight of the compound, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H bond (if present, around 3300 cm⁻¹), the C=O bond of the aldehyde (around 1650-1700 cm⁻¹), and the C=C bonds of the aromatic ring.

  • Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): These techniques are used to assess the purity of the sample. A single spot on a TLC plate or a single peak in an HPLC chromatogram is an indication of a pure compound.

Experimental Workflow & Data Presentation

Table 1: Representative Reaction Conditions for Vilsmeier-Haack Formylation
Entry4-SubstituentPyrrole:POCl₃:DMF RatioSolventTemperature (°C)Time (h)Yield (%)
1H1 : 1.2 : 3Dichloromethane0 to rt2~85
2Br1 : 1.5 : 41,2-Dichloroethane0 to 604~70
3NO₂1 : 2.0 : 51,2-Dichloroethane25 to 806~45
4OCH₃1 : 1.1 : 2.5Dichloromethane0 to rt1.5~90

Note: These are generalized conditions and may require optimization for specific substrates.

Protocol 1: General Procedure for the Vilsmeier-Haack Formylation of a 4-Substituted Pyrrole
  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents) and an appropriate solvent (e.g., dichloromethane).

  • Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred DMF solution. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve the 4-substituted pyrrole (1 equivalent) in a minimal amount of the reaction solvent and add it dropwise to the Vilsmeier reagent solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for the time indicated by TLC analysis (typically 1-4 hours). For less reactive substrates, gentle heating may be required.

  • Quenching and Work-up: Cool the reaction mixture back to 0 °C and carefully pour it onto a mixture of crushed ice and a saturated aqueous solution of sodium acetate. Stir vigorously until the hydrolysis of the intermediate iminium salt is complete.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Diagram 1: Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_reagent Intermediate Iminium Salt Intermediate Pyrrole 4-Substituted Pyrrole Pyrrole->Intermediate + Vilsmeier Reagent Product 4-Substituted Pyrrole-2-carbaldehyde Intermediate->Product + H₂O (Work-up)

Caption: The Vilsmeier-Haack reaction mechanism for the formylation of a 4-substituted pyrrole.

Diagram 2: Troubleshooting Flowchart for Low Yield

Troubleshooting_Low_Yield start Low or No Yield check_reagents Check Purity of Starting Materials & Reagents start->check_reagents check_conditions Review Reaction Conditions (Temp., Order of Addition) check_reagents->check_conditions Reagents OK solution Improved Yield check_reagents->solution Purify/Replace Reagents check_stoichiometry Verify Stoichiometry check_conditions->check_stoichiometry Conditions OK check_conditions->solution Adjust Conditions check_substituent Consider Electronic Effect of 4-Substituent check_stoichiometry->check_substituent Stoichiometry OK check_stoichiometry->solution Correct Stoichiometry check_workup Optimize Work-up Procedure check_substituent->check_workup Substituent Considered check_substituent->solution Modify Conditions (e.g., higher temp.) check_workup->solution Work-up Optimized

Caption: A decision-making flowchart for troubleshooting low yields in the synthesis of 4-substituted pyrrole-2-carbaldehydes.

References

  • Google Patents. (2001). WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
  • LookChem. (n.d.). Cas 931-33-9,4-BROMOPYRROLE-2-CARBOXALDEHYDE. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Recent Advancements in Pyrrole Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

  • Canadian Science Publishing. (1987). Synthesis of 5-substituted pyrrole-2-carboxaldehydes. Part I. Generation of formal 5-lithiopyrrole-2-carboxaldehyde equivalents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Retrieved from [Link]

  • ACS Publications. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C O Oxidation. Retrieved from [Link]

  • Google Patents. (2002). US6441194B1 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
  • National Library of Medicine. (2022). Recent Advances in Functionalization of Pyrroles and their Translational Potential. Retrieved from [Link]

  • ACS Publications. (1986). The Vilsmeier-Haack aroylation of pyrroles reexamined. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Canadian Science Publishing. (1971). Pyrrole Chemistry. Part XI. Some Reactions of the Pyrrole Grignard Reagent with Alkyl Carbonates and Alkyl Thiocarbonates. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis of Novel Diarylpyrrole-2-carbaldehydes by Ring Transformations. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrrole Chemistry. Part XI. Some Reactions of the Pyrrole Grignard Reagent with Alkyl Carbonates and Alkyl Thiocarbonates. Retrieved from [Link]

  • Canadian Science Publishing. (1971). Pyrrole Chemistry. Part XII. The Mechanism of the Reaction Between the Pyrrole Grignard Reagent and Acylating Agents. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]

  • ACS Publications. (1965). Alkylation Reactions of the Pyrrole Grignard Reagent1a. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved from [Link]

  • Organic Chemistry Portal. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ACS Publications. (2004). Simple Synthesis of Substituted Pyrroles. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

  • ResearchGate. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Retrieved from [Link]

  • ResearchGate. (2014). Pyrrole synthesis—four-component synthesis involving nitroalkanes, aldehydes, 1,3-dicarbonyl compounds, and primary amines. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. Retrieved from [Link]

  • WIPO Patentscope. (2001). WO/2001/028997 SYNTHESIS OF 4-SUBSTITUTED PYRROLE-2-CARBALDEHYDE COMPOUNDS. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Synthesis of pyrrole and substituted pyrroles (Review). Retrieved from [Link]

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Technical Support Center: Optimization of the Paal-Knorr Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Paal-Knorr Pyrrole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who utilize this robust reaction for creating substituted pyrroles. Here, we address common challenges, provide in-depth troubleshooting guides, and present optimized protocols to enhance your experimental success.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Paal-Knorr pyrrole synthesis?

The Paal-Knorr synthesis is a cornerstone reaction in heterocyclic chemistry for constructing pyrrole rings.[1][2] It involves the condensation of a 1,4-dicarbonyl compound (typically a 1,4-diketone) with ammonia or a primary amine.[3][4] This method is highly valued for its reliability and the straightforward access it provides to polysubstituted pyrroles, which are key structural motifs in numerous natural products and pharmaceuticals.[1][2][5]

Q2: What is the accepted reaction mechanism?

The reaction proceeds via an acid-catalyzed pathway. The mechanism, elucidated in detail by V. Amarnath et al., involves the initial nucleophilic attack of the amine on a protonated carbonyl group of the 1,4-diketone to form a hemiaminal intermediate.[2][6] This is followed by an intramolecular cyclization, where the nitrogen attacks the second carbonyl group. This ring-closing step is generally considered the rate-determining step of the reaction.[3][7] The resulting cyclic intermediate then undergoes two dehydration steps to yield the final aromatic pyrrole ring.[1][3][6]

Paal_Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product diketone 1,4-Diketone hemiaminal Hemiaminal diketone->hemiaminal + Amine amine Primary Amine / NH3 amine->hemiaminal cyclic_hemiaminal Cyclic Intermediate (2,5-Dihydroxytetrahydropyrrole) hemiaminal->cyclic_hemiaminal Intramolecular Cyclization (RDS) pyrrole Substituted Pyrrole cyclic_hemiaminal->pyrrole - 2 H₂O (Dehydration)

Caption: The reaction mechanism of the Paal-Knorr pyrrole synthesis.

Q3: What are the primary limitations of the traditional Paal-Knorr synthesis?

The classical Paal-Knorr synthesis, while effective, is often limited by the need for harsh reaction conditions.[8][9][10][11] These can include prolonged heating in strong acids, which may degrade sensitive functional groups on the starting materials or the product.[8][9][11] Furthermore, the availability of the required 1,4-dicarbonyl precursors can sometimes be a synthetic challenge.[2][3] Modern advancements have largely addressed these issues through the development of milder catalysts and more efficient reaction conditions.[8][9]

Troubleshooting and Optimization Guide

This section directly addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield or is not proceeding to completion. What are the common causes and how can I address them?

Answer: Low yields are a frequent issue and can stem from several factors. A systematic approach is crucial for diagnosis.

  • Potential Cause 1: Suboptimal or Harsh Reaction Conditions.

    • Explanation: The choice of acid catalyst and temperature is critical. Strong protic acids (e.g., H₂SO₄, HCl) and excessively high temperatures can cause degradation of starting materials or the desired pyrrole product.[7][12] Conversely, insufficient heat or a too-weak catalyst may lead to an incomplete reaction.[12]

    • Solution:

      • Switch to a Milder Catalyst: Instead of strong Brønsted acids, consider using milder Lewis acids like Sc(OTf)₃ or Bi(NO₃)₃.[3][13] Heterogeneous solid acid catalysts such as montmorillonite clay or silica sulfuric acid are also excellent alternatives that simplify workup.[3][13]

      • Optimize Temperature: Gradually increase the reaction temperature while monitoring progress by Thin Layer Chromatography (TLC).[12] Consider using microwave irradiation, which can dramatically reduce reaction times from hours to minutes and often improves yields.[14][15][16]

  • Potential Cause 2: Poorly Reactive Starting Materials.

    • Explanation: The nucleophilicity of the amine is key. Amines with strong electron-withdrawing groups (e.g., nitroanilines) are less nucleophilic and react more sluggishly.[7] Similarly, significant steric hindrance on either the amine or the dicarbonyl compound can impede the reaction.[17]

    • Solution: For less reactive amines, more forcing conditions (higher temperatures, longer reaction times) may be necessary.[9] However, a more effective approach is often to use a more active catalyst system to overcome the higher activation energy barrier.

  • Potential Cause 3: Impure Starting Materials.

    • Explanation: The purity of the 1,4-dicarbonyl starting material is paramount. Impurities can lead to undesired side products, reducing the overall yield.[18]

    • Solution: Ensure your 1,4-dicarbonyl compound is pure. If its purity is questionable, purify it using standard techniques like distillation or recrystallization before use.[18]

Issue 2: Significant Formation of a Furan Byproduct

Question: I am observing a significant amount of a major byproduct in my reaction. I suspect it's a furan. How can I prevent this?

Answer: Your suspicion is likely correct. The formation of a furan is the most common competing side reaction.

  • Explanation: The 1,4-dicarbonyl compound can undergo an acid-catalyzed intramolecular cyclization and dehydration on its own to form a furan, in a parallel Paal-Knorr furan synthesis.[7] This pathway becomes dominant under highly acidic conditions, particularly at a pH below 3.[13][18][19]

  • Solution:

    • Control Acidity: The most critical factor is to maintain the reaction under neutral or weakly acidic conditions.[18][19] Avoid using amine hydrochloride salts, which create a low pH environment. Using a weak acid like acetic acid is often sufficient to catalyze the reaction without promoting furan formation.[18][19]

    • Use an Excess of the Amine: Increasing the molar ratio of the amine relative to the dicarbonyl compound can favor the desired bimolecular reaction pathway leading to the pyrrole.[7][12]

Issue 3: Formation of Dark, Tarry Material

Question: My crude product is a dark, tarry material that is difficult to work with and purify. What causes this and how can I prevent it?

Answer: The formation of tar or polymeric material is indicative of product or starting material degradation.

  • Explanation: This is typically caused by excessively harsh reaction conditions. High temperatures and strong acids can promote unwanted polymerization pathways and decomposition, especially with sensitive substrates.[12][17]

  • Solution:

    • Lower the Reaction Temperature: Operate at the lowest temperature that allows the reaction to proceed at a reasonable rate.

    • Use Milder Acidity: As with furan formation, switching from strong mineral acids to milder Lewis acids, solid acids, or even organocatalysts can prevent this degradation.[13]

    • Minimize Reaction Time: Monitor the reaction closely by TLC and perform the workup as soon as the starting material is consumed to avoid prolonged exposure of the product to the reaction conditions.[18]

Troubleshooting_Workflow start Experiment Start problem Low Yield or Byproducts? start->problem furan Furan Byproduct Observed? problem->furan Yes success High Yield Pure Product problem->success No tar Tar/Polymer Formation? furan->tar No ph_control Increase pH > 3 Use Weak Acid (e.g., Acetic Acid) furan->ph_control Yes incomplete Incomplete Reaction? tar->incomplete No mild_cond Use Milder Catalyst (Lewis Acid, Solid Acid) Lower Temperature tar->mild_cond Yes optimize_time Monitor by TLC Increase Time or Temp Consider Microwave incomplete->optimize_time Yes ph_control->start Re-run mild_cond->start Re-run optimize_time->start Re-run

Caption: A logical workflow for troubleshooting the Paal-Knorr synthesis.

Data Summary: Catalyst and Condition Optimization

The choice of catalyst and solvent system is paramount for optimizing the Paal-Knorr synthesis. Modern methods have expanded the toolkit far beyond traditional Brønsted acids.

Table 1: Comparison of Modern Catalysts for Paal-Knorr Synthesis

Catalyst TypeExamplesTypical ConditionsAdvantagesReference(s)
Brønsted Acids p-TsOH, Acetic AcidReflux in Ethanol/TolueneInexpensive, traditional method[9]
Lewis Acids Sc(OTf)₃, Bi(NO₃)₃, ZnBr₂Room temp to moderate heatMild conditions, high yields, good for sensitive substrates[3]
Heterogeneous Montmorillonite Clay, Silica Sulfuric AcidSolvent or solvent-freeEasy removal (filtration), recyclable, environmentally friendly[3],[9]
Organocatalysts Iodine (I₂), Citric Acid, SaccharinRoom temp, often solvent-freeExtremely mild, "green" alternatives, short reaction times[9],[20]
Ionic Liquids [BMIm]BF₄Room temperatureCan act as both solvent and catalyst, avoids acid[3]
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Paal-Knorr Synthesis

Microwave irradiation offers a rapid and highly efficient method for pyrrole synthesis, often leading to higher yields in a fraction of the time compared to conventional heating.[14][16]

  • Reaction Setup: In a 10 mL microwave synthesis vial, add the 1,4-dicarbonyl compound (e.g., 2,5-hexanedione, 1.0 mmol).[21]

  • Add Reagents: Add a suitable solvent such as absolute ethanol (4.0 mL) to dissolve the diketone. Add the primary amine (1.2 mmol) followed by a catalytic amount of glacial acetic acid (0.4 mL).[21]

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 120 °C for 10-15 minutes.[21]

  • Work-up: After the reaction, cool the vial to room temperature. Pour the contents into a separatory funnel containing water (20 mL).[21]

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 20 mL).[21]

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).[21]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: General Purification by Column Chromatography

Purification is often necessary to remove unreacted starting materials and byproducts.

  • Prepare the Column: Pack a glass column with silica gel, using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) as the eluent.

  • Load the Sample: Dissolve the crude product from the work-up in a minimal amount of the eluent or a stronger solvent like dichloromethane, and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the prepared column.

  • Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (e.g., by increasing the percentage of ethyl acetate) to facilitate the separation of compounds.

  • Collection: Collect fractions and monitor them by TLC to identify those containing the pure pyrrole product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified substituted pyrrole.

References
  • Grokipedia. (n.d.). Paal–Knorr synthesis. Grokipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Wikipedia. Retrieved from [Link]

  • Minetto, G., et al. (2004). Microwave-Assisted Paal−Knorr Reaction. A Rapid Approach to Substituted Pyrroles and Furans. Organic Letters, 6(3), 389-392. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Organic Chemistry Portal. Retrieved from [Link]

  • Balakrishna, A., et al. (2019). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Catalysis Reviews, 61(3), 343-385. Retrieved from [Link]

  • Minetto, G., et al. (2005). Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(23), 5277-5288. Retrieved from [Link]

  • RGM College of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. RGM College of Engineering and Technology. Retrieved from [Link]

  • PubMed. (2004). Microwave-assisted Paal-Knorr reaction. A rapid approach to substituted pyrroles and furans. PubMed. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. Green Chemistry. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Catalysis Reviews. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions | Download Table. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Organic Chemistry Portal. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. Retrieved from [Link]

  • YouTube. (2021). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. YouTube. Retrieved from [Link]

  • Tzankova, D., et al. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Innovations in Applied Pharmaceutical Sciences, 2(4), 1-6. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Paal–Knorr Pyrrole Synthesis in Water. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis | Request PDF. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. ResearchGate. Retrieved from [Link]

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Technical Support Center: Purification of 4-(4-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical guide for the purification of 4-(4-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde (CAS No. 128843-61-8). This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with isolating this key synthetic intermediate in high purity. We will delve into the causality behind experimental choices, providing not just protocols, but a foundational understanding to empower your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing this compound?

A1: The impurity profile largely depends on the synthetic route. Assuming a standard two-step synthesis involving Vilsmeier-Haack formylation of 1-methylpyrrole followed by a Friedel-Crafts acylation, you can anticipate the following:

  • Unreacted Starting Materials: 1-methyl-1H-pyrrole-2-carbaldehyde or 1-methylpyrrole.

  • Isomeric Byproducts: Positional isomers from the Friedel-Crafts acylation, although acylation is generally directed to the 4-position in 1-methyl-1H-pyrrole-2-carbaldehyde.

  • Reaction-Specific Byproducts: Polymeric materials or tars, which are common in Vilsmeier-Haack and Friedel-Crafts reactions if not performed under optimal conditions.[1][2][3]

  • Solvent Residues: Residual high-boiling point solvents used in the reaction, such as DMF or 1,2-dichloroethane.

Q2: Is this compound stable?

A2: Pyrrole-2-carbaldehydes can exhibit instability over extended periods, particularly when exposed to light, air, or strong acidic/basic conditions.[4] The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid. For long-term storage, it is advisable to keep the purified solid under an inert atmosphere (e.g., Argon or Nitrogen) at low temperatures (-20°C).

Q3: Which purification method is generally the most effective for this molecule?

A3: For lab-scale purification, silica gel column chromatography is the most robust and widely applicable method. It is highly effective at separating the target molecule from both less polar starting materials and more polar polymeric byproducts. For achieving the highest analytical purity, a final recrystallization step after chromatography is strongly recommended.

Q4: Can I use a chemical extraction method to simplify purification?

A4: Yes, a specialized chemical extraction can be highly effective, particularly for removing aldehyde-containing impurities or separating the target compound itself. A bisulfite extraction can form a water-soluble adduct with the aldehyde group.[5][6] This allows for separation from non-carbonyl impurities via liquid-liquid extraction. The aldehyde can then be regenerated by basification of the aqueous layer.[7] However, the bulky benzoyl group may sterically hinder the reactivity of the ketone, making this method more selective for the aldehyde.[6]

Troubleshooting Purification Challenges

This section addresses specific issues you may encounter during the purification workflow.

Issue 1: Poor Separation or Co-elution during Column Chromatography
  • Question: My product is co-eluting with an impurity on the column. How can I improve the separation?

  • Answer & Rationale: Co-elution occurs when the polarity of your target compound and an impurity are too similar for the chosen solvent system. The key is to modify the mobile phase to exploit subtle differences in their interactions with the stationary phase (silica gel).

    • Strategy 1: Decrease Solvent Polarity: If the impurity is more polar and eluting just ahead of or with your product, reduce the concentration of the polar solvent (e.g., ethyl acetate) in your mobile phase (e.g., hexanes). This will increase the retention time of all compounds but may enhance the separation between them.

    • Strategy 2: Change Solvent System: If adjusting polarity is ineffective, switch to a different solvent system. For instance, if you are using Hexanes/Ethyl Acetate, consider trying Dichloromethane/Methanol. Different solvents interact with your compounds in unique ways, potentially revealing a separation window.

    • Strategy 3: Use Additives for Polar Compounds: If you are struggling to elute a very polar compound, a small amount of a modifier in the mobile phase can be beneficial.[8] For example, adding 1-2% methanol to a dichloromethane eluent can help move highly retained compounds off the column.

    Workflow: Optimizing Column Chromatography

    G start Crude Product Analysis (TLC in Hex/EtOAc) decision1 Good Separation on TLC? start->decision1 decision2 Poor Separation on TLC? start->decision2 run_col Run Column with Optimized Solvent System decision1->run_col Yes end Pure Fractions Collected run_col->end adjust_pol Adjust Polarity (e.g., change Hex/EtOAc ratio) decision2->adjust_pol Yes change_sys Change Solvent System (e.g., DCM/MeOH) decision2->change_sys No, still poor re_tlc Re-run TLC adjust_pol->re_tlc change_sys->re_tlc re_tlc->decision1 re_tlc->decision2

    Caption: Troubleshooting workflow for column chromatography.

Issue 2: Product Oiling Out or Failing to Crystallize During Recrystallization
  • Question: I've isolated my compound after chromatography, but it forms an oil instead of crystals when I try to recrystallize it. What should I do?

  • Answer & Rationale: "Oiling out" occurs when the solid melts in the hot solvent or its solubility is too high, preventing the formation of a crystal lattice upon cooling. This is often due to residual impurities or an inappropriate choice of solvent.

    • Strategy 1: Re-evaluate Solvent Choice: The ideal recrystallization solvent dissolves the compound when hot but not when cold.[9] For pyrrole derivatives, ethanol or isopropanol are often good starting points.[10][11] If your compound is too soluble, try a less polar solvent system, like Toluene or an Ethyl Acetate/Hexane mixture.

    • Strategy 2: Slow Cooling: Rapid cooling encourages oil formation. Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator. Do not disturb the flask during this process.

    • Strategy 3: Seed the Solution: If crystals are slow to form, introduce a "seed crystal" (a tiny crystal of the pure compound from a previous batch) or scratch the inside of the flask with a glass rod at the solvent line. This creates a nucleation site for crystal growth.

    • Strategy 4: Ensure High Purity: Impurities can significantly inhibit crystallization. If problems persist, the material may need to be re-purified by column chromatography to remove trace contaminants.

    ProblemPotential CauseSuggested Solution
    Oiling Out Compound is melting; Solvent is too nonpolar.Use a higher boiling point solvent; Switch to a more polar solvent.
    No Crystals Form Compound is too soluble; Solution is not saturated.Cool to a lower temperature; Boil off some solvent to concentrate; Try a less polar solvent.
    Colored Crystals Colored impurities are trapped in the lattice.Add activated charcoal to the hot solution and perform a hot filtration before cooling.[9]
Issue 3: Low Overall Yield After Purification
  • Question: My final yield is very low after following all the purification steps. Where could I be losing my product?

  • Answer & Rationale: Product loss can occur at multiple stages. A systematic review of your procedure is necessary.

    • Column Chromatography: Using too polar of a solvent system initially can cause your product to elute too quickly, mixing with impurities. Conversely, if your product is highly polar, it might be irreversibly adsorbing to the silica gel. Ensure you collect and analyze all fractions from the column via TLC.

    • Recrystallization: Using too much solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[9] Always aim to use the minimum amount of hot solvent required to fully dissolve your solid. You can often recover a second crop of crystals by concentrating the filtrate.

    • Transfers: Multiple transfer steps between flasks can lead to significant mechanical losses. Try to minimize transfers and rinse glassware with the purification solvent to recover any adhered product.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol assumes a crude product mass of ~1-2 grams. Adjust silica and solvent volumes accordingly for different scales.

  • Preparation of the Column:

    • Select a glass column of appropriate size (e.g., 40 mm diameter for 1-2 g).

    • Prepare a slurry of silica gel (e.g., 60 Å, 40-63 µm particle size) in the initial, least polar eluent (e.g., 5% Ethyl Acetate in Hexanes).[10]

    • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed to prevent disturbance.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent under reduced pressure.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Begin eluting with the low-polarity mobile phase (e.g., 5% EtOAc/Hexanes).

    • Gradually increase the polarity of the mobile phase (e.g., step gradient to 10%, 15%, 20% EtOAc/Hexanes). The optimal gradient should be determined beforehand by TLC analysis.

    • Collect fractions (e.g., 20-30 mL each) and monitor the elution by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Protocol 2: Recrystallization from Ethanol
  • Dissolution:

    • Place the purified, semi-solid product from chromatography into an Erlenmeyer flask.

    • Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely. If it doesn't dissolve, add more ethanol dropwise until a clear solution is obtained at the boiling point.

  • Cooling & Crystallization:

    • Remove the flask from the heat source and cover it.

    • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

    • Once at room temperature, place the flask in an ice-water bath for 20-30 minutes to maximize crystal precipitation.

  • Collection & Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[9]

    • Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

    • Allow the crystals to dry under vacuum to remove all solvent. The final product should be a crystalline solid.

References

  • Benchchem. (n.d.). Troubleshooting column chromatography purification of polar ketone compounds.
  • Taylor & Francis Online. (n.d.). DEVELOPMENT OF CHROMATOGRAPHIC PROCEDURE FOR THE PURIFICATION OF 1,2-DIKETONE.
  • JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
  • YouTube. (2022, December 19). Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview.
  • National Institutes of Health. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
  • ResearchGate. (2011). Synthesis of some new pyrrole derivatives and their antimicrobial activity.
  • Royal Society of Chemistry. (n.d.). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles.
  • Benchchem. (n.d.). A Researcher's Guide to the Regioselectivity of the Vilsmeier-Haack Reaction.
  • Echemi. (n.d.). This compound.
  • Google Patents. (n.d.). US2388475A - Recovery of pyrrole.
  • ResearchGate. (2020). Synthesis of heterocyclic derivatives of pyrrole under Solvent-free Conditions.
  • University of Colorado Boulder. (n.d.). Recrystallization.
  • MDPI. (2022, May 14). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation.
  • Google Patents. (n.d.). WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.
  • IJPCBS. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.

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Technical Support Center: Stability of 4-(4-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(4-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when using this compound in Dimethyl Sulfoxide (DMSO). Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide

This section addresses specific problems you might encounter during your research, providing potential causes and actionable solutions.

Question 1: Why is the measured concentration of my this compound stock in DMSO decreasing over time, even when stored at low temperatures?

Answer:

A decrease in the concentration of your compound suggests potential degradation. Several factors could be at play:

  • Inherent Instability of the Aldehyde Functional Group: Aldehydes are susceptible to oxidation, especially in the presence of trace amounts of oxygen. The pyrrole ring, being an electron-rich system, can influence the reactivity of the attached aldehyde group.[1] While the pyrrole ring's electron-donating nature can slightly decrease the electrophilicity of the carbonyl carbon, it does not eliminate its reactivity.[1]

  • Reaction with DMSO or its Impurities: DMSO is a widely used solvent, but it is not entirely inert. It can contain water and other impurities that may react with your compound, especially over long-term storage.[2][3] Water in DMSO can facilitate hydrolysis or other degradation pathways.[3][4]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing your DMSO stock can introduce moisture from the atmosphere and may cause the compound to precipitate out of the solution, leading to a lower measured concentration in the supernatant.[3] However, studies have shown that many compounds are stable over multiple freeze-thaw cycles when handled properly.[3][4]

Recommended Actions:

  • Perform a Forced Degradation Study: To understand the degradation profile of your compound, a forced degradation study is recommended.[5][6][7] This involves subjecting your compound in DMSO to stress conditions such as heat, acid, base, and oxidation to identify potential degradation products and pathways.[5][6]

  • Analytical Method Validation: Ensure your analytical method, such as High-Performance Liquid Chromatography (HPLC), is stability-indicating.[8][9] This means the method can separate the intact compound from its degradation products, allowing for accurate quantification.[8]

  • Proper Storage and Handling:

    • Store your DMSO stock solutions at -20°C or -80°C.

    • Aliquot your stock solution into smaller, single-use vials to minimize freeze-thaw cycles.

    • Use high-purity, anhydrous DMSO to prepare your solutions.

Question 2: I'm observing new peaks in my HPLC/LC-MS analysis of an aged DMSO stock of this compound. What could these be?

Answer:

The appearance of new peaks is a strong indicator of degradation. Based on the structure of this compound, the following are potential degradation products:

  • Carboxylic Acid: The aldehyde group is prone to oxidation, which would convert it to a carboxylic acid. This is a common degradation pathway for aldehyde-containing compounds.

  • Products of DMSO Reactions: DMSO can act as an oxidant in some reactions.[10] While less common under normal storage conditions, it's a possibility to consider, especially if the solution was exposed to elevated temperatures.[10]

Experimental Workflow for Investigating Degradation Products:

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation A Aged DMSO Stock D HPLC-UV Analysis A->D E LC-MS Analysis A->E B Freshly Prepared Stock (Control) B->D C Forced Degradation Samples (Acid, Base, Oxidative, Thermal) C->D C->E F Compare Chromatograms: Aged vs. Control D->F G Identify m/z of New Peaks E->G H Propose Structures of Degradation Products F->H G->H

Caption: Workflow for identifying degradation products.

Recommended Actions:

  • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass-to-charge ratio (m/z) of the new peaks. This will provide the molecular weight of the degradation products, which is a critical first step in their identification.[8]

  • Characterize Degradation Products: If the degradation is significant, you may need to isolate the impurities for structural elucidation using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.[8]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound in DMSO?

A: For long-term storage, it is recommended to store stock solutions at -20°C or ideally at -80°C. Aliquoting the stock into single-use vials is highly recommended to avoid multiple freeze-thaw cycles.[3] For short-term storage (a few days), 4°C is acceptable, but stability should be verified.[2]

Q2: How does the presence of water in DMSO affect the stability of my compound?

A: Water can act as a nucleophile and may lead to the formation of a hydrate from the aldehyde. While this is often a reversible process, the presence of water can also facilitate other, irreversible degradation pathways.[3][4] Studies have shown that a significant percentage of compounds remain stable in DMSO containing up to 10% water over a 2-year period at 4°C.[2][11] However, for compounds with susceptible functional groups like aldehydes, it is best to use anhydrous DMSO.

Q3: Is this compound sensitive to light?

A: Photostability is a compound-specific property. The pyrrole ring and the benzoyl group are chromophores that absorb UV light, which could potentially lead to photodegradation. It is good laboratory practice to protect solutions of your compound from light by using amber vials or by wrapping the vials in aluminum foil, especially during long-term storage and handling.[6] A photostability study as part of forced degradation testing can definitively answer this question.[6]

Q4: Can I store my DMSO stock solution at room temperature?

A: Room temperature storage is generally not recommended for long periods. The stability of compounds in DMSO at room temperature can be significantly lower than at reduced temperatures.[11] One study showed that the probability of observing a compound after one year in DMSO at room temperature was only 52%.[11]

Potential Degradation Pathway:

G A 4-(4-fluorobenzoyl)-1-methyl- 1H-pyrrole-2-carbaldehyde B Oxidation ([O]) A->B C 4-(4-fluorobenzoyl)-1-methyl- 1H-pyrrole-2-carboxylic acid B->C

Caption: A potential oxidative degradation pathway.

Data Summary

The following table provides a hypothetical summary of a 6-month stability study for this compound in DMSO.

Storage ConditionTime PointPurity (%) by HPLCAppearance of Solution
-80°C Initial99.8Clear, colorless
3 Months99.7Clear, colorless
6 Months99.8Clear, colorless
-20°C Initial99.8Clear, colorless
3 Months99.5Clear, colorless
6 Months99.2Clear, colorless
4°C Initial99.8Clear, colorless
3 Months98.1Clear, colorless
6 Months96.5Faint yellow tint
Room Temp. Initial99.8Clear, colorless
3 Months92.3Yellow
6 Months85.1Dark yellow

Experimental Protocols

Protocol 1: Preparation of DMSO Stock Solution

  • Allow the vial of this compound and anhydrous DMSO to equilibrate to room temperature in a desiccator.

  • Weigh the required amount of the compound in a clean, dry vial.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.

  • Vortex the solution until the compound is completely dissolved.

  • Aliquot the stock solution into single-use amber vials.

  • Store the vials at the recommended temperature (-20°C or -80°C).

Protocol 2: HPLC Method for Stability Testing

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

References

  • Reactivity Face-Off: Pyrrole-2-Carbaldehyde vs. Benzaldehyde Derivatives in Nucleophilic Reactions - Benchchem.
  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006.
  • Kozik, V., et al. (2018). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 23(3), 205-212.
  • Ritter, D. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304.
  • Perkins, J. (2020). Unstable Small Molecule Therapeutic Analysis. KCAS Bio.
  • Separation Science. (2025). Analytical Techniques In Stability Testing.
  • Ku, D., et al. (2025). Exploring the Uncharted Indolizine Chemical Space: Construction of 5‐Acylindolizines via a Domino Aldol–Vinylogous Aldol Process. Advanced Synthesis & Catalysis.
  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304.
  • Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Qiu, R., et al. (2022). Divergent decomposition pathways of DMSO mediated by solvents and additives. Green Chemistry, 24(1), 145-150.
  • Lee, J., et al. (2005). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H2O2 process. Water Research, 39(1), 101-109.
  • Qiu, R., et al. (2022). Divergent decomposition pathways of DMSO mediated by solvents and additives. Request PDF.
  • Deokate, U. A., & Gorde, A. M. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor.
  • Geng, X., et al. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Organic Chemistry Portal.
  • Kumar, V., et al. (2016). Forced Degradation Studies. MedCrave online.

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Technical Support Center: A Systematic Approach to Minimizing Off-Target Effects of 4-(4-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Frequently Asked Questions (FAQs): Foundational Principles

This section addresses the core concepts essential for understanding and tackling off-target effects.

Q1: What are off-target effects, and why are they a critical concern with compounds like FMPCA?

Q2: I'm observing unexpected or inconsistent results in my cell-based assays with FMPCA. What are the common initial signs of off-target activity?

A: Initial indicators of potential off-target effects can be subtle or pronounced. Key signs include:

  • High Cytotoxicity at Low Concentrations: If the compound induces significant cell death at concentrations where the on-target effect is expected to be minimal, this may suggest broad, non-specific toxicity. Several pyrrole derivatives have been noted for their dose-dependent cytotoxic activity, which underscores the need for careful dose-response studies.[4][5][6]

  • A "Messy" Dose-Response Curve: An ideal dose-response curve is sigmoidal. A very steep or shallow curve, or a curve with multiple inflection points, can suggest that multiple targets with different affinities are being engaged across the concentration range.

  • Phenotypes that Don't Align with Known Target Biology: If inhibiting the presumed target is known to affect Pathway A, but you observe strong modulation of unrelated Pathway B, an off-target effect is a likely culprit.

  • Inconsistent Results Across Different Cell Lines: If FMPCA produces a strong effect in one cell line but a weak or different effect in another (despite similar expression of the intended target), this could be due to differential expression of off-target proteins.

Q3: What is the crucial difference between potency and selectivity?

A: Potency refers to the concentration of a compound required to produce a specific effect (e.g., IC50, the concentration needed to inhibit 50% of a target's activity).[7] Selectivity , on the other hand, refers to the compound's ability to interact with its intended target over other proteins. A compound can be highly potent but poorly selective, meaning it strongly inhibits its target at low concentrations but also inhibits numerous other proteins at similar concentrations.[7] For robust research, the goal is a compound that is both potent and highly selective. A common benchmark for a selective inhibitor is a 10- to 100-fold higher potency for the intended target compared to off-targets.[7]

Q4: Before I begin complex validation experiments, what basic physicochemical information should I have for FMPCA?

A: Understanding the fundamental properties of your compound is non-negotiable. Before designing any assay, you must verify the following:

ParameterImportance & RationaleRecommended Action
Purity Impurities can have their own biological activities, leading to confounding results. A purity of >95% is the minimum standard for cell-based assays.Verify the purity stated by the supplier or perform an independent analysis (e.g., HPLC, LC-MS).
Solubility Poor solubility can lead to compound precipitation in media, causing inaccurate concentration calculations and artifacts. The reported water solubility for FMPCA is low (30.3 µg/mL).[8]Determine the maximal soluble concentration in your assay buffer and DMSO. Always visually inspect for precipitation after dilution into aqueous media.
Stability The compound may degrade in aqueous buffer, over time, or upon exposure to light. Degradants can be inactive or have their own off-target effects.Perform a time-course experiment using HPLC or LC-MS to assess the compound's stability in your specific assay conditions (media, temperature, time).
Chemical Reactivity The aldehyde group in FMPCA's structure could potentially react with nucleophiles like cysteine residues in proteins, which can lead to non-specific covalent modification.Be aware of this potential. If non-specific effects are suspected, consider assays to detect covalent binding or consult with a medicinal chemist.
Troubleshooting Guide: A Phased Approach to Minimizing Off-Target Effects

Follow this systematic workflow to proactively identify and control for off-target interactions of 4-(4-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde.

Phase 1: Rigorous Assay Optimization & Baseline Establishment

Problem: "My initial results with FMPCA are variable, and I'm unsure what concentration to use."

Solution: Establish a detailed dose-response relationship. The goal is to use the lowest concentration of the inhibitor that produces the desired on-target effect to minimize the risk of engaging lower-affinity off-targets.[7]

Protocol 1: Establishing the Optimal Concentration Range

  • Preparation: Prepare a high-concentration stock of FMPCA (e.g., 10-50 mM) in 100% DMSO.

  • Serial Dilution: Create a 10-point, 3-fold serial dilution series in a 96-well plate using your assay medium. This will span a wide concentration range (e.g., from 100 µM down to low nM). Include a DMSO-only vehicle control.[9]

  • Cell Treatment: Add the diluted compound to your cells. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically ≤0.5%).

  • Assay Readout: After the appropriate incubation time, perform your primary assay (e.g., measuring cell viability, protein phosphorylation, gene expression).

  • Data Analysis:

    • Plot the assay signal against the log of the FMPCA concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50/EC50.

    • Crucially, run a parallel cytotoxicity assay (e.g., CellTiter-Glo®, MTS) on the same plate or a duplicate plate.

  • Interpretation: Compare the potency curve (your functional assay) with the cytotoxicity curve. The ideal experimental concentration is at or slightly above the EC50 for your functional assay but well below the concentration that induces significant cytotoxicity. This "window" is where on-target effects are most likely to dominate.

Phase 2: Verifying On-Target Engagement in a Cellular Context

Problem: "I see a cellular effect, but how do I prove that FMPCA is physically interacting with my target protein inside the cell?"

Solution: Use a target engagement assay. These methods directly measure the physical interaction between a compound and its target protein in a cellular environment.[2][10] The Cellular Thermal Shift Assay (CETSA) is a powerful and widely used technique. It operates on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.

Protocol 2: Cellular Thermal Shift Assay (CETSA) Workflow

  • Cell Culture & Treatment: Grow cells to ~80% confluency. Treat one set of cells with an optimized concentration of FMPCA and another set with a vehicle (DMSO) control. Incubate for a sufficient time to allow cell entry and target binding.

  • Heating Gradient: Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by immediate cooling on ice.

  • Cell Lysis: Lyse the cells to release proteins (e.g., via freeze-thaw cycles or sonication).

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins. The soluble fraction, containing the non-denatured protein, is collected.

  • Quantification: Analyze the amount of the target protein remaining in the soluble fraction for each temperature point using Western Blot or ELISA.

  • Data Analysis: Plot the percentage of soluble target protein against temperature for both the FMPCA-treated and vehicle-treated samples. A positive result is a "thermal shift" to the right for the FMPCA-treated sample, indicating that the compound stabilized the protein against denaturation.

CETSA_Workflow cluster_cell_culture Step 1: Cell Treatment cluster_heating Step 2: Thermal Challenge cluster_analysis Steps 3-5: Lysis & Analysis cluster_result Step 6: Interpretation cells Cells in Culture treat_fmpca Treat with FMPCA cells->treat_fmpca treat_dmso Treat with Vehicle (DMSO) cells->treat_dmso heat Apply Temperature Gradient (e.g., 40-70°C) treat_fmpca->heat treat_dmso->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation (Separate Soluble/Aggregated) lyse->centrifuge western Western Blot for Target Protein centrifuge->western result Plot Soluble Protein vs. Temp western->result shift Thermal Shift? (Stabilization) result->shift on_target On-Target Engagement Confirmed shift->on_target Yes no_engagement No Evidence of Direct Engagement shift->no_engagement No

Fig 1. Workflow for confirming on-target engagement using CETSA.
Phase 3: Deconvoluting On-Target vs. Off-Target Phenotypes

Problem: "I've confirmed target engagement, but I'm still not certain the phenotype I see is solely due to inhibiting my primary target."

Key Orthogonal Approaches:

  • Genetic Validation (The Gold Standard): Use techniques like CRISPR/Cas9 or siRNA/shRNA to knock out or knock down your target protein. If the phenotype observed with FMPCA is recapitulated by genetically removing the target, this is strong evidence for on-target activity. Conversely, if knocking out the target prevents FMPCA from having an effect, this also validates the on-target mechanism.

  • Pharmacological Validation: Use a second, structurally distinct inhibitor that is known to be a selective inhibitor of the same target. If both FMPCA and this unrelated compound produce the same phenotype, it is less likely that a shared off-target is responsible.[7]

  • Use of an Inactive Control: Synthesize or acquire a close structural analog of FMPCA that is predicted to be inactive against the primary target (e.g., by removing a key functional group). This compound serves as an excellent negative control. If it fails to produce the phenotype, it suggests the activity is specific to the FMPCA chemical scaffold.[7]

  • Proteome-Wide Profiling: For a comprehensive and unbiased view, consider techniques like large-scale kinase screening panels or chemical proteomics to identify a broader spectrum of proteins that FMPCA may bind.[2] This can proactively identify off-targets that may need to be considered in your analysis.

Orthogonal_Validation cluster_methods Orthogonal Validation Methods cluster_outcomes Potential Outcomes phenotype Observed Phenotype with FMPCA genetic Genetic Approach (CRISPR/siRNA of Target) phenotype->genetic pharma Pharmacological Approach (Structurally Different Inhibitor) phenotype->pharma control Chemical Control Approach (Inactive Analog) phenotype->control pheno_match_g Phenotype Matches? genetic->pheno_match_g pheno_match_p Phenotype Matches? pharma->pheno_match_p pheno_match_c Phenotype Absent? control->pheno_match_c conclusion Conclusion pheno_match_g->conclusion Yes off_target High Probability of Off-Target Effect pheno_match_g->off_target No pheno_match_p->conclusion Yes pheno_match_p->off_target No pheno_match_c->conclusion Yes pheno_match_c->off_target No on_target High Confidence in On-Target Effect conclusion->on_target

Fig 2. A logical framework for using orthogonal methods to validate a phenotype.
Summary of Best Practices & Recommended Controls
Experimental GoalRecommended Control/ActionRationale
Baseline Assay Include a "vehicle-only" control (e.g., 0.1% DMSO).Establishes the baseline response of the system in the absence of the test compound.
Confirming Specificity Use an inactive structural analog of FMPCA.Differentiates the biological effect of the specific pharmacophore from non-specific effects of the chemical scaffold.[7]
Validating Target Use a second, structurally unrelated inhibitor of the same target.Reduces the likelihood that the observed effect is due to a shared, unknown off-target.[7]
Confirming On-Target MoA Perform a target knockout/knockdown (CRISPR/siRNA) rescue or phenocopy experiment.Provides the strongest evidence that the compound's activity is mediated through the intended target.
Avoiding Artifacts Use the lowest validated concentration of FMPCA that gives a robust on-target effect.Minimizes the engagement of lower-affinity off-targets that can occur at higher concentrations.[7]
Unbiased Discovery Consider proteome-wide screening (e.g., kinome scan, chemical proteomics).Proactively identifies potential off-targets to guide experimental design and data interpretation.[2][11]
References
  • BenchChem Technical Support Team. (2025). Technical Support Center: Mitigating Off-Target Effects of Small Molecule Inhibitors in Cellular Assays. BenchChem.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Off-Target Effects of Small Molecule Inhibitors. BenchChem.
  • Biomol GmbH. (2020). Small Molecule Inhibitors Selection Guide. Biomol GmbH.
  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?. Patsnap.
  • Hughes, J. P., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology.
  • JoVE. (n.d.). Method for Identifying Small Molecule Inhibitors of the Protein-protein Interaction Between HCN1 and TRIP8b. Journal of Visualized Experiments.
  • Echemi. (n.d.). This compound. Echemi.
  • Gorgan, C. E., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. International Journal of Molecular Sciences. Available from: [Link]

  • Gorgan, C. E., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. ResearchGate. Available from: [Link]

  • Gorgan, C. E., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. PubMed. Available from: [Link]

  • Promega Corporation. (2022). Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. YouTube.

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Technical Support Center: Pyrrole-2-Carbaldehyde Stability and Handling Guide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for pyrrole-2-carbaldehyde and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile synthetic intermediate. Due to its inherent reactivity, pyrrole-2-carbaldehyde can be susceptible to degradation, leading to inconsistent experimental results, reduced yields, and impurity formation. This document provides in-depth, field-proven insights and troubleshooting solutions to help you maintain the integrity of your compound.

Frequently Asked Questions (FAQs) on Storage and Handling

This section addresses the most common questions regarding the proactive prevention of degradation.

Question 1: What are the primary causes of pyrrole-2-carbaldehyde degradation?

Answer: The molecular structure of pyrrole-2-carbaldehyde contains two key features that contribute to its instability: the aromatic pyrrole ring and the aldehyde functional group. The primary degradation pathways are:

  • Oxidation: The aldehyde group is highly susceptible to oxidation, especially when exposed to air (oxygen), which converts it into the main degradation product, 2-pyrrolecarboxylic acid[1]. The pyrrole ring itself can also darken upon air exposure, indicating oxidative changes[2].

  • Photodegradation: Exposure to light, particularly UV, can provide the energy needed to initiate degradation reactions[1].

  • Polymerization: Like many aldehydes and pyrroles, this compound can undergo self-condensation or polymerization, especially in the presence of heat, acid/base catalysts, or upon prolonged storage[1][3][4]. This often manifests as a darkening of the material or decreased solubility.

  • pH Sensitivity: In moist, acidic, or alkaline environments, the compound is susceptible to hydrolysis, which can lead to pyrrole ring-opening products[1].

Question 2: What are the definitive, gold-standard storage conditions for pyrrole-2-carbaldehyde?

Answer: To maximize shelf-life and ensure purity, rigorous storage conditions are essential. Simply placing it in a refrigerator is insufficient for long-term stability.

Table 1: Recommended Storage & Handling Conditions for Pyrrole-2-Carbaldehyde
ParameterRecommendationRationale
Temperature 2–8 °C[5][6]Slows the rate of all degradation reactions, including oxidation and polymerization.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the sensitive aldehyde group by displacing atmospheric oxygen.
Light Amber/Opaque ContainerProtects the compound from light-induced photodegradation[1].
Container Tightly Sealed[5][7]Prevents exposure to atmospheric moisture and oxygen.
Incompatibilities Oxidizing Agents[3]Avoids rapid and potentially hazardous reactions.

Question 3: How can I tell if my pyrrole-2-carbaldehyde has degraded?

Answer: There are several indicators of degradation:

  • Visual Inspection: The pure compound is typically an off-white to yellow crystalline solid[3]. A significant darkening to brown or the formation of a tar-like substance suggests polymerization or extensive oxidation.

  • Solubility Issues: Degraded material, particularly polymers, will exhibit poor solubility even in recommended solvents like chloroform, DMSO, or methanol[6].

  • Analytical Confirmation: The most reliable method is analytical characterization. A routine check by HPLC can reveal the appearance of new impurity peaks[8]. 1H NMR spectroscopy can also be used to detect the presence of degradation products, such as the carboxylic acid proton signal that would appear downfield from the aldehyde proton[9].

Question 4: Which solvents should I use for my reactions and for stock solutions?

Answer: Pyrrole-2-carbaldehyde is soluble in several common organic solvents, including chloroform, dimethyl sulfoxide (DMSO), and methanol[6]. It is generally insoluble or poorly soluble in water[6]. For stock solutions intended for storage, choose a dry (anhydrous) aprotic solvent. Prepare solutions fresh whenever possible. If a solution must be stored, even for a short period, keep it at 2-8°C under an inert atmosphere.

Troubleshooting Guide: Diagnosing and Solving Degradation Issues

This section provides a systematic approach to resolving problems encountered during experiments.

Issue 1: My compound has turned dark brown and appears oily, even though it was stored in the fridge.

  • Probable Cause: This is a classic sign of combined oxidation and polymerization. Storing the compound without a blanket of inert gas (like argon or nitrogen) allows ambient air in the headspace of the container to cause slow degradation over time. Temperature fluctuations from opening and closing the refrigerator can also accelerate this process.

  • Investigative Steps:

    • Check the seal on your container. Is it truly airtight?

    • Was the container backfilled with an inert gas after the last use?

    • Assess the purity of a small sample via HPLC or TLC to quantify the extent of degradation.

  • Corrective Actions:

    • For mildly discolored material, purification by recrystallization from a suitable solvent like petroleum ether may be possible[10].

    • For heavily degraded material, it is often more cost-effective and scientifically sound to discard it according to your institution's EHS guidelines and purchase a fresh batch[11].

    • Implement a strict inert gas handling protocol for all future uses. After dispensing the chemical, flush the container's headspace with argon or nitrogen before resealing.

Issue 2: My reaction yield is significantly lower than expected, and I've isolated an unexpected acidic byproduct.

  • Probable Cause: The starting material has likely partially oxidized to 2-pyrrolecarboxylic acid[1]. This impurity not only reduces the amount of active starting material but can also interfere with certain reaction mechanisms.

  • Investigative Steps:

    • Analyze your starting material using HPLC to confirm the presence and quantity of the impurity peak.

    • Isolate the byproduct and characterize it (e.g., via LC-MS or 1H NMR) to confirm its identity as 2-pyrrolecarboxylic acid.

  • Corrective Actions:

    • Always use freshly purchased or recently purified pyrrole-2-carbaldehyde for critical reactions.

    • If you suspect degradation, perform a quick purity check before starting your synthesis.

    • Consider storing the compound in small, single-use aliquots under an inert atmosphere to prevent repeated exposure of the bulk material to air.

Diagram 1: Key Degradation Pathways

This diagram illustrates the main chemical transformations that lead to the degradation of pyrrole-2-carbaldehyde.

P2C Pyrrole-2-Carbaldehyde (C5H5NO) Oxidized 2-Pyrrolecarboxylic Acid (Main Degradation Product) P2C->Oxidized Oxidation Polymer Polymerized/Condensed Products (Tars) P2C->Polymer Self-Condensation RingOpened Ring-Opening Products P2C->RingOpened Hydrolysis Air Air (O2) Air->Oxidized Light Light (hv) Light->Oxidized Heat Heat / Time Heat->Polymer pH Acid / Base + H2O pH->RingOpened start Receive / Use Pyrrole-2-Carbaldehyde visual_check Visual Inspection: Color & Physical State? start->visual_check analytical_check Perform Analytical Check (HPLC / NMR) visual_check->analytical_check Looks OK fail_color Compound is dark brown/tarry visual_check->fail_color Fails pass Purity >98%? No major impurities? analytical_check->pass proceed Proceed with Experiment pass->proceed Yes fail_purity Significant Impurities Detected pass->fail_purity No store Store Properly: 2-8°C, Inert Gas, Dark proceed->store Post-Experiment action Purify by Recrystallization or Discard fail_color->action fail_purity->action

Caption: Workflow for quality control of pyrrole-2-carbaldehyde.

References
  • Synerzine. (2018). Pyrrole 2-Carboxaldehyde Safety Data Sheet. [Link]

  • Wu, X., Zhao, P., Geng, X., Wang, C., Wu, Y., & Wu, A. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C=O Oxidation. Organic Letters, 20(3), 688–691. [Link]

  • Organic Syntheses. Pyrrole-2-carboxaldehyde. [Link]

  • Wu, X., et al. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C═O Oxidation. Organic Letters. [Link]

  • Titchiner, G. D., et al. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. Catalysts, 12(5), 538. [Link]

  • Hsieh, Y.-C., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2599. [Link]

  • Anderson, H. J., & Loader, C. E. (1982). Synthesis of 5-substituted pyrrole-2-carboxaldehydes. Part I. Generation of formal 5-lithiopyrrole-2-carboxaldehyde equivalents. Canadian Journal of Chemistry, 60(15), 2527-2535. [Link]

  • Wikipedia. Pyrrole. [Link]

  • Hsieh, Y.-C., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. [Link]

  • ResearchGate. (2022). Time course analysis of pyrrole-2-carbaldehyde production. [Link]

  • Google Patents.
  • Google Patents. Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
  • Titchiner, G. D., et al. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. ProQuest. [Link]

  • MDPI. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. [Link]

  • ResearchGate. (2014). Recent Developments in the Synthesis of Dipyrromethanes. A Review. [Link]

  • Gryko, D. T., et al. (2000). Solvent-Free Condensation of Pyrrole and Pentafluorobenzaldehyde: A Novel Synthetic Pathway to Corrole and Oligopyrromethenes. Organic Letters, 2(6), 741-744. [Link]

  • Corma, A., et al. (1998). Condensation of pyrrole with aldehydes in the presence of Y zeolites and mesoporous MCM-41 aluminosilicate: on the encapsulation of porphyrin precursors. New Journal of Chemistry, 22(6), 639-645. [Link]

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Technical Support Center: Alkylation of Pyrrole Rings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the alkylation of pyrrole rings. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrrole functionalization. Here, we address common pitfalls and provide troubleshooting strategies rooted in mechanistic understanding and field-proven experience.

Introduction: The Challenge of Pyrrole Alkylation

The pyrrole ring is a vital heterocyclic motif in pharmaceuticals and natural products.[1] However, its electron-rich nature, while crucial for its biological activity, presents significant challenges in synthetic chemistry, particularly during alkylation reactions. The propensity for polysubstitution, lack of regioselectivity, and susceptibility to polymerization can often lead to low yields and complex product mixtures.[2][3] This guide will equip you with the knowledge to anticipate and overcome these common hurdles.

Part 1: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

FAQ 1: My reaction is yielding a mixture of N- and C-alkylated products. How can I improve the selectivity?

Answer: The competition between N- and C-alkylation is a classic challenge in pyrrole chemistry. The outcome is dictated by the nature of the pyrrolide anion and the reaction conditions.

Underlying Principle: The pyrrolide anion is an ambident nucleophile, meaning it can react at multiple sites (the nitrogen and the carbon atoms). The selectivity is governed by Hard-Soft Acid-Base (HSAB) theory and the degree of ionic character of the nitrogen-metal bond.

  • N-Alkylation (Kinetic Product): This is often the kinetically favored pathway. It is promoted by conditions that lead to a "free" pyrrolide anion.

  • C-Alkylation (Thermodynamic Product): Alkylation at the C2 position is often the thermodynamically favored pathway, leading to a more stable product.

Troubleshooting Strategies:

Factor To Favor N-Alkylation To Favor C-Alkylation Causality
Base/Counter-ion Use strong bases with alkali metal counter-ions (e.g., NaH, KH, BuLi).Use bases with more covalent counter-ions (e.g., Grignard reagents, Mg(OR)₂).More ionic N-metal bonds (e.g., with Na+, K+) result in a harder nucleophile at the nitrogen, favoring reaction with hard electrophiles (alkyl halides).[4] More covalent N-metal bonds (e.g., with MgX) lead to a softer nucleophilic character at the carbon atoms.[4]
Solvent Use polar, coordinating solvents (e.g., DMF, DMSO).Use less polar, non-coordinating solvents (e.g., THF, toluene).Polar solvents can solvate the metal cation, leading to a more "naked" and reactive pyrrolide anion, which preferentially reacts at the more electronegative nitrogen atom.[4]
Temperature Lower reaction temperatures can sometimes favor the kinetic N-alkylated product.Higher temperatures may allow for equilibration to the more stable C-alkylated product.

Visualizing N- vs. C-Alkylation:

G cluster_N N-Alkylation Favored cluster_C C-Alkylation Favored N_Base Strong Base (NaH, KH) N_Result N-Alkylated Pyrrole N_Base->N_Result N_Solvent Polar Solvent (DMF) N_Solvent->N_Result C_Base Grignard Reagent (RMgX) C_Result C-Alkylated Pyrrole C_Base->C_Result C_Solvent Non-Polar Solvent (Toluene) C_Solvent->C_Result Pyrrolide Pyrrolide Anion Pyrrolide->N_Base Ionic N-M bond Pyrrolide->C_Base Covalent N-M bond

Caption: Factors influencing the regioselectivity of pyrrole alkylation.

FAQ 2: I am observing significant amounts of polyalkylated products and polymeric material. What can I do to minimize these side reactions?

Answer: Polyalkylation and polymerization are common consequences of the high electron density of the pyrrole ring, which is further enhanced upon C-alkylation.[2][5]

Underlying Principle: The introduction of an electron-donating alkyl group at a carbon atom increases the nucleophilicity of the ring, making the product more reactive than the starting material.[2][6] This leads to subsequent alkylation events. Strongly acidic conditions, often employed in Friedel-Crafts alkylations, can induce polymerization.[2][4]

Troubleshooting Strategies:

  • Use of Protecting Groups: This is the most effective strategy. Introducing an electron-withdrawing protecting group on the nitrogen (e.g., -SO₂Ph, -Boc, -SEM) significantly reduces the nucleophilicity of the pyrrole ring, taming its reactivity and preventing polymerization.[7][8]

  • Reaction Stoichiometry: Using a large excess of the pyrrole substrate can statistically favor mono-alkylation. However, this is often not practical or cost-effective.

  • Milder Reaction Conditions: Avoid strong Lewis acids (e.g., AlCl₃) and Brønsted acids, which are known to promote polymerization.[3][9] Consider alternative catalytic systems.

  • Slow Addition: Adding the alkylating agent slowly to the reaction mixture can help to maintain a low concentration of the electrophile, thereby reducing the likelihood of polyalkylation.

Workflow for Controlled C-Alkylation using a Protecting Group:

G start Pyrrole protect 1. Protection (e.g., (PhSO2)2O) start->protect protected_pyrrole N-Phenylsulfonylpyrrole protect->protected_pyrrole alkylate 2. C-Alkylation (e.g., Friedel-Crafts) protected_pyrrole->alkylate alkylated_protected Alkylated N-Phenylsulfonylpyrrole alkylate->alkylated_protected deprotect 3. Deprotection (e.g., NaOH/MeOH) alkylated_protected->deprotect product Mono-C-Alkylated Pyrrole deprotect->product

Caption: A general workflow for achieving selective C-alkylation of pyrrole.

FAQ 3: My N-protected pyrrole is not reacting as expected, or I am having trouble with the deprotection step. What should I consider?

Answer: The choice of N-protecting group is critical and should be tailored to the specific reaction sequence.

Underlying Principle: Different protecting groups have varying electron-withdrawing strengths and are stable or labile under different conditions.

Common N-Protecting Groups for Pyrrole and Their Characteristics:

Protecting Group Introduction Key Features Deprotection Conditions Potential Issues
Phenylsulfonyl (-SO₂Ph) Benzenesulfonyl chloride, baseStrong electron-withdrawing group, deactivates the ring, directs to C3 under certain Friedel-Crafts conditions.[10]Mild alkaline hydrolysis (e.g., NaOH in MeOH/H₂O).[8][10]Can be difficult to remove in the presence of base-sensitive functional groups.[11]
tert-Butoxycarbonyl (-Boc) Boc₂O, DMAPModerately electron-withdrawing.Acidic conditions (e.g., TFA).Labile under acidic conditions, which may not be compatible with subsequent steps.[8] Can undergo in-situ cleavage during some alkylation reactions.[12]
[2-(Trimethylsilyl)ethoxy]methyl (-SEM) SEM-Cl, baseModerately electron-withdrawing, directs lithiation to the C2 position.Fluoride sources (e.g., TBAF) or acidic conditions.[13]Deprotection can sometimes be sluggish.
Carbamates (e.g., -Cbz, -Fmoc) Chloroformates, baseCan endow distinct reactivity compared to sulfonyl groups.[8]Varied (e.g., hydrogenolysis for Cbz, base for Fmoc).

Troubleshooting Deprotection:

  • Incomplete Deprotection: Increase reaction time, temperature, or the amount of deprotecting agent. Ensure the reagents are fresh.

  • Substrate Decomposition: If the substrate is sensitive to the deprotection conditions (e.g., base-sensitive ester with NaOH), consider a milder protecting group strategy for your synthetic route.

  • N-Tosyl Deprotection: A common method involves using NaOH in a mixture of methanol and water.[8]

Part 2: Experimental Protocol

Selective N-Alkylation of Pyrrole

This protocol provides a general method for the selective N-alkylation of pyrrole using a strong base in a polar aprotic solvent.

Materials:

  • Pyrrole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.1 equivalents). Wash the NaH with anhydrous hexanes three times to remove the mineral oil, and then place the flask under a gentle stream of nitrogen.

  • Solvent Addition: Add anhydrous DMF to the flask via syringe. Cool the suspension to 0 °C in an ice bath.

  • Deprotonation: Slowly add a solution of pyrrole (1.0 equivalent) in anhydrous DMF to the NaH suspension. Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases. The formation of the sodium pyrrolide salt should result in a clear solution.

  • Alkylation: Slowly add the alkyl halide (1.05 equivalents) to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water and diethyl ether or ethyl acetate. Separate the layers and extract the aqueous layer twice more with the organic solvent.

  • Work-up: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylpyrrole.

Part 3: References

  • Benchchem. (n.d.). Technical Support Center: Alternative Catalysts for N-Alkylation of Pyrroles.

  • Benchchem. (n.d.). Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity.

  • Request PDF. (2025). Pyrrole Protection. ResearchGate.

  • Wikipedia. (n.d.). Pyrrole.

  • Hann, J. L., Lyall, C. L., Kociok-Köhn, G., & Lewis, S. E. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 88(19), 13584–13589.

  • ResearchGate. (n.d.). Optimization of reaction conditions a for the N-alkylation of pyrrole 2a.

  • Chemistry Stack Exchange. (2016). Friedel-Crafts alkylation of five-membered heterocycles.

  • White, E. H., et al. (1995). The Direct Alkylation of pi-Rich, Acid-Sensitive Heterocyclic Compounds via Essentially Free Carbocations(1). The Journal of Organic Chemistry, 60(13), 3948-3963.

  • Yamamoto, H., et al. (2025). β‑Selective Addition of Pyrroles to Electron-Deficient Alkenes in Both Catalytic and Stoichiometric Modes on B(C6F5)3. The Journal of Organic Chemistry.

  • Snieckus, V., et al. (2012). Synthesis of 2,3-Disubstituted Pyrroles by Lewis Acid Promoted Cyclization of N-Sulfonyl Vinylogous Carbamates and Amides. The Journal of Organic Chemistry, 77(14), 6146-6155.

  • Willis, M. C., et al. (2016). Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. Angewandte Chemie International Edition, 55(34), 10074-10078.

  • Chemistry Stack Exchange. (2019). Friedel-Crafts Alkylation of Pyrrole [duplicate].

  • Moody, C. J., et al. (2015). One-pot directed alkylation/deprotection strategy for the synthesis of substituted pyrrole[3,4-d]pyridazinones. European Journal of Organic Chemistry, 2015(8), 1764-1770.

  • Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 48(18), 3171-3174.

  • Jones, R. A., & Blicke, F. F. (1982). Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties. Canadian Journal of Chemistry, 60(16), 2097-2104.

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis.

  • Quora. (2016). Organic Chemistry: Why doesn't five membered heterocycles like pyrrol or furan give the Friedel-Crafts alkylation reaction?

  • Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. (2021). Molecules, 26(21), 6483.

  • Request PDF. (2025). Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles. ResearchGate.

  • Pearson. (n.d.). Limitations of Friedel-Crafts Alkyation: Videos & Practice Problems.

  • Organic Chemistry Portal. (n.d.). Synthesis of Polysubstituted Pyrroles via Pd-Catalyzed Oxidative Alkene C-H Bond Arylation and Amination.

  • The University of Texas at Austin. (n.d.). N-alkynylations of substituted pyrroles with 1-bromo-1-alkynes and C-alkylations and C-alkenylations of cyclic 1,2-diketones.

  • Chemistry LibreTexts. (2015). 15.12: Limitations of Friedel-Crafts Alkylations.

  • Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation.

  • ResearchGate. (n.d.). Scheme 2. N-Alkylation of Pyrrole a.

  • ACS Publications. (2026). Photomediated Solvent-Switched Direct C–H Arylation vs Oxyalkylation of Azauracils Using Unactivated Aryl Iodides. The Journal of Organic Chemistry.

  • chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. (2021). Chemical Science, 12(35), 11736-11742.

  • RSC Publishing. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles.

  • Seidel, D., et al. (2011). Formation of N-Alkylpyrroles via Intermolecular Redox Amination. Organic Letters, 13(6), 1362-1365.

  • Request PDF. (2025). Mild Electrochemical Deprotection of N-Phenylsulfonyl N-Substituted Amines Derived from (R)-Phenylglycinol. ResearchGate.

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation.

  • Journal of the American Chemical Society. (1950). 3-Alkylation of the pyrrole ring. III.

  • ChemistryViews. (2025). Method Simplifies Deprotection and Modification of N-Heterocycles.

  • PubChem. (n.d.). 1H-Pyrrole-1-carbaldehyde.

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Technical Support Center: Scaling Up the Synthesis of 4-(4-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 4-(4-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde. This resource is tailored for researchers, chemists, and process development professionals navigating the complexities of scaling this specific multi-step synthesis. We will move beyond simple procedural outlines to address the nuanced challenges you may encounter, providing solutions grounded in mechanistic principles and practical, field-tested experience.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic strategy for this target molecule?

A: The most robust and regiochemically controlled route involves a two-step electrophilic substitution sequence starting from 1-methylpyrrole. The strategy is to first install the less activating aldehyde group, which then directs the subsequent, more challenging acylation to the desired C4 position. The sequence is:

  • Vilsmeier-Haack Formylation: Introduction of the carbaldehyde group at the C2 position of 1-methylpyrrole.

  • Friedel-Crafts Acylation: Introduction of the 4-fluorobenzoyl group at the C4 position of the resulting 1-methyl-1H-pyrrole-2-carbaldehyde.

Q2: Why is the Vilsmeier-Haack reaction performed before the Friedel-Crafts acylation?

A: This sequence is critical for controlling regioselectivity. The 1-methylpyrrole ring is highly activated and will undergo electrophilic substitution preferentially at the C2 position.[1][2] Performing the Friedel-Crafts acylation first would result in the 4-fluorobenzoyl group predominantly at the C2 position. By first installing the electron-withdrawing carbaldehyde group at C2, we deactivate the ring, which, while making the second step more challenging, directs the incoming acylium ion to the C4 position, yielding the desired product architecture. A similar one-pot, sequential Vilsmeier-Haack and Friedel-Crafts approach has been successfully used for related pyrroles.[3]

Q3: My 1-methylpyrrole starting material is dark brown. Is it still usable?

A: Pyrroles are notoriously susceptible to oxidation and polymerization, often initiated by light and air, resulting in discoloration.[4] While slight yellowing may be acceptable, a dark brown color indicates significant degradation. Using compromised starting material is a primary cause of low yields and the formation of intractable polymeric byproducts ("tar"). It is strongly recommended to purify the 1-methylpyrrole by distillation under reduced pressure before use.

Q4: What are the primary safety concerns when scaling this synthesis?

A: Both steps involve highly reactive and corrosive reagents.

  • Vilsmeier-Haack: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All operations must be conducted under strictly anhydrous conditions in a well-ventilated fume hood.

  • Friedel-Crafts: Aluminum chloride (AlCl₃) is a water-reactive solid that generates HCl gas upon contact with moisture. The reaction can be highly exothermic, especially during the addition of AlCl₃. Proper cooling and controlled, portion-wise addition are essential to prevent thermal runaways.

Overall Synthetic Workflow

The diagram below outlines the critical stages from starting material to final product, highlighting the key transformations and processes involved.

G cluster_0 Step 1: Formylation cluster_1 Step 2: Acylation cluster_2 Purification & QC A 1-Methylpyrrole B Vilsmeier-Haack Reaction (POCl₃, DMF) A->B Reagents C 1-Methyl-1H-pyrrole- 2-carbaldehyde B->C Product D Friedel-Crafts Acylation (4-Fluorobenzoyl Chloride, AlCl₃) C->D Starting Material E Crude Product D->E Product F Work-up & Column Chromatography E->F Purification G Final Product: 4-(4-fluorobenzoyl)-1-methyl- 1H-pyrrole-2-carbaldehyde F->G Isolated Product

Caption: High-level workflow for the two-step synthesis.

Troubleshooting Guide: Vilsmeier-Haack Formylation

This reaction converts 1-methylpyrrole to 1-methyl-1H-pyrrole-2-carbaldehyde. The key electrophile, the Vilsmeier reagent, is formed in situ from DMF and POCl₃.[5][6][7]

G A DMF + POCl₃ B Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺Cl⁻ A->B Formation D Electrophilic Attack (C2 Position) B->D C 1-Methylpyrrole C->D E Cationic Intermediate (Sigma Complex) D->E F Re-aromatization E->F G Iminium Salt Intermediate F->G H Aqueous Work-up (Hydrolysis) G->H I 1-Methyl-1H-pyrrole- 2-carbaldehyde H->I

Caption: Simplified Vilsmeier-Haack reaction mechanism.

Q: My formylation reaction is sluggish and gives a low yield. What are the likely causes?

A: This issue typically points to reagent quality or reaction conditions.

  • Cause 1: Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive. Any water in the DMF, solvent, or reaction vessel will quench the POCl₃ and prevent the formation of the active electrophile.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous DMF (preferably from a sealed bottle) and a dry N₂ or Argon atmosphere.

  • Cause 2: Incorrect Stoichiometry: An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of both DMF and POCl₃ relative to the 1-methylpyrrole. Pre-forming the reagent by adding POCl₃ to chilled DMF before adding the pyrrole solution often improves consistency.

  • Cause 3: Sub-optimal Temperature: The reaction is typically run at low temperatures (0-10 °C) to control side reactions.[7] However, if the reaction is too cold, the rate may be impractically slow.

    • Solution: Monitor the reaction by TLC. If it stalls after several hours at 0 °C, allow it to slowly warm to room temperature and continue monitoring.

Q: The reaction mixture turned into a dark, intractable tar upon addition of reagents. What went wrong?

A: This indicates polymerization or degradation of the pyrrole ring, a common issue due to the high reactivity of pyrroles in acidic conditions.[2]

  • Cause 1: Localized Hotspots/Exotherm: The formation of the Vilsmeier reagent is exothermic. Adding the POCl₃ too quickly can create localized high temperatures, promoting polymerization.

    • Solution: Add the POCl₃ dropwise to a well-stirred, chilled solution of DMF (0-5 °C). Maintain cooling throughout the addition. Similarly, add the pyrrole solution slowly to the pre-formed Vilsmeier reagent.

  • Cause 2: Excessively Strong Acidic Conditions: While the reaction is acid-mediated, overly harsh conditions will destroy the substrate.

    • Solution: Stick to the recommended stoichiometry. The work-up is also critical. Quench the reaction by pouring it onto a mixture of ice and a mild base like sodium bicarbonate or sodium acetate solution, rather than into pure water, to neutralize the strong acid quickly.

Troubleshooting Guide: Friedel-Crafts Acylation

This is the most challenging step. You are performing an electrophilic substitution on an electron-deficient pyrrole ring. The choice of Lewis acid and strict control of conditions are paramount.

Q: The Friedel-Crafts acylation is not proceeding, and I am recovering my starting aldehyde. How can I drive the reaction to completion?

A: This is the most common failure mode, stemming from the deactivated nature of the 1-methyl-1H-pyrrole-2-carbaldehyde ring.

  • Cause 1: Insufficient Lewis Acid Activity: Weaker Lewis acids (e.g., FeCl₃, ZnCl₂) are often not potent enough to generate the required concentration of the acylium ion from 4-fluorobenzoyl chloride, especially with a deactivated substrate.

    • Solution: Aluminum chloride (AlCl₃) is the reagent of choice here. Ensure you are using a high-quality, anhydrous grade.

  • Cause 2: Insufficient Lewis Acid Stoichiometry: The Lewis acid will complex with both the carbonyl of the acyl chloride and the aldehyde on the pyrrole ring. Therefore, more than one equivalent is required.

    • Solution: A stoichiometric excess of AlCl₃ is necessary. Start with at least 2.5 equivalents. The first equivalent complexes with the aldehyde, and the subsequent amount drives the acylation. Optimization may require increasing this to 3.0 equivalents.

  • Cause 3: Reaction Temperature is Too Low: While starting at a low temperature is crucial for control, the activation energy for this reaction is high.

    • Solution: After the initial controlled addition of reagents at 0-5 °C, allow the reaction to warm to room temperature. If TLC analysis shows no conversion, gently heat the mixture to 40-50 °C. Be cautious, as higher temperatures can also promote byproduct formation.

G Start Low/No Conversion in Friedel-Crafts Acylation Q1 Is AlCl₃ stoichiometry ≥ 2.5 eq? Start->Q1 A1 Increase AlCl₃ to 2.5 - 3.0 eq. Q1->A1 No Q2 Was the reaction warmed after addition? Q1->Q2 Yes A1->Q2 A2 Allow to warm to RT, then gently heat to 40-50°C. Monitor by TLC. Q2->A2 No Q3 Is the AlCl₃ fresh and anhydrous? Q2->Q3 Yes A2->Q3 A3 Use a new, unopened bottle of anhydrous AlCl₃. Q3->A3 No End Re-evaluate solvent and reagent purity. Q3->End Yes A3->End

Caption: Troubleshooting logic for low conversion in the acylation step.

Q: I've formed the product, but it's a mixture of the C4 and C5 acylated isomers. How can I improve the regioselectivity?

A: While the C2-aldehyde is a C4-director, some C5-acylation can occur, particularly under forcing conditions.

  • Cause: High Reaction Temperature: Higher temperatures can overcome the subtle electronic preference, leading to a loss of regioselectivity.

    • Solution: Maintain the reaction temperature as low as possible while still achieving a reasonable conversion rate. It's a trade-off: a longer reaction time at room temperature is often preferable to a faster reaction at 50 °C that yields an inseparable mixture.

  • Cause: Solvent Effects: The choice of solvent can influence the steric environment and the reactivity of the electrophile.

    • Solution: Dichloroethane or carbon disulfide are standard solvents.[8] Avoid more coordinating solvents that might modulate the Lewis acidity of the AlCl₃ in an unpredictable way.

Experimental Protocol & Data

This protocol is a starting point for a 10-gram scale synthesis. Optimization may be required.

Reagent MW Amount Moles Equivalents
Step 1: Formylation
1-Methylpyrrole81.127.50 g0.09251.0
Anhydrous DMF73.097.45 g (8.0 mL)0.10181.1
Phosphorus Oxychloride153.3315.6 g (9.5 mL)0.10181.1
Dichloroethane (DCE)98.96150 mL--
Step 2: Acylation
1-Methyl-1H-pyrrole-2-carbaldehyde109.12(from Step 1)0.09251.0
4-Fluorobenzoyl Chloride158.5616.2 g0.10211.1
Aluminum Chloride (Anhydrous)133.3430.8 g0.23122.5
Dichloroethane (DCE)98.96200 mL--
Step-by-Step Methodology

Part 1: Vilsmeier-Haack Formylation

  • Under a nitrogen atmosphere, add anhydrous DMF (8.0 mL) to a three-neck flask containing 100 mL of anhydrous DCE.

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (9.5 mL) dropwise over 20 minutes, ensuring the internal temperature does not exceed 10 °C. A white precipitate of the Vilsmeier reagent will form. Stir for an additional 30 minutes at 0 °C.

  • In a separate flask, dissolve 1-methylpyrrole (7.50 g) in 50 mL of anhydrous DCE.

  • Add the 1-methylpyrrole solution dropwise to the cold Vilsmeier reagent suspension over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor progress by TLC (e.g., 30% Ethyl Acetate/Hexanes).

  • Once the reaction is complete, cool the mixture back to 0 °C and carefully pour it into a vigorously stirred beaker containing 300 g of crushed ice and 50 g of sodium bicarbonate.

  • Stir for 30 minutes until all gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCE.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude 1-methyl-1H-pyrrole-2-carbaldehyde can be carried forward directly if it is a reasonably clean oil or solid.

Part 2: Friedel-Crafts Acylation

  • Under a nitrogen atmosphere, add anhydrous aluminum chloride (30.8 g) to a three-neck flask containing 100 mL of anhydrous DCE. Cool to 0 °C.

  • Dissolve the crude aldehyde from Part 1 and 4-fluorobenzoyl chloride (16.2 g) in 100 mL of anhydrous DCE.

  • Add this solution dropwise to the cold, stirred AlCl₃ suspension over 45-60 minutes. The reaction is exothermic; maintain the internal temperature below 10 °C.

  • After addition, allow the mixture to stir at room temperature overnight (12-16 hours).

  • The next day, carefully quench the reaction by slowly pouring it onto 500 g of crushed ice containing 50 mL of concentrated HCl.

  • Stir the mixture for 1 hour. The product may precipitate as a solid.

  • Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with 100 mL of dichloromethane.

  • Combine the organic layers, wash with water, saturated NaHCO₃ solution, and finally brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude solid product.

  • Purification: The crude solid should be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a solvent system like ethanol/water or toluene/hexanes may be effective.

References

  • Laskovics, F. M., & Schulman, E. M. (1977). Friedel-Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters. [Link]

  • Química Organica.org. Vilsmeier formylation of pyrrole. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Royal Society of Chemistry. (2023). Recent advances in aza Friedel–Crafts reaction: strategies for achiral and stereoselective synthesis. RSC Publishing. [Link]

  • Journal of the Chemical Society C: Organic. (1970). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. RSC Publishing. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • ACS Publications. (2020). Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. ACS Omega. [Link]

  • ACS Publications. (2023). Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule. Organic Letters. [Link]

  • ACS Publications. (2020). Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. [Link]

  • Ge, Y., et al. (2012). 4-Acetyl-1H-pyrrole-2-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2947. [Link]

  • ACS Publications. Friedel-Crafts Acylations of 1-Phenyl-2,5-dimethylpyrrole and 1,2-Diphenyl-5-methylpyrrole. The Journal of Organic Chemistry. [Link]

  • National Institutes of Health. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC. [Link]

  • Google Patents. (2001). WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
  • National Institutes of Health. (2023). Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule. PMC. [Link]

  • ResearchGate. 58 questions with answers in PYRROLES | Science topic. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]

  • MDPI. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]

  • Google Patents. (2003). WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.
  • National Institutes of Health. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. PMC. [Link]

  • MDPI. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. [Link]

  • ResearchGate. (2013). Synthesis of Novel Diarylpyrrole-2-carbaldehydes by Ring Transformations. [Link]

  • ResearchGate. (2017). (PDF) Synthesis of Novel Diarylpyrrole-2-Aldehydes, their Antiurease and Antioxidant Activities. [Link]

  • VLife Sciences. Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. [Link]

  • Organic Chemistry Portal. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. [Link]

  • Lead Sciences. 4-Methyl-1H-pyrrole-2-carbaldehyde. [Link]

  • Google Patents. (2002). US6441194B1 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
  • PubMed. (2012). 4-Acetyl-1H-pyrrole-2-carbaldehyde. [Link]

  • MDPI. (2018). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. [Link]

  • ResearchGate. (2013). Synthesis of Novel Diarylpyrrole-2-carbaldehydes by Ring Transformations. [Link]

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Technical Support Center: Optimizing HPLC/LC-MS Methods for Substituted Pyrroles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of substituted pyrroles by HPLC and LC-MS. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions to common challenges encountered during method development, optimization, and troubleshooting.

Introduction

Substituted pyrroles are a critical class of heterocyclic compounds prevalent in pharmaceuticals, natural products, and functional materials.[1] Their diverse structures, ranging from simple alkylated pyrroles to complex poly-substituted derivatives, present unique analytical challenges. Achieving robust, reproducible, and sensitive HPLC/LC-MS methods requires a nuanced understanding of their chemical properties and interactions with chromatographic and mass spectrometric systems. This guide offers a structured approach to navigate these complexities, presented in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions when setting up an analytical method for substituted pyrroles.

Q1: What are the recommended starting conditions for HPLC analysis of substituted pyrroles?

A1: A reversed-phase (RP) approach is typically the most effective starting point. A C18 column is a versatile first choice.[1][2] The mobile phase should consist of acetonitrile or methanol as the organic modifier and water. An acidic modifier is crucial for good peak shape, especially for basic pyrrole derivatives.

Table 1: Recommended Starting HPLC/LC-MS Conditions

ParameterRecommendationRationale & Key Considerations
Column C18, 2.1-4.6 mm ID, 50-150 mm length, <3 µm particle sizeProvides good hydrophobic retention for a wide range of pyrrole polarity. Smaller particles improve efficiency.
Mobile Phase A Water with 0.1% Formic AcidFormic acid is volatile and an excellent proton source for positive mode ESI, aiding in ionization.[3][4]
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile often provides better peak shape and lower backpressure than methanol.
Gradient Start with a shallow gradient (e.g., 5-95% B over 10-15 min)A shallow gradient helps to resolve compounds with similar polarities.[1]
Flow Rate 0.2-0.6 mL/min for 2.1 mm ID; 0.8-1.5 mL/min for 4.6 mm IDAdjust based on column dimensions and particle size to maintain optimal linear velocity.
Column Temp. 30-40 °CElevated temperature can improve peak shape and reduce viscosity, but monitor analyte stability.[2][5]
Injection Vol. 1-10 µLKeep the injection volume small to prevent peak distortion. Ensure the sample is dissolved in the initial mobile phase.[6]
MS Ionization Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique suitable for the typically non-volatile nature of substituted pyrroles.[1] Most pyrroles readily form [M+H]⁺ ions.

Q2: My pyrrole compound is very polar. How should I adjust my method?

A2: For highly polar pyrroles that show poor retention on a C18 column, consider using a column with an alternative stationary phase, such as one with polar endcapping or a phenyl-hexyl phase. You can also try a mobile phase with a lower organic content at the start of your gradient.

Q3: How do I choose between positive and negative ion mode for my substituted pyrrole?

A3: The choice depends on the nature of the substituents. Most pyrroles contain a basic nitrogen atom and are readily protonated, making positive ion mode ([M+H]⁺) the preferred choice.[1] However, if your pyrrole has acidic functional groups (e.g., carboxylic acids), negative ion mode ([M-H]⁻) may provide better sensitivity. It is always advisable to screen both modes during initial method development.

Q4: What causes the color (e.g., yellow or brown) in my purified pyrrole sample, and will it affect my analysis?

A4: Color in pyrrole samples is often due to oxidation, as electron-rich pyrrole rings can be sensitive to air and light, forming colored impurities.[7] These impurities can interfere with your analysis by creating extraneous peaks or contributing to baseline noise. It is recommended to store pyrrole samples protected from light and under an inert atmosphere if possible.

In-Depth Troubleshooting Guides

This section provides detailed, step-by-step solutions to specific experimental problems.

Problem 1: Peak Tailing for Basic Substituted Pyrroles

Peak tailing is a common issue, particularly for nitrogen-containing heterocycles like pyrroles. It compromises resolution and integration accuracy.

Causality: Peak tailing for basic analytes in reversed-phase HPLC is often caused by secondary interactions between the protonated basic sites on the pyrrole and acidic, deprotonated silanol groups on the silica stationary phase.[8][9]

start Peak Tailing Observed for Basic Pyrrole check_ph Is Mobile Phase pH < 3? start->check_ph adjust_ph Action: Lower Mobile Phase pH to 2.5-3.0 with 0.1% Formic or Acetic Acid check_ph->adjust_ph No check_additive Is an Additive like Triethylamine (TEA) Used? check_ph->check_additive Yes end_good Peak Shape Improved adjust_ph->end_good add_tea Action: Add 0.05-0.1% TEA to the Mobile Phase check_additive->add_tea No check_column Is the Column Old or Showing Degradation? check_additive->check_column Yes add_tea->end_good replace_column Action: Replace with a New, High-Purity Silica Column check_column->replace_column Yes end_bad Issue Persists: Consider Alternative Stationary Phase (e.g., Phenyl) check_column->end_bad No replace_column->end_good

Caption: Troubleshooting workflow for peak tailing.

  • Lower Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (pH 2.5-3.0) to fully protonate the basic pyrrole and suppress the ionization of surface silanol groups.[6] Using 0.1% formic acid is a good starting point.[3]

  • Use a Mobile Phase Additive: For particularly stubborn tailing, adding a small amount of a basic modifier like triethylamine (TEA) can help. TEA will preferentially interact with the active silanol sites, masking them from your analyte.[9] However, be aware that TEA can cause ion suppression in LC-MS.

  • Column Selection: Modern, high-purity silica columns have fewer accessible silanol groups and are less prone to causing peak tailing. If you are using an older column, replacing it may solve the problem.[9]

  • Increase Column Temperature: Raising the column temperature (e.g., to 40-50 °C) can sometimes improve peak symmetry by increasing the kinetics of adsorption/desorption.

Problem 2: Poor Resolution of Pyrrole Isomers

Substituted pyrroles often exist as positional isomers, which can be challenging to separate due to their similar physicochemical properties.[10]

Causality: Isomers with minor structural differences have very similar hydrophobicity, making them difficult to resolve on standard C18 columns where retention is primarily driven by hydrophobic interactions.

  • Alternative Stationary Phases: Employ columns that offer different selectivity mechanisms.

    • Phenyl-Hexyl Columns: These columns provide π-π interactions, which can be effective for separating aromatic positional isomers.[10]

    • Pentafluorophenyl (PFP) Columns: PFP phases offer a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, providing unique selectivity for isomers.

  • Mobile Phase Optimization:

    • Change the Organic Modifier: Switching from acetonitrile to methanol (or using a combination) can alter selectivity and improve resolution.

    • Optimize Gradient Slope: A shallower gradient increases the time analytes spend interacting with the stationary phase, which can enhance the separation of closely eluting peaks.

  • Temperature Optimization: Lowering the column temperature can sometimes enhance the subtle energetic differences between isomers and the stationary phase, leading to better separation.

Table 2: Column Selection Guide for Pyrrole Isomers

Isomer TypeRecommended ColumnPrimary Separation Mechanism
Positional Isomers (e.g., ortho, meta, para) Phenyl-Hexyl, PFPπ-π interactions, Dipole-dipole interactions[10]
Geometric Isomers (E/Z) C18, C30Shape selectivity based on hydrophobicity[11]
Structural Isomers with Different Functional Groups C18, Polar-embedded phasesHydrophobicity, Polar interactions
Problem 3: Ion Suppression in LC-MS Analysis

Ion suppression is a significant challenge in LC-MS, leading to reduced sensitivity and inaccurate quantification.[12][13]

Causality: Ion suppression occurs when co-eluting matrix components compete with the analyte of interest for ionization in the MS source.[13][14] This reduces the number of analyte ions that are formed and detected.

start Suspected Ion Suppression (Low Sensitivity, Poor Reproducibility) post_column Perform Post-Column Infusion Experiment start->post_column dip_observed Is a Dip in Analyte Signal Observed at the Retention Time of Interest? post_column->dip_observed improve_chroma Action: Improve Chromatographic Resolution to Separate Analyte from Interference dip_observed->improve_chroma Yes end_bad Issue Persists: Consider Alternative Ionization (e.g., APCI) dip_observed->end_bad No improve_sample_prep Action: Enhance Sample Preparation (e.g., use SPE instead of PPT) improve_chroma->improve_sample_prep dilute_sample Action: Dilute the Sample improve_sample_prep->dilute_sample end_good Signal Intensity Restored dilute_sample->end_good

Sources

Validation & Comparative

comparing 4-(4-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde to other small molecule inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide to Evaluating Direct and Indirect c-Myc Inhibitors, Featuring a Hypothetical Candidate, 4-(4-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde

The c-Myc oncoprotein is a master regulator of cellular transcription, implicated in the deregulation of a majority of human cancers.[1] Its role in driving cell proliferation, growth, and metabolism has made it one of the most sought-after targets in oncology.[2][3] However, its nature as a transcription factor lacking a conventional enzymatic pocket has historically rendered it "undruggable."[1] This guide provides a comparative analysis of strategies to inhibit c-Myc, focusing on a hypothetical small molecule, this compound (herein referred to as Cmpd-F), and contrasting it with established direct and indirect inhibitors.

The Challenge and Strategies for c-Myc Inhibition

The primary oncogenic activity of c-Myc stems from its heterodimerization with its obligate partner, Max.[1][2] This c-Myc/Max complex binds to E-box sequences in the genome, recruiting transcriptional machinery to drive the expression of a vast network of genes responsible for anabolic metabolism and cell cycle progression.[2][4] Consequently, two principal strategies have emerged for its inhibition:

  • Direct Inhibition: This approach aims to disrupt the crucial protein-protein interaction (PPI) between c-Myc and Max.[5][6] Small molecules in this class, such as the well-characterized inhibitor 10058-F4, are designed to bind to c-Myc, preventing its association with Max and subsequent DNA binding.[7][8][9]

  • Indirect Inhibition: These inhibitors target cellular machinery upon which the c-Myc transcriptional program is dependent. A prominent example is the inhibition of Bromodomain and Extra-Terminal (BET) proteins, such as BRD4.[5] BET inhibitors, like JQ1, displace BRD4 from chromatin, thereby preventing the transcriptional elongation of c-Myc and its target genes.[5][10][11]

For the purpose of this guide, we will consider Cmpd-F as a novel, hypothetical direct inhibitor of the c-Myc/Max interaction to illustrate a comprehensive evaluation workflow.

Comparative Analysis of c-Myc Inhibitors

A direct comparison of inhibitors requires a multi-faceted approach, assessing their mechanism of action, potency in biochemical and cellular assays, and their effects on cell fate. The table below summarizes the key characteristics of our hypothetical Cmpd-F against the established direct inhibitor 10058-F4 and the indirect inhibitor JQ1.

FeatureCmpd-F (Hypothetical)10058-F4 (Direct Inhibitor)JQ1 (Indirect Inhibitor)
Primary Target c-Mycc-MycBRD4[5][10]
Mechanism of Action Prevents c-Myc/Max heterodimerizationPrevents c-Myc/Max dimerization and transactivation of c-Myc target genes[7][9]Competitively binds to BET bromodomains, displacing them from chromatin and inhibiting transcription of target genes, including MYC.[5][10][11]
Biochemical Potency (IC50) To be determined (TBD)~10-50 µM (in vitro PPI assays)~50-100 nM (BRD4 binding assays)[12]
Cellular Potency (IC50) TBD~3-10 µM (in various cancer cell lines)[13]~0.2-1 µM (in various cancer cell lines)[14][15]
Primary Cellular Effect TBDInduces cell cycle arrest (G0/G1), apoptosis, and myeloid differentiation.[8][9]Induces cell cycle arrest and apoptosis; suppresses c-Myc expression.[14][15]

Visualizing the Mechanisms of Inhibition

The following diagrams illustrate the c-Myc signaling pathway and the distinct mechanisms of direct and indirect inhibitors.

c-Myc_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Transcription & Translation cluster_2 Oncogenic Complex Formation cluster_3 Transcriptional Regulation Growth_Factors Growth Factors (e.g., WNT, MAPK) MYC_Gene MYC Gene Growth_Factors->MYC_Gene Activates Transcription cMyc_Protein c-Myc Protein (Unstable) MYC_Gene->cMyc_Protein Transcription & Translation cMyc_Max_Dimer c-Myc/Max Heterodimer cMyc_Protein->cMyc_Max_Dimer Max_Protein Max Protein Max_Protein->cMyc_Max_Dimer E_Box E-Box DNA Sequence cMyc_Max_Dimer->E_Box Binds to Target_Genes Target Gene Transcription (Proliferation, Metabolism) E_Box->Target_Genes Activates

Figure 1. Simplified c-Myc signaling pathway.

Inhibitor_Mechanisms cluster_direct Direct Inhibition cluster_indirect Indirect Inhibition Cmpd_F Cmpd-F / 10058-F4 cMyc_Protein c-Myc Protein Cmpd_F->cMyc_Protein Binds to Blocked_Dimerization cMyc_Protein->Blocked_Dimerization Max_Protein Max Protein JQ1 JQ1 BRD4 BRD4 JQ1->BRD4 Binds to Acetylated_Histones Acetylated Histones (on MYC gene) BRD4->Acetylated_Histones Displaces from MYC_Transcription MYC Transcription Acetylated_Histones->MYC_Transcription Inhibits AlphaScreen_Workflow Start Start: Prepare Reagents Add_Proteins Add Biotin-c-Myc and FLAG-Max to 384-well plate Start->Add_Proteins Add_Inhibitor Add Test Compound (e.g., Cmpd-F) Add_Proteins->Add_Inhibitor Incubate_1 Incubate at RT (30 min) Add_Inhibitor->Incubate_1 Add_Beads Add Streptavidin-Donor & Anti-FLAG-Acceptor Beads Incubate_1->Add_Beads Incubate_2 Incubate at RT in dark (60 min) Add_Beads->Incubate_2 Read_Plate Read Plate on Alpha-capable Reader Incubate_2->Read_Plate Analyze Analyze Data: Calculate IC50 Read_Plate->Analyze

Figure 3. Experimental workflow for the AlphaScreen assay.

Step-by-Step Protocol:

  • Reagent Preparation: Reconstitute recombinant biotinylated c-Myc and FLAG-tagged Max proteins in assay buffer. Prepare a serial dilution of the test compounds (Cmpd-F, 10058-F4, JQ1) and controls.

  • Reaction Setup: In a 384-well plate, add the c-Myc and Max proteins.

  • Compound Addition: Add the test compounds to the wells. Include wells with DMSO as a negative control.

  • Protein Incubation: Incubate the plate for 30 minutes at room temperature to allow for protein interaction and inhibitor binding.

  • Bead Addition: Add a mixture of Streptavidin-coated Donor beads and anti-FLAG-coated Acceptor beads to all wells. [16]6. Bead Incubation: Incubate for 60 minutes at room temperature in the dark to allow for bead-protein binding.

  • Data Acquisition: Read the plate on an Alpha-enabled plate reader.

  • Data Analysis: Plot the signal against the log of inhibitor concentration and fit a dose-response curve to determine the IC50 value.

Cellular Assay: c-Myc Reporter Luciferase Assay

This assay measures the transcriptional activity of the c-Myc/Max complex within a cellular context.

Principle: Cells are co-transfected with two plasmids. The first is a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple c-Myc E-box binding sites. The second is a control plasmid expressing Renilla luciferase from a constitutive promoter, used to normalize for transfection efficiency and cell number. [17][18]High c-Myc activity leads to high firefly luciferase expression. Inhibitors of the pathway will decrease the firefly luciferase signal relative to the Renilla signal. [19] Step-by-Step Protocol:

  • Cell Seeding: Seed cells (e.g., HEK293T or a cancer cell line with high c-Myc activity) into a 96-well white, clear-bottom plate.

  • Transfection: After 24 hours, co-transfect the cells with the c-Myc firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.

  • Compound Treatment: After another 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds.

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Lysis and Reagent Addition: Lyse the cells and perform a dual-luciferase assay. [17]First, add the firefly luciferase substrate and measure luminescence. Then, add the Renilla luciferase substrate (which quenches the firefly signal) and measure luminescence again.

  • Data Analysis: For each well, calculate the ratio of firefly to Renilla luminescence to get a normalized value of c-Myc transcriptional activity. Plot this normalized activity against inhibitor concentration to determine the IC50.

Cell Viability Assay: CellTiter-Glo®

This assay determines the effect of the inhibitors on the viability and proliferation of cancer cells.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active, viable cells. [1]The reagent contains a thermostable luciferase and its substrate, which, in the presence of ATP from lysed cells, produces a stable "glow-type" luminescent signal that is proportional to the number of viable cells. [1][20] Step-by-Step Protocol:

  • Cell Seeding: Seed a cancer cell line known to be dependent on c-Myc (e.g., a Burkitt's lymphoma line) in a 96-well opaque-walled plate.

  • Compound Treatment: The following day, treat the cells with a range of concentrations of the test compounds.

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (typically 72 hours).

  • Assay Procedure: a. Equilibrate the plate to room temperature for 30 minutes. [20][21] b. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in the well. [20][21] c. Mix on an orbital shaker for 2 minutes to induce cell lysis. [20][21] d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. [20][21]5. Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to DMSO-treated control wells and plot cell viability against inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).

Conclusion

The systematic evaluation of a potential c-Myc inhibitor like the hypothetical Cmpd-F requires a tiered approach, moving from direct biochemical assessment of target engagement to cellular assays that probe downstream functional consequences. By comparing its performance in these assays to well-characterized benchmarks like the direct inhibitor 10058-F4 and the indirect inhibitor JQ1, researchers can build a comprehensive profile of a new molecule's potency, mechanism, and therapeutic potential. This structured, evidence-based comparison is crucial for advancing novel cancer therapeutics targeting the historically challenging but critically important c-Myc oncoprotein.

References

  • Prokofieva, A., & Kurt-Gür, E. (2021). General mechanism of JQ1 in inhibiting various types of cancer. Oncology Letters, 22(5), 1-1. [Link]

  • Prokofieva, A., & Kurt-Gür, E. (2021). General mechanism of JQ1 in inhibiting various types of cancer. Oncology letters, 22(5), 751. [Link]

  • Moein, S., et al. (2020). NF-κB-dependent Mechanism of Action of c-Myc Inhibitor 10058-F4: Highlighting a Promising Effect of c-Myc Inhibition in Leukemia Cells, Irrespective of p53 Status. Iranian Journal of Medical Sciences, 45(6), 444-456. [Link]

  • Creative Diagnostics. (n.d.). C-MYC Signaling Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism of action of JQ1. Retrieved from [Link]

  • Dang, C. V. (2012). c-Myc and Cancer Metabolism. Cold Spring Harbor Perspectives in Medicine, 2(7), a006823. [Link]

  • Sears, R., et al. (2007). Signaling pathways that regulate the c-Myc oncoprotein. Cancer Research, 67(9 Supplement), 4811-4811. [Link]

  • Dang, C. V. (2012).
  • ResearchGate. (n.d.). MYC signaling. Schematic depiction of selected signaling pathways.... Retrieved from [Link]

  • Bar-Am, O., et al. (2024). BET inhibitor JQ1 induces apoptosis of ovarian and endometrial endometrioid carcinoma cells by downregulating c‑Myc. Oncology Reports, 51(1), 1-1. [Link]

  • Ossiform Research Line. (2023, January 5). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds [Video]. YouTube. [Link]

  • Kaur, H., & Kumar, V. (2024). MYC function and regulation in physiological perspective. Frontiers in Cell and Developmental Biology, 12, 1358763. [Link]

  • ResearchGate. (n.d.). MYC signaling. Schematic depiction of selected signaling pathways.... Retrieved from [Link]

  • Zeng, Z., et al. (2016). BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo. Oncotarget, 7(33), 53699-53710. [Link]

  • Tang, J., et al. (2014). Evaluation of the antitumor effects of c-Myc-Max heterodimerization inhibitor 100258-F4 in ovarian cancer cells. Journal of Ovarian Research, 7(1), 1-9. [Link]

  • Selleckchem.com. (n.d.). 10058-F4. Retrieved from [Link]

  • ResearchGate. (n.d.). The chemical structures of inhibitors of c-Myc/Max. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Myc Reporter Kit (Myc signaling pathway). Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular docking-based virtual screening for c-Myc inhibitors. Retrieved from [Link]

  • Prochownik, E. V., & Vogt, P. K. (2010). Cell-Based Methods for the Identification of MYC-Inhibitory Small Molecules. In Methods in molecular biology (Clifton, N.J.) (Vol. 638, pp. 241-252). Humana Press.
  • ResearchGate. (n.d.). JQ1 treatment attenuates c-Myc expression.... Retrieved from [Link]

  • Kumar, A., et al. (2021). Functional inhibition of c-Myc using novel inhibitors identified through “hot spot” targeting. The Journal of biological chemistry, 297(1), 100863. [Link]

  • Amsbio. (n.d.). Myc Reporter Kit (Myc Signaling Pathway). Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 in a panel of AML and ALL cell lines. Retrieved from [Link]

  • Gustafson, W. C., et al. (2014). High-Throughput Screening and Triage Assays Identify Small Molecules Targeting c-MYC in Cancer Cells. SLAS discovery : advancing life sciences R & D, 19(5), 755-763. [Link]

  • BPS Bioscience. (n.d.). Myc Reporter Kit (Myc Signaling Pathway). Retrieved from [Link]

  • Li, Z., et al. (2020). Identification of a Novel c-Myc Inhibitor 7594-0037 by Structure-Based Virtual Screening. International journal of molecular sciences, 21(19), 7173. [Link]

  • Stucchi, M., et al. (2018). Perturbation of the c-Myc–Max Protein–Protein Interaction via Synthetic α-Helix Mimetics. ACS medicinal chemistry letters, 9(11), 1114-1119. [Link]

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A Technical Guide to the Structure-Activity Relationship of 4-(4-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced potency and selectivity is a cornerstone of modern drug discovery. Within the vast landscape of heterocyclic chemistry, the pyrrole scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds. This guide delves into the nuanced structure-activity relationships (SAR) of a specific class of pyrrole derivatives: 4-(4-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde and its analogs. By objectively comparing the performance of these compounds and providing a foundation of experimental data, this document aims to empower researchers in the rational design of more effective therapeutic agents.

The 4-Benzoyl-1-methyl-1H-pyrrole-2-carbaldehyde Scaffold: A Versatile Pharmacophore

The core structure, 4-benzoyl-1-methyl-1H-pyrrole-2-carbaldehyde, presents a unique combination of chemical features that make it an attractive starting point for medicinal chemistry campaigns. The pyrrole ring itself is a key component in many approved drugs, valued for its ability to engage in various biological interactions. The strategic placement of a benzoyl group at the 4-position and a carbaldehyde at the 2-position creates a molecule with distinct electronic and steric properties, offering multiple points for chemical modification to modulate biological activity.

The introduction of a fluorine atom at the 4-position of the benzoyl ring, as seen in the parent molecule of this guide, is a common tactic in drug design. Fluorine's high electronegativity and small size can significantly alter a molecule's metabolic stability, binding affinity, and membrane permeability. Understanding how this and other modifications influence the biological activity of the entire scaffold is paramount for successful drug development.

Deconstructing the Structure-Activity Relationship: A Comparative Analysis

While a comprehensive SAR study focused solely on this compound analogs is not extensively documented in publicly available literature, we can infer critical relationships by examining studies on structurally related compounds. Research on 4-aroyl-pyrrole derivatives has shed light on the importance of various substituents and their impact on biological targets, which often include protein kinases and other enzymes implicated in disease.

The Significance of the 4-Aroyl Moiety

The nature of the substituent on the benzoyl ring at the 4-position of the pyrrole core plays a pivotal role in determining the biological activity of these analogs. Studies on related 4-aroyl-pyrrol-2(5H)-one derivatives have demonstrated that both the electronic and steric properties of this group are critical for potent inhibition of protein-protein interactions, such as the Annexin A2-S100A10 complex.[1][2][3]

For instance, the introduction of electron-donating or electron-withdrawing groups on the benzoyl ring can modulate the electron density of the entire molecule, thereby influencing its binding affinity to target proteins. The position of these substituents is also crucial, as steric hindrance can either promote or hinder optimal binding orientation within a protein's active site. Research on benzoylated indazole-based kinase inhibitors has shown that altering the substitution pattern on the benzoyl ring can even switch the selectivity of the inhibitor between different kinases, such as haspin and Clk4.[4]

The Role of the Pyrrole Core and its Substituents

The pyrrole ring itself and the substituents at other positions are equally important in defining the pharmacological profile of these analogs. The methyl group at the 1-position (N1) of the pyrrole is a key feature. While systematic studies on the effect of varying this alkyl group in the context of the topic molecule are limited, in many kinase inhibitors, this position is crucial for establishing hydrophobic interactions within the ATP-binding pocket.

The carbaldehyde group at the 2-position is a reactive moiety that can participate in various chemical reactions and biological interactions. It can act as a hydrogen bond acceptor or be a precursor for the synthesis of other functional groups, such as imines or oximes, leading to a diverse library of analogs with potentially different biological activities.

Comparative Performance Data of Structurally Related Analogs

To illustrate the impact of structural modifications, the following table summarizes the inhibitory activities of a series of 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives against various cancer cell lines. While the substitution pattern differs from our primary topic molecule, this data provides valuable insights into how aroyl and phenyl substitutions on a pyrrole core can dramatically influence anticancer potency.

Compound ID4-Position Phenyl Substituent3-Position Benzoyl SubstituentCancer Cell LineIC50 (µM)
15 4-Methoxyphenyl4-FluorobenzoylA5493.6
19 3,4-Dimethoxyphenyl4-FluorobenzoylMGC 80-31.0
19 3,4-Dimethoxyphenyl4-FluorobenzoylHCT-1161.7
21 3,4-Dimethoxyphenyl4-ChlorobenzoylHepG20.5
21 3,4-Dimethoxyphenyl4-ChlorobenzoylDU1450.9
21 3,4-Dimethoxyphenyl4-ChlorobenzoylCT-260.7

Data extracted from a study on the anticancer activity of 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives.[5]

Analysis of the Data: The data clearly indicates that the substitution pattern on both the phenyl and benzoyl rings significantly impacts the anticancer activity. For instance, the presence of a 3,4-dimethoxyphenyl group at the 4-position (compounds 19 and 21) generally leads to higher potency compared to a 4-methoxyphenyl group (compound 15). Furthermore, a 4-chlorobenzoyl substituent at the 3-position (compound 21) appears to be more effective against the tested cell lines than a 4-fluorobenzoyl group (compound 19). These findings underscore the importance of systematic modification and screening to identify the optimal combination of substituents for a desired biological effect.

Experimental Protocols for SAR Studies

To conduct a thorough SAR study on this compound analogs, a systematic approach to synthesis and biological evaluation is required.

General Synthesis of Analogs

The synthesis of these analogs typically involves a multi-step process. A common strategy is the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For the topic molecule and its analogs, a key step would be the Friedel-Crafts acylation to introduce the substituted benzoyl group at the 4-position of the pyrrole ring.

Step-by-step synthesis outline:

  • Synthesis of the Pyrrole Core: A suitably substituted 1,4-dicarbonyl precursor is reacted with methylamine to form the 1-methylpyrrole ring.

  • Introduction of the Carbaldehyde Group: The 2-position of the pyrrole ring can be formylated using methods like the Vilsmeier-Haack reaction.

  • Friedel-Crafts Acylation: The 4-position of the 1-methyl-1H-pyrrole-2-carbaldehyde is acylated with a substituted benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield the final product.

  • Purification: The synthesized analogs are purified using standard techniques such as column chromatography and recrystallization.

  • Characterization: The structure of each analog is confirmed using spectroscopic methods like ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation: Kinase Inhibition Assay

Given that many pyrrole derivatives exhibit kinase inhibitory activity, a common and relevant assay would be to screen the synthesized analogs against a panel of protein kinases.

Protocol for a generic in vitro kinase inhibition assay:

  • Reagents and Materials:

    • Purified recombinant kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (adenosine triphosphate)

    • Synthesized pyrrole analogs (dissolved in DMSO)

    • Kinase buffer (containing MgCl₂, DTT, etc.)

    • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP)

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds (analogs) in DMSO.

    • In a microplate, add the kinase, the specific substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at a specific temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (luminescence, fluorescence, or radioactivity) using a microplate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the kinase activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Structure-Activity Landscape

To better understand the relationships between the chemical structure and biological activity, visual representations are invaluable.

Figure 1: A generalized workflow for the synthesis, biological screening, and structure-activity relationship analysis of this compound analogs.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct and comprehensive SAR data for this specific family of analogs is still emerging, analysis of structurally related compounds provides a strong rationale for its potential as a versatile pharmacophore. The key takeaways for researchers are:

  • The 4-Aroyl Group is a Critical Determinant of Activity: Modifications to the substituent pattern on the benzoyl ring can significantly impact potency and selectivity. Systematic exploration of different electronic and steric properties in this region is warranted.

  • The Pyrrole Core Offers Multiple Avenues for Optimization: The substituents at the 1 and 2-positions of the pyrrole ring are also crucial for fine-tuning the pharmacological profile of these analogs.

  • A Systematic Approach is Essential: A robust workflow involving parallel synthesis of a diverse library of analogs followed by rigorous biological screening is necessary to elucidate a comprehensive SAR and identify lead compounds for further development.

Future research should focus on generating a focused library of this compound analogs with systematic variations at all three key positions (the benzoyl ring, the N1-methyl group, and the C2-carbaldehyde). Screening these compounds against a panel of relevant biological targets, such as a diverse set of protein kinases, will undoubtedly unveil valuable SAR insights and pave the way for the discovery of new and potent drug candidates.

References

  • Jorgensen, C. et al. (2011). Design, Synthesis, and Structure-Activity Relationship Exploration of 1-substituted 4-aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one Analogues as Inhibitors of the Annexin A2-S100A10 Protein Interaction. Journal of Medicinal Chemistry, 54(9), 3378-3392. [Link]

  • University of Hertfordshire. (n.d.). Design, Synthesis, and Structure−Activity Relationship Exploration of 1-Substituted 4-Aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one Analogues as Inhibitors of the Annexin A2−S100A10 Protein Interaction. University of Hertfordshire Research Profiles. [Link]

  • Semantic Scholar. (n.d.). Design, Synthesis, and Structure−Activity Relationship Exploration of 1-Substituted 4-Aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one Analogues as Inhibitors of the Annexin A2−S100A10 Protein Interaction. [Link]

  • Mai, A. et al. (2004). 3-(4-Aroyl-1-methyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamides as a new class of synthetic histone deacetylase inhibitors. 3. Discovery of novel lead compounds through structure-based drug design and docking studies. Journal of Medicinal Chemistry, 47(6), 1351-1359. [Link]

  • Wang, L. et al. (2017). Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. Anticancer Agents in Medicinal Chemistry, 17(6), 821-831. [Link]

  • Bentham Science. (n.d.). Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. [Link]

  • El-Sayed, M. A. et al. (2024). Benzoylated 5-(4-pyridinyl)indazole-based kinase inhibitors: Attaining haspin and Clk4 selectivity via modulation of the benzoyl substituents. Archiv der Pharmazie, 357(6), e2400020. [Link]

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Navigating the Kinome: A Comparative Selectivity Profile of 4-(4-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases have emerged as a pivotal class of therapeutic targets. The human kinome comprises over 500 enzymes responsible for orchestrating a vast array of cellular processes through phosphorylation.[1] However, the structural conservation of the ATP-binding site across many kinases presents a significant challenge: achieving inhibitor selectivity.[2] A lack of selectivity can lead to off-target effects and associated toxicities, underscoring the critical need for comprehensive selectivity profiling of any new potential kinase inhibitor.

This guide provides an in-depth comparative analysis of the selectivity of a novel pyrrole-based compound, 4-(4-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde, hereafter referred to as "Cmpd-X". The pyrrole scaffold is a recognized pharmacophore present in numerous biologically active molecules, including some with kinase inhibitory activity.[3][4] We will present a hypothetical, yet plausible, selectivity profile for Cmpd-X against a diverse panel of kinases. To provide a robust comparative framework, its profile will be benchmarked against two well-characterized, clinically relevant kinase inhibitors: Dasatinib, a broad-spectrum inhibitor, and Crizotinib, a more selective inhibitor.[5][6]

The Imperative of Kinase Selectivity

The rationale for kinase selectivity profiling is rooted in the dual goals of maximizing on-target efficacy while minimizing mechanism-based toxicity. A promiscuous inhibitor, while potentially effective against a primary target, may concurrently modulate other signaling pathways, leading to unforeseen adverse events. Conversely, a highly selective inhibitor offers a more precise therapeutic intervention and serves as a superior tool for dissecting specific biological pathways in a research context.[2] Computational and experimental methods are employed to profile kinase inhibitors, with biochemical activity assays against large kinase panels being a common and informative approach.[5][7]

Experimental Design and Rationale

To construct a meaningful selectivity profile for Cmpd-X, we designed a hypothetical study employing a radiometric kinase activity assay. This method was chosen for its sensitivity and direct measurement of phosphate transfer to a substrate.[8][9]

The Kinase Panel: A panel of 15 kinases was selected to provide a representative cross-section of the human kinome, including tyrosine kinases (e.g., ABL1, SRC, EGFR) and serine/threonine kinases (e.g., BRAF, CDK2, MAPK1/ERK2). This diversity allows for an initial assessment of Cmpd-X's activity across different kinase families.

Reference Inhibitors:

  • Dasatinib: A potent inhibitor of BCR-ABL and SRC family kinases, but known to be promiscuous, affecting a wide array of other kinases.[6][10][11] It serves as a benchmark for a multi-targeted or less selective profile.

  • Crizotinib: A potent and selective inhibitor of ALK and c-MET kinases.[12][13] It represents a more targeted inhibition profile.

Assay Concentration: A screening concentration of 1 µM was chosen for all compounds. This concentration is typically used in initial screening campaigns to identify potent hits and provides a clear basis for comparing the breadth of activity.[5]

Experimental Workflow: Radiometric Kinase Assay

The following protocol outlines the step-by-step methodology for determining kinase inhibition.

  • Reagent Preparation:

    • Prepare a stock solution of Cmpd-X, Dasatinib, and Crizotinib in 100% DMSO.

    • Prepare kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT).

    • Prepare a solution of [γ-³³P]ATP at a concentration that approximates the Kₘ for each specific kinase, ensuring the measurement reflects intrinsic inhibitor affinity.[2]

    • Prepare specific peptide substrates for each kinase.

  • Assay Procedure:

    • Add 5 µL of kinase/substrate solution to the wells of a 96-well plate.

    • Add 2.5 µL of the test compound (Cmpd-X) or reference inhibitors (Dasatinib, Crizotinib) at 4x the final concentration (4 µM), or DMSO for control wells.

    • Initiate the kinase reaction by adding 2.5 µL of the [γ-³³P]ATP solution. The final reaction volume is 10 µL, and the final compound concentration is 1 µM.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination and Detection:

    • Stop the reaction by adding 10 µL of 3% phosphoric acid.

    • Transfer 10 µL of the reaction mixture onto a P30 filtermat.

    • Wash the filtermat three times with 75 mM phosphoric acid and once with methanol to remove unincorporated [γ-³³P]ATP.

    • Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase activity remaining in the presence of the inhibitor relative to the DMSO control.

    • Calculate the percent inhibition as: 100 - (% remaining activity).

G cluster_prep 1. Reagent Preparation cluster_assay 2. Kinase Reaction cluster_detect 3. Detection cluster_analysis 4. Data Analysis P1 Prepare Compound Stocks (Cmpd-X, Dasatinib, Crizotinib) in 100% DMSO A2 Add Test Compounds or DMSO Control P1->A2 P2 Prepare Kinase Buffer and Substrates A1 Dispense Kinase/Substrate into 96-well plate P2->A1 P3 Prepare [γ-³³P]ATP Solution A3 Initiate Reaction with [γ-³³P]ATP P3->A3 A1->A2 A2->A3 A4 Incubate at 30°C A3->A4 D1 Stop Reaction with Phosphoric Acid A4->D1 D2 Spot onto P30 Filtermat D1->D2 D3 Wash Filtermat to Remove Unincorporated ATP D2->D3 D4 Measure Radioactivity (Scintillation Counter) D3->D4 DA1 Calculate Percent Inhibition vs. DMSO Control D4->DA1

Caption: Experimental workflow for the radiometric kinase inhibition assay.

Comparative Selectivity Profile

The following table summarizes the percentage inhibition of Cmpd-X, Dasatinib, and Crizotinib against the selected kinase panel at a concentration of 1 µM.

Kinase TargetKinase FamilyCmpd-X (% Inhibition)Dasatinib (% Inhibition)Crizotinib (% Inhibition)
ABL1 Tyrosine Kinase12>99 21
SRC Tyrosine Kinase8>99 15
LCK Tyrosine Kinase15>99 18
LYN Tyrosine Kinase11>99 12
ALK Tyrosine Kinase535>99
c-MET Tyrosine Kinase942>99
ROS1 Tyrosine Kinase628>99
EGFR Tyrosine Kinase18658
VEGFR2 Tyrosine Kinase887510
PDGFRβ Tyrosine Kinase95 98 14
KIT Tyrosine Kinase2599 9
BRAF Ser/Thr Kinase92 855
MAPK1 (ERK2) Ser/Thr Kinase7153
CDK2/CycA Ser/Thr Kinase11706
AKT1 Ser/Thr Kinase4252

Note: Data for Cmpd-X is hypothetical. Data for Dasatinib and Crizotinib are representative of their known selectivity profiles based on public information.[5][6] Values in bold indicate potent inhibition (>90%).

Analysis of Selectivity

Cmpd-X: Based on this hypothetical profile, Cmpd-X demonstrates a relatively selective pattern of inhibition. At 1 µM, it potently inhibits PDGFRβ and the serine/threonine kinase BRAF, with significant activity also noted against VEGFR2. Crucially, it shows minimal to no activity against SRC family kinases (SRC, LCK, LYN), ABL1, ALK, c-MET, and other key kinases in the panel. This suggests that Cmpd-X is not a broad-spectrum inhibitor but may have a targeted polypharmacology profile centered on specific kinases involved in angiogenesis and cell proliferation pathways like the MAPK/ERK cascade.

Dasatinib: As expected, Dasatinib shows potent, broad-spectrum activity, inhibiting a large number of kinases across different families, including the ABL, SRC, and KIT kinases.[5][6] This promiscuous profile is consistent with its clinical applications and also its known side-effect profile.

Crizotinib: The data for Crizotinib confirms its high selectivity for its primary targets ALK, c-MET, and ROS1, with very little activity against other kinases in the panel at this concentration.[14] This makes it an excellent example of a targeted therapy.

The comparison highlights that Cmpd-X, with its hypothetical profile, occupies a middle ground. It is not as promiscuous as Dasatinib but appears to target a small, defined set of kinases, distinguishing it from the highly focused activity of Crizotinib.

G RTK Receptor Tyrosine Kinase (e.g., PDGFR, VEGFR) Ras Ras RTK->Ras Growth Factor BRAF BRAF Ras->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation CmpdX Cmpd-X (Hypothetical Inhibition) CmpdX->RTK (PDGFR/VEGFR) CmpdX->BRAF

Caption: Simplified MAPK/ERK signaling pathway, highlighting potential points of inhibition by Cmpd-X.

Discussion and Conclusion

This comparative guide illustrates the critical importance of kinase selectivity profiling in the characterization of new chemical entities. The hypothetical data for this compound (Cmpd-X) positions it as a selective inhibitor of PDGFRβ, VEGFR2, and BRAF. This profile is distinct from both the broad-spectrum activity of Dasatinib and the highly focused inhibition of Crizotinib.

A compound with this specific profile could have significant therapeutic potential. Dual inhibition of PDGFR/VEGFR pathways is a validated anti-angiogenic strategy in oncology, and the concurrent inhibition of BRAF—a key driver in several cancers, including melanoma—could offer a powerful multi-pronged attack on tumor growth and survival. The selectivity of Cmpd-X away from kinases like SRC and ABL suggests a potentially favorable safety profile compared to more promiscuous inhibitors.

It must be emphasized that this profile is a hypothetical construct for illustrative purposes. Rigorous experimental validation, including IC₅₀ determination and cellular assays, would be required to confirm these findings and fully elucidate the therapeutic potential of this compound. Nevertheless, this guide provides a clear framework for how such an analysis is conducted and interpreted, underscoring the central role of selectivity profiling in guiding the development of the next generation of kinase-targeted therapies.

References

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  • Li, Y., & Zhang, J. (2014). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 30(12), 1689-1696. [Link]

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  • Davare, M. A., et al. (2013). Structural insight into selectivity and resistance profiles of ROS1 tyrosine kinase inhibitors. Proceedings of the National Academy of Sciences, 110(46), 18519-18524. [Link]

  • Johnson, T. W., et al. (2014). PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations. Proceedings of the National Academy of Sciences, 111(48), E5257-E5266. [Link]

  • Cui, J. J., et al. (2011). Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal–Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry, 54(18), 6342-6363. [Link]

  • Matsui, Y., et al. (2017). Discovery and structure-guided fragment-linking of 4-(2,3-dichlorobenzoyl)-1-methyl-pyrrole-2-carboxamide as a pyruvate kinase M2 activator. Bioorganic & Medicinal Chemistry, 25(13), 3415-3427. [Link]

  • Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159. [Link]

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A Researcher's Guide to Assessing the Potency and Efficacy of Novel Pyrrole-Based Kinase Inhibitors: A Case Study of 4-(4-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the biological activity of novel synthetic compounds, using the pyrrole derivative 4-(4-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde as a primary example. While specific biological data for this particular compound is not extensively published, its structural features—a pyrrole-2-carbaldehyde core coupled with a benzoyl moiety—are characteristic of a class of molecules known to exhibit potent anticancer and kinase inhibitory activities.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols and a comparative analysis to guide the preclinical assessment of such compounds.

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, including multi-kinase inhibitors like Sunitinib.[4][5] These compounds often exert their therapeutic effects by targeting protein kinases, enzymes that play a critical role in cellular signaling pathways.[6] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[1] The structural similarity of this compound to known kinase inhibitors suggests its potential as an anticancer agent.[7]

This guide will therefore focus on a hypothetical assessment of this compound as a novel kinase inhibitor. We will outline the essential experimental workflows to determine its potency and efficacy, and compare its hypothetical performance against established multi-kinase inhibitors, Sunitinib and Sorafenib.

Comparative Analysis: Benchmarking Against the Gold Standard

To contextualize the potential of a novel compound, it is essential to compare its performance against existing drugs with similar mechanisms of action. Sunitinib and Sorafenib are both FDA-approved multi-kinase inhibitors used in the treatment of various cancers, including renal cell carcinoma and hepatocellular carcinoma.[8][9] They target several receptor tyrosine kinases involved in tumor angiogenesis and proliferation, such as VEGFR and PDGFR.[10][11]

Table 1: Comparative Potency (IC50) of Kinase Inhibitors in Biochemical Assays
Kinase TargetThis compound (Hypothetical IC50, nM)Sunitinib (IC50, nM)Sorafenib (IC50, nM)
VEGFR-2To be determined10[12]90[10]
PDGFR-βTo be determined2[11]57[10]
c-KitTo be determinedNot specified68[10]
Raf-1To be determinedNot specified6[10]
B-RafTo be determinedNot specified22[10]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50% in a cell-free assay.

Table 2: Comparative Efficacy (IC50) in Cell-Based Cytotoxicity Assays
Cancer Cell LineTissue of OriginThis compound (Hypothetical IC50, µM)Sunitinib (IC50, µM)Sorafenib (IC50, µM)
HepG2Hepatocellular CarcinomaTo be determined2.23[13]Not specified
MCF-7Breast AdenocarcinomaTo be determined4.77[13]Not specified
K-562Chronic Myelogenous LeukemiaTo be determined3.5[14]Not specified
CT-26Colon CarcinomaTo be determinedNot specified0.5-0.9 (for a similar pyrrole derivative)[7]

IC50 values represent the concentration of the compound required to inhibit the growth of the cancer cell line by 50%.

Proposed Mechanism of Action: Targeting Kinase Signaling Pathways

The rationale for investigating this compound as a kinase inhibitor stems from its structural resemblance to compounds known to interfere with ATP binding in the catalytic domain of kinases. The diagram below illustrates a simplified, generic kinase signaling pathway that is often dysregulated in cancer and represents a plausible target for this class of compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) RAS RAS RTK->RAS Activates RAF RAF (e.g., B-Raf, Raf-1) RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Inhibitor 4-(4-fluorobenzoyl)-1-methyl- 1H-pyrrole-2-carbaldehyde Inhibitor->RTK Inhibits Inhibitor->RAF Inhibits Gene Gene Expression TF->Gene Proliferation Cell Proliferation, Angiogenesis, Survival Gene->Proliferation

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

Experimental Protocols

To empirically determine the potency and efficacy of this compound, a series of in vitro assays are required. The following protocols are standard methodologies in drug discovery and are designed to provide robust and reproducible data.

In Vitro Kinase Inhibition Assay (Potency)

This assay directly measures the ability of the compound to inhibit the activity of a specific kinase in a cell-free system. A luminescence-based assay that quantifies ATP consumption is a common and reliable method.[15][16]

Principle: Kinase activity is proportional to the amount of ATP consumed. By measuring the remaining ATP after the kinase reaction, the degree of inhibition can be determined.

Materials:

  • Recombinant human kinases (e.g., VEGFR-2, PDGFR-β, Raf-1)

  • Specific kinase substrate peptides

  • ATP

  • This compound

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution to obtain a range of concentrations (e.g., from 100 µM to 1 nM).

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

  • Initiation of Reaction: Add 5 µL of a substrate/ATP mixture to each well to start the kinase reaction. The optimal ATP concentration should be close to its Km value for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Detection:

    • Add 10 µL of the ATP detection reagent to each well.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G start Start prep Prepare serial dilutions of test compound start->prep add_compound Add compound/DMSO to 96-well plate prep->add_compound add_kinase Add kinase solution add_compound->add_kinase incubate1 Incubate 10 min at RT add_kinase->incubate1 add_atp Add ATP/substrate mix incubate1->add_atp incubate2 Incubate 60 min at 30°C add_atp->incubate2 add_reagent Add ATP detection reagent incubate2->add_reagent incubate3 Incubate 10 min at RT add_reagent->incubate3 read Measure luminescence incubate3->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for an in vitro kinase inhibition assay.

Cell-Based Cytotoxicity Assay (Efficacy)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[19]

Materials:

  • Human cancer cell lines (e.g., HepG2, MCF-7, K-562)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The next day, treat the cells with various concentrations of the test compound (e.g., from 100 µM to 0.1 µM). Include wells with untreated cells (negative control) and wells with medium only (background control).

  • Incubation: Incubate the plates for 48 or 72 hours.

  • MTT Addition:

    • Remove the treatment medium.

    • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

G start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate overnight seed->incubate1 treat Treat cells with compound dilutions incubate1->treat incubate2 Incubate 48-72 hours treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 2-4 hours add_mtt->incubate3 solubilize Add solubilization solution and shake incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for an MTT cytotoxicity assay.

Conclusion and Future Directions

The presented guide offers a structured approach to the initial assessment of this compound, or any novel compound with a similar chemical scaffold, as a potential kinase inhibitor. By employing standardized in vitro assays for potency and efficacy, researchers can generate the critical data needed to establish a compound's biological activity profile.

A direct comparison of this data with that of established drugs like Sunitinib and Sorafenib provides a crucial benchmark for its therapeutic potential. Positive results from these initial screens—demonstrating potent kinase inhibition and selective cytotoxicity against cancer cell lines—would warrant further investigation. Subsequent studies could include broader kinase profiling to assess selectivity, cell cycle analysis to elucidate the mechanism of cell death, and ultimately, in vivo studies in animal models to evaluate anti-tumor efficacy and pharmacokinetic properties. This systematic approach ensures a rigorous and efficient progression from a promising chemical entity to a potential therapeutic candidate.

References

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • MTT Cell Assay Protocol. (Link not available)
  • Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. Oncology Central. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • IC 50 values for sunitinib in Caki-1 and Caki-1/SN cells. ResearchGate. [Link]

  • Cell Viability Assays. Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Sorafenib, a multikinase inhibitor, is effective in vitro against non-Hodgkin lymphoma and synergizes with the mTOR inhibitor rapamycin. PMC. [Link]

  • Sorafenib. PubChem. [Link]

  • Sorafenib blocks tumour growth, angiogenesis and metastatic potential in preclinical models of osteosarcoma through a mechanism potentially involving the inhibition of ERK1/2, MCL-1 and ezrin pathways. PMC. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. PubMed Central. [Link]

  • Investigating the cytotoxic and apoptotic effects of sunitinib upon K-562 chronic myelogenous leukemia cell line and assessment of gene profiling. PubMed. [Link]

  • In vitro JAK kinase activity and inhibition assays. PubMed. [Link]

  • Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. MDPI. [Link]

  • Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. PubMed. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. (PDF) ResearchGate. [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PubMed. [Link]

  • Pyrrole-2-carboxaldehyde: A Key Intermediate for Drug Discovery and Beyond. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (Link not available)
  • Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. PubMed. [Link]

  • Anti-Inflammatory Effects of Protein Kinase Inhibitor Pyrrol Derivate. PubMed. [Link]

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Reproducibility in Focus: A Comparative Guide to 4-(4-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and chemical biology, the reproducibility of experimental results is paramount. This guide provides a comprehensive analysis of 4-(4-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde, a synthetic heterocyclic compound with potential applications in medicinal chemistry. We will delve into a robust synthetic protocol, detailed characterization, and a comparative performance evaluation against a known standard in a biologically relevant context. This document is designed to equip researchers with the necessary insights to reliably synthesize, characterize, and evaluate this compound and its analogs.

Section 1: Synthesis and Characterization of this compound

The synthesis of this compound can be approached through a two-step process involving a Friedel-Crafts acylation followed by a Vilsmeier-Haack formylation. This strategy allows for the regioselective introduction of the acyl and formyl groups onto the pyrrole ring.

Synthetic Pathway Overview

The synthesis commences with the Friedel-Crafts acylation of N-methylpyrrole with 4-fluorobenzoyl chloride. This reaction, catalyzed by a Lewis acid such as aluminum chloride, primarily yields the 2-acylated product due to the directing effect of the N-methyl group. Subsequent formylation at the 5-position is challenging due to the deactivating effect of the acyl group. Therefore, a more strategic approach is to first synthesize 1-methyl-1H-pyrrole-2-carbaldehyde and then introduce the 4-(4-fluorobenzoyl) group. However, a more direct and often higher-yielding method involves the Friedel-Crafts acylation of a pre-existing 1-methyl-1H-pyrrole derivative. For the purpose of this guide, we will outline a plausible and robust two-step synthesis starting from N-methylpyrrole, which offers a clear and reproducible path.

Synthesis_Pathway Synthesis of this compound N_methylpyrrole N-Methylpyrrole Intermediate 1-Methyl-4-(4-fluorobenzoyl)-1H-pyrrole N_methylpyrrole->Intermediate 1. 4-Fluorobenzoyl chloride, AlCl3 2. Dichloromethane, 0°C to rt Target This compound Intermediate->Target 1. POCl3, DMF (Vilsmeier Reagent) 2. 0°C to 90°C

Caption: Proposed synthetic pathway for the target compound.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of (1-methyl-1H-pyrrol-3-yl)(4-fluorophenyl)methanone (Intermediate)

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dry dichloromethane (DCM, 20 mL) under a nitrogen atmosphere at 0°C, add 4-fluorobenzoyl chloride (1.1 eq.) dropwise.

  • Stir the mixture at 0°C for 15 minutes.

  • Add a solution of N-methylpyrrole (1.0 eq.) in dry DCM (10 mL) dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the intermediate product. The Friedel-Crafts acylation of N-p-toluenesulfonylpyrrole has been shown to yield the 3-acyl derivative as the major product under similar conditions[1].

Step 2: Synthesis of this compound (Target Compound)

  • In a three-necked flask under a nitrogen atmosphere, place phosphorus oxychloride (POCl₃, 1.5 eq.) and cool to 0°C.

  • Add dry N,N-dimethylformamide (DMF, 3.0 eq.) dropwise with stirring, maintaining the temperature below 10°C. The formation of the Vilsmeier reagent is exothermic[2][3][4][5].

  • Stir the resulting Vilsmeier reagent at room temperature for 30 minutes.

  • Cool the mixture back to 0°C and add a solution of the intermediate from Step 1 (1.0 eq.) in dry DMF (10 mL) dropwise.

  • After the addition is complete, heat the reaction mixture to 80-90°C and stir for 2-3 hours. Monitor the reaction by TLC. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heterocyclic compounds[2][3][4][5].

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final product.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques. Below are the expected characterization data based on its chemical structure and data from analogous compounds[6][7][8][9].

Analysis Expected Results
Appearance Pale yellow solid
Molecular Formula C₁₃H₁₀FNO₂
Molecular Weight 231.22 g/mol
Melting Point 110-115 °C (estimated)
¹H NMR (400 MHz, CDCl₃) δ 9.60 (s, 1H, CHO), 7.90-7.85 (m, 2H, Ar-H), 7.20-7.15 (m, 2H, Ar-H), 7.10 (d, J=1.6 Hz, 1H, Pyrrole-H), 6.95 (d, J=1.6 Hz, 1H, Pyrrole-H), 3.90 (s, 3H, N-CH₃)
¹³C NMR (101 MHz, CDCl₃) δ 188.0 (C=O, benzoyl), 179.5 (C=O, aldehyde), 165.0 (d, J=252.5 Hz, C-F), 135.0 (d, J=3.0 Hz, C-Ar), 131.5 (d, J=9.1 Hz, C-Ar), 130.0, 128.5, 125.0, 115.5 (d, J=21.2 Hz, C-Ar), 112.0, 36.5 (N-CH₃)
Mass Spec (ESI+) m/z 232.07 [M+H]⁺
FT-IR (KBr, cm⁻¹) 3100 (C-H, aromatic), 1680 (C=O, aldehyde), 1640 (C=O, ketone), 1600, 1500 (C=C, aromatic), 1230 (C-F)

Section 2: Comparative Performance Evaluation as a Histone Deacetylase (HDAC) Inhibitor

Pyrrole-containing compounds have been identified as promising scaffolds for the development of histone deacetylase (HDAC) inhibitors, which are a class of anti-cancer agents[4][10]. To evaluate the potential of this compound in this context, we propose a comparative in vitro study against Vorinostat (SAHA), an FDA-approved pan-HDAC inhibitor[11][12][13][14].

Experimental Design: In Vitro HDAC Inhibition Assay

The inhibitory activity of the target compound and Vorinostat will be assessed using a commercially available fluorometric HDAC activity assay kit. This assay measures the deacetylation of a fluorogenic substrate by a recombinant human HDAC enzyme (e.g., HDAC1).

HDAC_Assay_Workflow In Vitro HDAC Inhibition Assay Workflow Start Prepare Reagents: - HDAC1 Enzyme - Fluorogenic Substrate - Assay Buffer - Test Compounds Incubation Incubate Enzyme, Substrate, and Test Compound Start->Incubation Combine in 96-well plate Development Add Developer Solution (stops reaction and generates signal) Incubation->Development Measurement Measure Fluorescence (Excitation/Emission) Development->Measurement Analysis Calculate % Inhibition and IC₅₀ Measurement->Analysis

Caption: Workflow for the in vitro HDAC inhibition assay.

Detailed Protocol: HDAC Inhibition Assay
  • Prepare a stock solution of this compound and Vorinostat in DMSO (e.g., 10 mM).

  • Perform serial dilutions of the stock solutions in assay buffer to obtain a range of test concentrations (e.g., 0.01 nM to 100 µM).

  • In a 96-well black microplate, add the diluted compounds, recombinant human HDAC1 enzyme, and the fluorogenic substrate according to the manufacturer's instructions. Include wells for no-enzyme control (background) and no-inhibitor control (maximum activity).

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and generate the fluorescent signal by adding the developer solution provided in the kit.

  • Incubate at room temperature for 15-20 minutes.

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation / 460 nm emission).

  • Calculate the percentage of HDAC inhibition for each compound concentration relative to the no-inhibitor control.

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce HDAC activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. A detailed protocol for a similar assay can be found in the literature[15][16][17].

Comparative Performance Data (Illustrative)

The following table presents hypothetical, yet realistic, data that could be obtained from the HDAC inhibition assay, comparing our target compound with Vorinostat.

Compound HDAC1 IC₅₀ (nM)
This compound150
Vorinostat (SAHA)15

Interpretation of Results: In this illustrative comparison, Vorinostat exhibits a significantly lower IC₅₀ value, indicating it is a more potent inhibitor of HDAC1 in this in vitro assay. An IC₅₀ in the nanomolar range is characteristic of potent HDAC inhibitors[11][12]. While the target compound shows inhibitory activity, its potency is approximately 10-fold lower than the established drug. This suggests that while the pyrrole scaffold is a valid starting point, further structural modifications would be necessary to enhance its potency to a level comparable with clinically approved inhibitors.

Section 3: Comparative Cytotoxicity Evaluation

To further assess the potential of this compound as an anti-cancer agent, its cytotoxicity against a human cancer cell line (e.g., HeLa, cervical cancer) will be compared with that of Vorinostat using the MTT assay. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability[18][19][20][21].

Experimental Protocol: MTT Cytotoxicity Assay
  • Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and Vorinostat (e.g., 0.1 µM to 100 µM) for 48 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) from the dose-response curve.

Comparative Cytotoxicity Data (Illustrative)
Compound HeLa Cell IC₅₀ (µM)
This compound25.5
Vorinostat (SAHA)4.2

Interpretation of Results: The illustrative data shows that Vorinostat is more potent in inhibiting the growth of HeLa cells, with a lower IC₅₀ value. The target compound displays moderate cytotoxicity. The difference in potency could be attributed to various factors, including differences in cell permeability, off-target effects, and the direct correlation between HDAC inhibition potency and downstream cytotoxic effects.

Conclusion

This guide has provided a detailed framework for the reproducible synthesis and evaluation of this compound. The proposed synthetic route, based on established chemical transformations, offers a reliable method for obtaining the target compound. The comparative evaluation against the well-characterized HDAC inhibitor Vorinostat provides a clear benchmark for assessing its biological activity. While the illustrative data suggests that the target compound in its current form is less potent than the clinically approved drug, it validates the pyrrole scaffold as a starting point for the design of novel therapeutic agents. The detailed protocols and comparative approach outlined herein are intended to foster reproducibility and guide further research and development in this area.

References

  • International Journal of Pharmaceutical Research and Applications. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • National Center for Biotechnology Information. Preparation and Biochemical Analysis of Classical Histone Deacetylases. [Link]

  • PubMed Central. Purification and enzymatic assay of class I histone deacetylase enzymes. [Link]

  • ResearchGate. In vitro assays for the determination of histone deacetylase activity. [Link]

  • Epigentek. HDAC Activity/Inhibition Assay Kit (Fluorometric). [Link]

  • ResearchGate. Synthesis of Novel Diarylpyrrole-2-carbaldehydes by Ring Transformations. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Name-Reaction.com. Vilsmeier-Haack reaction. [Link]

  • PubMed. Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • ResearchGate. Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • Scribd. Pyrrole Studies. Part XV.L Vilsmeier-Haack Formylation of I - Substi-Tuted Pyrroles. [Link]

  • Google Patents. WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
  • PubMed Central. Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule. [Link]

  • MDPI. (E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one. [Link]

  • NIST. 1H-Pyrrole-2-carboxaldehyde. [Link]

  • RACO. An easy and convenient approach to NOVEL DIARYLPYRROLE-2- CARBALDEHYDES. [Link]

  • PubMed Central. Friedel-Crafts Acylation with Amides. [Link]

  • VLife Sciences. Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. [Link]

  • PubMed Central. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. [Link]

  • PubMed. Intramolecular Friedel-Crafts Acylation Reaction Promoted by 1,1,1,3,3,3-Hexafluoro-2-propanol. [Link]

  • ResearchGate. Design and development of pyrrole carbaldehyde: An effective pharmacophore for enoyl-ACP reductase. [Link]

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A Comparative Guide to In Vitro-In Vivo Correlation (IVIVC) Studies for Pyrrole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for establishing a meaningful in vitro-in vivo correlation (IVIVC) for pyrrole-based therapeutic agents. We will delve into the strategic selection of in vitro assays, the design of informative in vivo pharmacokinetic studies, and the development of robust correlation models. This document is intended for researchers, scientists, and drug development professionals seeking to accelerate the formulation development and regulatory submission process for this important class of compounds.

The pyrrole ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs, including the world's best-selling statin, Atorvastatin, and potent non-steroidal anti-inflammatory drugs (NSAIDs) like Ketorolac and Tolmetin. Despite their therapeutic success, many pyrrole-based compounds exhibit challenging physicochemical properties, such as poor aqueous solubility, which can lead to variable absorption and limited bioavailability. Establishing a predictive IVIVC is therefore a critical tool for navigating these challenges, allowing in vitro dissolution data to serve as a reliable surrogate for in vivo bioequivalence studies.

Pillar 1: The Strategic Foundation of IVIVC for Pyrrole-Based Drugs

An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (usually the rate and extent of drug dissolution) and a relevant in vivo response (such as plasma drug concentration). For pyrrole-based compounds, which are often poorly soluble (Biopharmaceutics Classification System Class II or IV), the dissolution process is frequently the rate-limiting step for absorption. Therefore, a well-designed in vitro dissolution test that mimics the conditions of the gastrointestinal (GI) tract is the cornerstone of a successful IVIVC.

The primary goal is to develop a Level A correlation, the most desirable type, which represents a point-to-point relationship between the in vitro dissolution profile and the in vivo absorption profile. This allows for the justification of biowaivers, the setting of meaningful dissolution specifications, and the assurance of product quality and performance throughout the product lifecycle.

cluster_0 IVIVC Development Workflow Formulation Develop Formulations (e.g., Fast, Medium, Slow Release) InVitro Conduct In Vitro Dissolution Studies Formulation->InVitro Test InVivo Conduct In Vivo Pharmacokinetic Studies Formulation->InVivo Administer Correlation Develop IVIVC Model (% Dissolved vs. % Absorbed) InVitro->Correlation In Vitro Data Deconvolution Deconvolve In Vivo Data (Calculate % Absorbed) InVivo->Deconvolution Deconvolution->Correlation In Vivo Data Validation Validate the Model (Internal & External) Correlation->Validation

Caption: High-level workflow for developing a predictive IVIVC model.

Pillar 2: Designing a Discriminatory In Vitro Dissolution Protocol

The selection of the dissolution method is the most critical experimental choice. The method must be sensitive enough to detect changes in formulation and manufacturing that could impact in vivo performance. For pyrrole-based drugs like Atorvastatin, which exhibit pH-dependent solubility, a single dissolution medium is often insufficient.

A key challenge with Atorvastatin calcium, for example, is its weak acidic nature and poor solubility. Different polymorphic forms and salt forms can have vastly different dissolution rates, directly impacting bioavailability. Studies have shown that amorphous Atorvastatin calcium dissolves significantly faster than its crystalline forms, leading to improved in vivo performance.

Comparative Dissolution Methodologies
ParameterMethod A: Standard USP (Compendial)Method B: Biorelevant MediaRationale & Recommendation
Apparatus USP Apparatus 2 (Paddle)USP Apparatus 2 (Paddle) or 3 (Reciprocating Cylinder)Paddle apparatus is suitable for most immediate-release tablets. Apparatus 3 is excellent for mimicking GI transit and pH changes.
Speed 50 or 75 RPM50 RPMSlower speeds are often more discriminatory for poorly soluble drugs.
Media 0.1N HCl, pH 4.5 Acetate Buffer, pH 6.8 Phosphate BufferFasted State Simulated Gastric Fluid (FaSSGF), Fasted/Fed State Simulated Intestinal Fluid (FaSSIF/FeSSIF)Recommended: Biorelevant media. These media contain bile salts (e.g., sodium taurocholate) and lecithin, which are crucial for wetting and solubilizing lipophilic drugs like many pyrroles, providing a better simulation of the in vivo environment.
Volume 900 mL500-900 mLStandard volume is typically sufficient.
Temperature 37 ± 0.5 °C37 ± 0.5 °CMaintained at physiological temperature.
Protocol: Discriminatory Dissolution Testing for an Atorvastatin Formulation

This protocol is designed to differentiate between formulations with varying release characteristics.

  • Preparation of Media: Prepare FaSSIF (Fasted State Simulated Intestinal Fluid) as per published compositions (e.g., from Biorelevant.com or academic sources). This typically includes sodium taurocholate and lecithin in a phosphate buffer of pH 6.5.

  • Apparatus Setup: Set up a USP Apparatus 2 (Paddle) with 900 mL of the prepared FaSSIF medium in each vessel, equilibrated to 37 ± 0.5 °C.

  • Test Initiation: Place one tablet in each vessel. Begin paddle rotation at 50 RPM.

  • Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes). Immediately replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Preparation: Filter the samples immediately through a 0.45 µm PVDF syringe filter to stop the dissolution process.

  • Analysis: Quantify the concentration of the dissolved pyrrole-based compound using a validated HPLC-UV method.

  • Data Reporting: Plot the cumulative percentage of drug dissolved against time for each formulation (e.g., amorphous vs. crystalline).

Pillar 3: In Vivo Pharmacokinetic Study Design

The in vivo study must be designed to accurately capture the absorption phase of the drug. A crossover study design is typically preferred as it minimizes inter-subject variability. Human volunteer studies are the gold standard, but preclinical models like dogs are often used in early development as their GI physiology can be predictive of human pharmacokinetics for certain compounds.

For an IVIVC, it is essential to test at least two, and preferably three, formulations with different release rates (e.g., fast, medium, slow) to cover the entire range of expected in vitro performance.

Protocol: Crossover Pharmacokinetic Study in a Canine Model
  • Subjects: Use a group of trained beagle dogs (n=6-8), a commonly accepted preclinical model.

  • Dosing & Washout: Administer a single oral dose of each formulation (e.g., Fast, Slow) to each dog in a crossover design. A washout period of at least one week should be implemented between each treatment phase to ensure complete elimination of the drug.

  • Blood Sampling: Collect serial blood samples (e.g., 2 mL) via a cannulated vein at pre-dose (0) and at specific time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).

  • Plasma Processing: Centrifuge the blood samples to separate the plasma. Store the plasma frozen at -80 °C until analysis.

  • Bioanalysis: Quantify the drug concentration in plasma samples using a validated LC-MS/MS method. This method provides the necessary sensitivity and selectivity for pharmacokinetic analysis.

  • Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the concentration-time curve).

Pillar 4: Building and Validating the IVIVC Model

With both in vitro dissolution data and in vivo plasma concentration data, the IVIVC model can be constructed. The process involves deconvolution of the in vivo data to determine the fraction of the drug absorbed over time, followed by correlation with the in vitro dissolution data.

cluster_1 IVIVC Modeling & Validation invitro_data In Vitro Data (% Dissolved vs. Time) correlation Correlation Plot % Dissolved vs. % Absorbed Establish mathematical model (e.g., linear regression) invitro_data->correlation invivo_data In Vivo Data (Plasma Conc. vs. Time) deconvolution Deconvolution Calculate fraction absorbed in vivo using Wagner-Nelson or Loo-Riegelman method invivo_data->deconvolution deconvolution->correlation validation Model Validation Predict in vivo profile from in vitro data Calculate Prediction Error (%PE) correlation->validation

Benchmarking a Novel Pyrrole-Based Compound: A Comparative Guide to 4-(4-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde Against Known Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the identification and validation of novel molecular entities with therapeutic potential is a cornerstone of progress. This guide provides a comprehensive framework for benchmarking the investigational compound, 4-(4-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde, against established drugs in the anti-inflammatory space. Drawing from the diverse biological activities of pyrrole derivatives, which range from anticancer to anti-inflammatory effects, we hypothesize a potential role for this compound in modulating key inflammatory pathways.[1][2][3]

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth technical guide for the comparative evaluation of this novel pyrrole-based compound. We will explore its potential inhibitory effects on two critical targets in inflammation: Cyclooxygenase-2 (COX-2) and p38 Mitogen-Activated Protein Kinase (p38 MAPK). The protocols and methodologies outlined herein are designed to provide a robust and reproducible framework for assessing the compound's efficacy and selectivity.

Introduction to the Candidate and Comparator Drugs

1.1. The Investigational Compound: this compound

  • Chemical Structure: C13H10FNO2[4][5]

  • Rationale for Investigation: Pyrrole-2-carboxaldehyde derivatives have demonstrated a wide array of biological activities.[1] The presence of a fluorobenzoyl moiety suggests potential interactions with enzymatic active sites, prompting an investigation into its anti-inflammatory properties.

1.2. Comparator Drugs

To establish a meaningful benchmark, we will compare the investigational compound against two well-characterized drugs that target key nodes in the inflammatory cascade:

  • Celecoxib: A selective COX-2 inhibitor, representing a major class of nonsteroidal anti-inflammatory drugs (NSAIDs).[6][7][8] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[9][10]

  • SB 203580: A potent and selective inhibitor of p38 MAPK.[11] The p38 MAPK signaling pathway plays a crucial role in the production of pro-inflammatory cytokines like TNF-α and IL-1β.[12][13]

Comparative In Vitro Efficacy: Enzyme Inhibition Assays

The initial step in characterizing a potential anti-inflammatory compound is to assess its direct inhibitory effect on key enzymes involved in the inflammatory process. Here, we outline the protocols for determining the half-maximal inhibitory concentration (IC50) against COX-2 and p38α MAP Kinase.

2.1. COX-2 Inhibition Assay (Colorimetric)

This assay measures the peroxidase activity of COX-2, which is coupled to the oxidation of a chromogenic substrate.[9][14][15]

Experimental Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0), a heme cofactor solution, human recombinant COX-2 enzyme, arachidonic acid (substrate), and the chromogenic substrate N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[9][15]

  • Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to each well.[16]

  • Inhibitor Addition: Add serial dilutions of this compound, Celecoxib (positive control), or vehicle (DMSO as a negative control) to the respective wells.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding to the enzyme.[9]

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid and TMPD to all wells.[9]

  • Data Acquisition: Measure the absorbance at 590 nm over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each inhibitor concentration. The IC50 value is then calculated by fitting the data to a dose-response curve.

2.2. p38α MAP Kinase Inhibition Assay (Non-Radioactive)

This assay typically involves an immunoprecipitation step followed by a kinase assay using a specific substrate.[17]

Experimental Protocol:

  • Cell Lysate Preparation: Prepare cell lysates from a suitable cell line (e.g., HEK293) stimulated to activate the p38 MAPK pathway.

  • Immunoprecipitation: Use an antibody specific for phospho-p38 MAPK (Thr180/Tyr182) to immunoprecipitate active p38 kinase from the cell lysates.[17]

  • Kinase Reaction: Resuspend the immunoprecipitated kinase in a kinase buffer containing ATP and a specific substrate (e.g., ATF-2).[17] Add serial dilutions of this compound, SB 203580 (positive control), or vehicle control.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes) to allow for substrate phosphorylation.[17]

  • Detection: Terminate the reaction and detect the phosphorylated substrate using a specific antibody (e.g., anti-phospho-ATF-2) via Western blotting or an ELISA-based method.[13][17]

  • Data Analysis: Quantify the signal for the phosphorylated substrate and calculate the percentage of inhibition at each inhibitor concentration to determine the IC50 value.

Comparative Data Summary (Hypothetical)

CompoundCOX-2 IC50 (µM)p38α MAPK IC50 (µM)
This compound[Insert Value][Insert Value]
Celecoxib0.05>100
SB 203580>1000.05

Cellular Anti-Inflammatory Activity and Cytotoxicity

To assess the compound's activity in a more physiologically relevant context, cell-based assays are crucial. We will utilize the RAW 264.7 macrophage cell line, a standard model for studying inflammation.[18]

3.1. Measurement of Nitric Oxide (NO) Production

Lipopolysaccharide (LPS) stimulation of RAW 264.7 cells induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of nitric oxide, a key inflammatory mediator. The anti-inflammatory capacity can be assessed by measuring the reduction in NO levels.[18]

Experimental Protocol:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound, positive controls, or vehicle for 1-2 hours.[19]

  • Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[19][20]

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant and measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent.[18][19]

  • Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-stimulated vehicle control.

3.2. Cell Viability Assay (MTT/MTS)

It is essential to determine whether the observed anti-inflammatory effects are due to specific pathway inhibition or general cytotoxicity. The MTT or MTS assay assesses cell viability by measuring mitochondrial metabolic activity.[21][22]

Experimental Protocol:

  • Cell Treatment: Treat RAW 264.7 cells with the same concentrations of the compounds as in the NO assay for the same duration.

  • MTT/MTS Addition: Add MTT or MTS reagent to the cell culture and incubate for 1-4 hours.[19][21]

  • Formazan Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (around 570 nm for MTT, 490 nm for MTS).[21]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Comparative Cellular Data (Hypothetical)

CompoundNO Inhibition IC50 (µM)Cell Viability (at NO IC50)
This compound[Insert Value]>90%
Celecoxib[Insert Value]>90%
SB 203580[Insert Value]>90%

Visualization of Methodologies and Pathways

4.1. Experimental Workflow Diagrams

experimental_workflow cluster_invitro In Vitro Enzyme Assays cluster_cellular Cell-Based Assays reagents Prepare Reagents setup Set up Reaction reagents->setup inhibitor Add Inhibitor setup->inhibitor incubate Pre-incubate inhibitor->incubate initiate Initiate Reaction incubate->initiate acquire Acquire Data initiate->acquire analyze_ic50 Analyze IC50 acquire->analyze_ic50 culture Culture RAW 264.7 Cells treat Treat with Compound culture->treat stimulate Stimulate with LPS treat->stimulate measure_no Measure NO (Griess Assay) stimulate->measure_no measure_viability Measure Viability (MTT/MTS) stimulate->measure_viability analyze_cellular Analyze Cellular Effects measure_no->analyze_cellular measure_viability->analyze_cellular

Caption: Generalized workflow for in vitro and cell-based assays.

4.2. Signaling Pathway Diagrams

signaling_pathways cluster_cox COX-2 Pathway cluster_p38 p38 MAPK Pathway AA Arachidonic Acid COX2 COX-2 AA->COX2 PGs Prostaglandins COX2->PGs Inflammation_Pain Inflammation & Pain PGs->Inflammation_Pain Celecoxib Celecoxib Celecoxib->COX2 Stress_Cytokines Stress / Pro-inflammatory Cytokines MKKs MKK3/6 Stress_Cytokines->MKKs p38 p38 MAPK MKKs->p38 Transcription_Factors Transcription Factors p38->Transcription_Factors Cytokine_Production Pro-inflammatory Cytokine Production Transcription_Factors->Cytokine_Production SB203580 SB 203580 SB203580->p38

Caption: Simplified COX-2 and p38 MAPK signaling pathways.

Conclusion and Future Directions

This guide provides a foundational framework for the initial benchmarking of this compound as a potential anti-inflammatory agent. The proposed experiments will elucidate its inhibitory potency against COX-2 and p38 MAPK and its efficacy in a cellular model of inflammation. The results of these studies will provide critical insights into its mechanism of action and its potential as a therapeutic candidate.

Positive results from these initial screens would warrant further investigation, including selectivity profiling against other kinases and COX isoforms, in vivo efficacy studies in animal models of inflammation, and comprehensive pharmacokinetic and toxicological profiling.

References

  • Cleveland Clinic. (n.d.). COX-2 Inhibitors: What They Are, Uses & Side Effects. Retrieved from [Link]

  • MedicineNet. (n.d.). What Are Cox-2 Inhibitors? Side Effects, List, Uses & Dosage. Retrieved from [Link]

  • Wikipedia. (2023). Cyclooxygenase-2 inhibitor. Retrieved from [Link]

  • EBSCO. (n.d.). Cyclooxygenase 2 (COX-2) inhibitors | Research Starters. Retrieved from [Link]

  • Jo, S., et al. (2019). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. PMC - PubMed Central. Retrieved from [Link]

  • Everyday Health. (n.d.). COX-2 Inhibitors. Retrieved from [Link]

  • Slideshare. (n.d.). screening methods for Antinflammatory drugs slide share. Retrieved from [Link]

  • PubMed. (2022). Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family as Drugs to Treat Cancer and Inflammation. Curr Cancer Drug Targets. Retrieved from [Link]

  • Slideshare. (n.d.). Screening Models of Anti-Inflammatory Drugs. Retrieved from [Link]

  • MDPI. (n.d.). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Retrieved from [Link]

  • ResearchGate. (2025). In vitro pharmacological screening methods for anti-inflammatory agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Guidelines for anti‐inflammatory assays in RAW264.7 cells. Retrieved from [Link]

  • Pharmacognosy. (n.d.). Screening Methods for Antiinflammatory Agents. Retrieved from [Link]

  • Bentham Science. (n.d.). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Retrieved from [Link]

  • PMC - NIH. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Retrieved from [Link]

  • MDPI. (n.d.). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Retrieved from [Link]

  • PMC - NIH. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved from [Link]

  • MDPI. (2024). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. Retrieved from [Link]

  • MDPI. (n.d.). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde. Retrieved from [Link]

  • PMC - PubMed Central. (2020). Bioactive pyrrole-based compounds with target selectivity. Retrieved from [Link]

  • NIH. (2024). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.

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A Researcher's Guide to Cross-Validation of Novel Compound Efficacy: A Case Study with 4-(4-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug discovery and development, the initial excitement of identifying a potential therapeutic candidate is invariably followed by a rigorous, multi-faceted validation process. A compound's journey from a mere chemical structure to a viable drug candidate is paved with data, and the robustness of that data is paramount. This guide provides an in-depth look at a critical aspect of this journey: the cross-validation of a compound's biological effects across multiple, diverse cell lines.

We will use the novel pyrrole derivative, 4-(4-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde (hereafter referred to as "Compound X"), as a case study to illustrate the principles and methodologies of this essential process. Pyrrole-containing compounds are of significant interest in medicinal chemistry due to their presence in many biologically active molecules and their diverse pharmacological activities.[1]

The Imperative of Cross-Validation in Preclinical Research

Relying on a single cell line for in-vitro validation is a precarious strategy. Cancer cell lines, the workhorses of oncology research, are known to be genetically and functionally heterogeneous.[2][3] Two samples of the same cell line cultured in different laboratories can exhibit significant genetic drift, leading to divergent responses to anticancer agents.[2] Therefore, cross-validation across a panel of well-characterized cell lines is not just good practice; it is a fundamental requirement for building a compelling case for a drug candidate.

The use of multiple cell lines allows researchers to:

  • Assess the generalizability of findings: Consistent results across different cell lines strengthen the evidence for a compound's efficacy.[4]

  • Identify potential resistance mechanisms: Comparing sensitive and resistant cell lines can provide valuable insights into the compound's mechanism of action and potential biomarkers for patient stratification.

  • Uncover tissue-specific effects: Evaluating a compound in cell lines derived from different cancer types (e.g., breast, lung, colon) can reveal organ-specific activities or toxicities.

  • Enhance the statistical power and reliability of the results: Averaging data across multiple cell lines can reduce the impact of variability inherent in a single cell line.[4]

This guide will walk you through a structured, multi-phase experimental workflow to cross-validate the anti-cancer potential of Compound X.

Phase 1: Foundational Viability Screening Across a Diverse Cell Line Panel

The initial step is to determine the cytotoxic or cytostatic potential of Compound X across a panel of cancer cell lines. The choice of cell lines is critical and should be driven by the research question. For a broad-spectrum anti-cancer agent, a panel representing different tumor types is appropriate. For this case study, we will use a hypothetical panel comprising:

  • MCF-7: A human breast adenocarcinoma cell line (luminal A), estrogen receptor (ER)-positive.

  • MDA-MB-231: A human breast adenocarcinoma cell line (triple-negative), highly invasive.

  • A549: A human lung carcinoma cell line.

  • HCT116: A human colorectal carcinoma cell line.

  • PC-3: A human prostate cancer cell line, androgen-insensitive.

Experimental Workflow for Cross-Validation

The following diagram illustrates a logical workflow for the cross-validation of a novel compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Data Synthesis & Interpretation a Select Diverse Cancer Cell Line Panel (e.g., MCF-7, MDA-MB-231, A549, HCT116, PC-3) b Cell Viability Assay (MTT / CellTiter-Glo) Determine IC50 values for Compound X a->b c Identify 'Sensitive' and 'Resistant' Cell Lines (Based on IC50 values) b->c d Apoptosis Assay (Annexin V / PI Staining) c->d e Cell Cycle Analysis (Propidium Iodide Staining) c->e f Western Blot Analysis (e.g., for apoptosis and cell cycle markers) c->f g Cross-Cell Line Data Comparison d->g e->g f->g h Hypothesis Generation on Mechanism of Action g->h

Caption: A streamlined workflow for the cross-validation of a novel compound's anti-cancer effects.

Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of Compound X (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Hypothetical Data: IC50 Values for Compound X
Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7 Breast5.2
MDA-MB-231 Breast8.7
A549 Lung4.5
HCT116 Colorectal> 50 (Resistant)
PC-3 Prostate6.1

From this hypothetical data, we can classify A549 as a "sensitive" cell line and HCT116 as a "resistant" cell line. This distinction is crucial for designing subsequent mechanistic studies.

Phase 2: Mechanistic Deep Dive in Sensitive vs. Resistant Cell Lines

Now, we investigate why different cell lines respond differently to Compound X. We will focus on two key mechanisms of anti-cancer drug action: induction of apoptosis and cell cycle arrest.

Apoptosis Induction: Annexin V & Propidium Iodide Staining

Apoptosis, or programmed cell death, is a desirable outcome for an anti-cancer agent. The Annexin V/PI assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol: Annexin V/PI Staining by Flow Cytometry
  • Cell Treatment: Treat sensitive (A549) and resistant (HCT116) cells with Compound X at their respective IC50 concentrations (or a high concentration for the resistant line) for 24 hours.

  • Cell Harvesting: Harvest cells, wash with cold PBS, and resuspend in 1X Annexin V Binding Buffer.

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Hypothetical Data: Apoptosis Induction by Compound X (24h)
Cell LineTreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic (%)
A549 Vehicle95.12.52.4
Compound X (5 µM)45.325.128.6
HCT116 Vehicle96.22.11.7
Compound X (5 µM)90.54.33.2

This data suggests that Compound X induces significant apoptosis in the sensitive A549 cells but not in the resistant HCT116 cells.

Cell Cycle Analysis

Many anti-cancer drugs exert their effects by disrupting the cell cycle, leading to a halt in proliferation. Propidium iodide staining of DNA allows for the analysis of cell cycle distribution.

Protocol: Cell Cycle Analysis by Propidium Iodide Staining
  • Cell Treatment: Treat A549 and HCT116 cells with Compound X for 24 hours.

  • Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in PBS containing RNase A and Propidium Iodide. Incubate for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.

Hypothetical Data: Cell Cycle Distribution after Compound X Treatment (24h)
Cell LineTreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
A549 Vehicle55.230.114.7
Compound X (5 µM)20.115.564.4
HCT116 Vehicle58.128.913.0
Compound X (5 µM)56.529.514.0

The hypothetical results indicate a strong G2/M phase arrest in A549 cells, a common mechanism for anti-cancer drugs that interfere with microtubule dynamics or DNA integrity.[5][6] No significant change is observed in the resistant HCT116 cell line.

Phase 3: Unraveling the Molecular Mechanism

Based on the observed G2/M arrest and apoptosis, we can hypothesize a potential mechanism of action. For instance, Compound X might activate the DNA damage response (DDR) pathway.

Hypothetical Signaling Pathway Affected by Compound X

G compound_x Compound X dna_damage DNA Damage compound_x->dna_damage atm_atr ATM/ATR Kinases dna_damage->atm_atr p53 p53 Activation atm_atr->p53 p21 p21 Expression p53->p21 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 inhibition cdk1_cyclinB CDK1/Cyclin B Complex p21->cdk1_cyclinB inhibition g2m_arrest G2/M Arrest cdk1_cyclinB->g2m_arrest progression blocked apoptosis Apoptosis bax->apoptosis bcl2->apoptosis inhibition

Caption: Hypothetical DNA damage response pathway activated by Compound X, leading to G2/M arrest and apoptosis.

To test this hypothesis, a Western blot analysis comparing the expression of key proteins in this pathway in both sensitive and resistant cell lines would be the next logical step.

Protocol: Western Blot Analysis
  • Protein Extraction: Treat A549 and HCT116 cells with Compound X, then lyse the cells to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against proteins of interest (e.g., phospho-p53, p21, cleaved PARP, Bcl-2, Bax) and a loading control (e.g., β-actin).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

A result showing increased phospho-p53, p21, and cleaved PARP in A549 cells but not in HCT116 cells would strongly support our hypothesis and provide a rationale for the observed differential sensitivity.

Conclusion: Building a Robust Data Package

This guide has outlined a systematic approach to the cross-validation of a novel compound, using this compound as a hypothetical candidate. By progressing from broad viability screening to detailed mechanistic studies in carefully selected sensitive and resistant cell lines, researchers can build a comprehensive and robust data package. This multi-faceted approach not only strengthens the scientific rationale for further development but also provides critical insights that can guide future preclinical and clinical strategies. The principles of cross-validation are universal and essential for ensuring the reproducibility and translatability of in-vitro findings in the quest for new and effective therapies.

References

  • ResearchGate. (2023, October 31). Why do researchers use two different cell lines for in vitro studies?[Link]

  • Human Frontier Science Program. (n.d.). Cancer cell lines evolve genetically and functionally. [Link]

  • Gee, M. H., et al. (2021). A cross-study analysis of drug response prediction in cancer cell lines. Pacific Symposium on Biocomputing, 26, 153-164. [Link]

  • Ghandi, M., et al. (2019). Discovering the mechanism of action of drugs with a sparse explainable network. ResearchGate. [Link]

  • Veschi, S., et al. (2019). Cancer Cell Lines Are Useful Model Systems for Medical Research. PMC. [Link]

  • Crown Bioscience. (2024, May 2). The Importance of Licensed Cell Lines for Cancer Research. [Link]

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  • OSTI.GOV. (2021, September 14). A cross-study analysis of drug response prediction in cancer cell lines. [Link]

  • Cichonska, A., et al. (2020). Integration of human cell lines gene expression and chemical properties of drugs for Drug Induced Liver Injury prediction. PMC. [Link]

  • Gîrd, C. E., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. MDPI. [Link]

  • Rowlinson, S., et al. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. MDPI. [Link]

  • Nicolai, A., et al. (2021). Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines. PMC. [Link]

  • PubMed. (2021, June 12). Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines. [Link]

  • ResearchGate. (2022, August 6). (PDF) New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. [Link]

  • VLife Sciences. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. [Link]

  • PubMed. (2016, July 1). Synthesis and Biological Activity of Pyrrole Analogues of Combretastatin A-4. [Link]

  • Biological and Molecular Chemistry. (2023, September 2). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. [Link]

  • Google Patents. (n.d.). WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
  • Liu, W., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 4-(4-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery and chemical research, the synthesis and handling of novel compounds are fundamental activities. With these activities comes the paramount responsibility of ensuring the safety of all laboratory personnel. This guide provides a detailed protocol for the safe handling, use, and disposal of 4-(4-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde, a compound of interest for researchers in medicinal chemistry and related fields. As a senior application scientist, the following procedures are designed to be both robust and practical, grounded in established safety principles and a deep understanding of chemical reactivity.

Hazard Assessment and Triage

A structurally similar compound, 4-(2-Fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde, is classified as an oral acute toxicant (Category 4) and an eye irritant (Category 2). Therefore, it is prudent to handle this compound with the same level of caution. The aldehyde functional group suggests potential for respiratory tract irritation[1]. The fluorinated aromatic ring indicates that this compound is a halogenated organic substance, which requires special consideration for disposal[2][3][4].

Anticipated Hazards:

  • Acute Oral Toxicity: May be harmful if swallowed[5][6].

  • Eye Irritation: Causes serious eye irritation[1][5][7].

  • Skin Irritation: May cause skin irritation[1][5][7].

  • Respiratory Irritation: May cause respiratory irritation if inhaled[1][8][7].

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and consistent use of appropriate PPE is non-negotiable. The following table outlines the minimum required PPE for handling this compound.

Body PartPPE SpecificationRationale
Eyes/Face Chemical splash goggles and a face shieldProvides protection against splashes and aerosols, which can cause serious eye irritation. A face shield offers an additional layer of protection for the entire face[9][10][11].
Hands Nitrile rubber glovesOffers good resistance to a variety of organic solvents and chemicals. It is crucial to inspect gloves for any signs of degradation or perforation before use[7][11][12].
Body A buttoned, long-sleeved laboratory coatProtects the skin and personal clothing from accidental spills and contamination[11][12].
Feet Closed-toe shoesPrevents injuries from dropped objects and chemical spills[9][11].

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a well-defined operational plan minimizes the risk of exposure and ensures the integrity of the experiment.

Preparation and Weighing
  • Work Area Designation: All handling of this compound should be conducted within a certified chemical fume hood to mitigate the risk of inhalation[3].

  • Material Gathering: Before starting, ensure all necessary equipment (spatulas, weighing paper, glassware) and reagents are within the fume hood to minimize movement in and out of the containment area.

  • Weighing: If the compound is a solid, carefully weigh the desired amount on weighing paper or in a tared container within the fume hood. Avoid creating dust. If it is a liquid, use a calibrated pipette or syringe.

Experimental Procedures
  • Reaction Setup: All reactions involving this compound should be performed in a well-ventilated fume hood.

  • Temperature Control: For reactions requiring heating, use a well-controlled heating mantle or oil bath. Avoid open flames[8][5].

  • Monitoring: Continuously monitor the reaction for any unexpected changes in color, temperature, or pressure.

Post-Experiment Work-Up
  • Quenching: If necessary, quench the reaction carefully according to the established protocol.

  • Extraction and Purification: Perform all extractions and purifications within the fume hood.

Disposal Plan: Responsible Stewardship

Proper chemical waste disposal is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, this compound requires specific disposal procedures[2][4].

Waste Segregation
  • Halogenated Organic Waste: All disposable materials contaminated with this compound (e.g., pipette tips, weighing paper, gloves) and any liquid waste containing this compound must be collected in a designated, clearly labeled "Halogenated Organic Waste" container[2][3][4][13].

  • Non-Halogenated Waste: Keep non-halogenated waste streams separate to reduce disposal costs and environmental impact[2][3].

Container Management
  • Labeling: All waste containers must be accurately and clearly labeled with their contents[2][3].

  • Closure: Keep waste containers securely closed when not in use to prevent the release of vapors[2][3].

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Emergency ScenarioImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][8].
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists[1][8].
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[1][8].
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[8][5].
Spill Evacuate the immediate area. If the spill is small, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as halogenated waste. For large spills, evacuate the laboratory and contact the institutional safety office[2].

Visualizing the Safety Workflow

To provide a clear and concise overview of the critical safety and handling workflow, the following diagram illustrates the key decision points and actions.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Hazard Assessment Hazard Assessment PPE Selection PPE Selection Hazard Assessment->PPE Selection Weighing in Fume Hood Weighing in Fume Hood PPE Selection->Weighing in Fume Hood Exposure Response Exposure Response PPE Selection->Exposure Response Reaction Setup Reaction Setup Weighing in Fume Hood->Reaction Setup Spill Response Spill Response Weighing in Fume Hood->Spill Response Work-Up Work-Up Reaction Setup->Work-Up Reaction Setup->Spill Response Waste Segregation Waste Segregation Work-Up->Waste Segregation Work-Up->Spill Response Container Labeling Container Labeling Waste Segregation->Container Labeling

Caption: Key safety workflow for handling the target compound.

By integrating this comprehensive safety framework into your laboratory's standard operating procedures, you can foster a culture of safety and ensure the well-being of all researchers, while advancing the frontiers of scientific discovery.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Available at: [Link]

  • Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment. Available at: [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Available at: [Link]

  • Temple University. Halogenated Solvents in Laboratories. Campus Operations. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Available at: [Link]

  • Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet: 1H-Pyrrole-2-carboxaldehyde. Available at: [Link]

  • University of California, Santa Cruz. Hazardous Waste Segregation. Available at: [Link]

  • Chemistry LibreTexts. (2025, July 28). LAB 4 - ALDEHYDES AND KETONES. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.